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Ainuovirine

Cat. No.: B1263326
M. Wt: 325.4 g/mol
InChI Key: AYPIJAMXGVYYRQ-UHFFFAOYSA-N
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Description

Ainuovirine, also known as this compound, is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N3O3 B1263326 Ainuovirine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile

InChI

InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24)

InChI Key

AYPIJAMXGVYYRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C

Synonyms

3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile
KM-023

Origin of Product

United States

Foundational & Exploratory

Ainuovirine's Mechanism of Action on HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainuovirine (ANV), also known as ACC007 or KM-023, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the HIV-1 reverse transcriptase (RT), consolidating available preclinical and clinical data. This compound demonstrates potent antiviral activity against various HIV-1 strains and exhibits a synergistic effect when combined with other antiretroviral agents.[2][3] As an NNRTI, it allosterically inhibits the function of HIV-1 RT, a critical enzyme in the viral replication cycle.

Introduction to this compound and its Target

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzymatic activity of reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome and subsequent viral replication. HIV-1 RT is a primary target for antiretroviral therapy. This compound is a next-generation NNRTI designed to overcome some of the limitations of earlier drugs in this class.[1]

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing DNA chain, this compound binds to a distinct, allosteric site on the enzyme known as the NNRTI-binding pocket.[2][4] This binding pocket is a hydrophobic pocket located in the p66 subunit of the RT heterodimer, approximately 10 Å away from the polymerase active site.

The binding of this compound to this pocket induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[2] This structural alteration distorts the polymerase active site, thereby rendering the enzyme catalytically inactive. Consequently, the enzyme is unable to effectively bind to its natural substrates (dNTPs) or catalyze the polymerization of the proviral DNA, ultimately halting the reverse transcription process and inhibiting viral replication.[2]

ainuovirine_mechanism cluster_prevention Inhibition of Reverse Transcription cluster_inhibition This compound Action HIV_RNA HIV-1 Viral RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription (HIV-1 RT) This compound This compound RT_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) This compound->RT_Binding_Pocket Binds to HIV_RT HIV-1 Reverse Transcriptase (Active) Inactive_RT Inactive HIV-1 RT (Conformational Change) HIV_RT->Inactive_RT Induces Inactive_RT->Proviral_DNA Blocks Synthesis

Figure 1: this compound's allosteric inhibition of HIV-1 RT.

Quantitative Antiviral Activity

Preclinical studies have demonstrated the potent antiviral efficacy of this compound against a range of HIV-1 strains. The 50% effective concentration (EC50) values highlight its activity in the nanomolar range against many viral isolates.

HIV-1 StrainEC50 (nM)Reference
Various HIV-1 Strains3.03 - 252.59[5]
HIV-1A171570[5]
K103N MutantActive (in vitro)[2]
V106M MutantActive (in vitro)[2]

Table 1: In Vitro Antiviral Activity of this compound against HIV-1 Strains

Furthermore, studies have shown that this compound acts synergistically when used in combination with the NRTIs lamivudine (3TC) and tenofovir disoproxil fumarate (TDF).[2][3] The combination index (CI) values, which quantify the interaction between drugs, indicate moderate to strong synergy.

HIV-1 StrainCombination Index (CI) ValueSynergy LevelReference
HIV-1A17, HIV-14755-5, HIV-1K103N, HIV-1V106M0.71 - 0.87Moderate[5]
Other HIV-1 Strains0.35 - 0.67Synergistic[5]

Table 2: Synergistic Antiviral Activity of this compound in Combination with 3TC and TDF

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are not extensively published. However, the following methodologies are standard for assessing the activity of NNRTIs against HIV-1 RT.

HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

rt_inhibition_assay cluster_workflow RT Inhibition Assay Workflow Purified_RT Purified HIV-1 RT Reaction_Mix Reaction Mixture Purified_RT->Reaction_Mix Template_Primer Template/Primer (e.g., poly(A)/oligo(dT)) Template_Primer->Reaction_Mix dNTPs dNTPs (one radiolabeled, e.g., [³H]TTP) dNTPs->Reaction_Mix Ainuovirine_ Ainuovirine_ dilutions This compound (various concentrations) Incubation Incubation (e.g., 37°C) Reaction_Mix->Incubation Quenching Reaction Quenching (e.g., EDTA) Incubation->Quenching Precipitation Precipitation of DNA Product Quenching->Precipitation Measurement Quantification of Incorporated Radioactivity Precipitation->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc Ainuovirine_dilutions Ainuovirine_dilutions Ainuovirine_dilutions->Reaction_Mix

Figure 2: General workflow for an HIV-1 RT inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a suitable buffer, purified recombinant HIV-1 RT, a template-primer such as poly(A)•oligo(dT), and a mixture of dNTPs, with one of the dNTPs being radiolabeled (e.g., [³H]dTTP).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Initiation and Incubation: The reaction is initiated and incubated at an optimal temperature (typically 37°C) for a defined period.

  • Termination: The reaction is stopped by adding a quenching agent like EDTA.

  • Product Quantification: The newly synthesized radiolabeled DNA is precipitated and collected. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of RT inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor required to reduce RT activity by 50%) is determined.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are cultured.

  • Infection: The cells are infected with a known amount of an HIV-1 laboratory strain or clinical isolate.

  • Drug Treatment: Immediately after infection, the cells are treated with various concentrations of this compound.

  • Incubation: The infected and treated cells are incubated for several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value (the concentration of the drug that inhibits viral replication by 50%) is calculated from the dose-response curve.

Resistance Profile

The development of drug resistance is a significant challenge in antiretroviral therapy. For NNRTIs, resistance typically arises from single amino acid substitutions within or near the NNRTI-binding pocket. These mutations can reduce the binding affinity of the inhibitor.

While specific in vitro selection studies for this compound resistance are not yet widely published, it has been reported to be active against strains carrying the K103N and V106M mutations, which are common resistance mutations for first-generation NNRTIs.[2] This suggests that this compound may have a higher genetic barrier to resistance than older NNRTIs. Further research is needed to fully characterize the genotypic and phenotypic resistance profile of this compound.

resistance_pathway cluster_selection Potential Resistance Development Wild_Type Wild-Type HIV-1 ANV_Pressure This compound Selective Pressure Wild_Type->ANV_Pressure Resistant_Variant Resistant HIV-1 Variant ANV_Pressure->Resistant_Variant Selection of RT_Mutation Mutation in RT (NNRTI Binding Pocket) Resistant_Variant->RT_Mutation Characterized by

Figure 3: Hypothetical pathway for the selection of this compound resistance.

Conclusion

This compound is a potent, second-generation NNRTI that effectively inhibits HIV-1 reverse transcriptase through an allosteric mechanism. Its strong antiviral activity, synergistic effects with other antiretrovirals, and potential for a favorable resistance profile make it a valuable component of combination antiretroviral therapy. Further research into its precise binding interactions, detailed inhibition kinetics, and the specific mutational pathways leading to resistance will provide a more complete understanding of this important anti-HIV agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public data. Specific quantitative data such as the inhibition constant (Ki) and a comprehensive this compound-selected resistance mutation profile are not yet publicly available. The experimental protocols provided are generalized for NNRTI characterization and may require optimization for this compound.

References

Ainuovirine (ACC007/KM-023): A Technical Overview of its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of Ainuovirine (also known as ACC007 or KM-023), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the drug's history, mechanism of action, and key data from preclinical and clinical studies.

Executive Summary

This compound is a next-generation NNRTI approved for the treatment of HIV-1 infection. Initially synthesized in South Korea by Kainos Medicine (as KM-023) and subsequently developed and commercialized in China by Jiangsu Aidea Pharmaceutical Co., Ltd. (as ACC007), it represents a significant advancement in antiretroviral therapy[1][2][3]. This compound exhibits potent antiviral activity, a favorable pharmacokinetic profile, and a superior safety profile compared to older NNRTIs like efavirenz, particularly concerning neuropsychiatric side effects and dyslipidemia[1][4]. Clinical trials have established its non-inferior efficacy to efavirenz in treatment-naive adults, leading to its approval by China's National Medical Products Administration (NMPA) in June 2021[3].

Discovery and Development History

The journey of this compound began with its initial synthesis in South Korea by Kainos Medicine, where it was identified as a promising NNRTI candidate, KM-023[3]. Recognizing its potential, Jiangsu Aidea Pharmaceutical licensed the compound and spearheaded its clinical development in China under the identifier ACC007[1][2][3].

The development timeline followed a structured path, culminating in its approval as a new treatment option for HIV-1.

  • May 2017: Phase I clinical trials were initiated in China to assess the safety, tolerability, and pharmacokinetics of the drug.

  • November 2018: A pivotal Phase III clinical trial (ACC007-301) was launched to compare the efficacy and safety of this compound against an established efavirenz-based regimen[4].

  • June 2021: Based on robust Phase III data, this compound received marketing authorization from the NMPA in China[3].

This progression is visualized in the development workflow diagram below.

G cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development (ACC007) - Jiangsu Aidea Pharma, China cluster_2 Regulatory & Post-Marketing Discovery Initial Synthesis (KM-023) Kainos Medicine, South Korea Preclinical In Vitro & In Vivo Studies (Antiviral Activity, Toxicology) Discovery->Preclinical Lead Optimization PhaseI Phase I Trial (May 2017) (Safety & PK in Healthy Volunteers) Preclinical->PhaseI IND Filing PhaseIII Phase III Trial (Nov 2018) (ACC007-301: Efficacy & Safety vs. Efavirenz) PhaseI->PhaseIII Dose Selection (150 mg) NDA New Drug Application (NDA) Submission to NMPA PhaseIII->NDA Positive Efficacy & Safety Data Approval NMPA Approval (June 2021) Market Launch in China NDA->Approval

Caption: this compound Development and Approval Timeline.

Mechanism of Action

This compound is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into proviral DNA.

Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators by competing with natural deoxynucleotides at the enzyme's active site, this compound binds to a distinct, allosteric site known as the NNRTI-binding pocket (NNIBP)[5][6]. This hydrophobic pocket is located approximately 10 Å away from the polymerase active site. The binding of this compound to the NNIBP induces a conformational change in the enzyme, altering the spatial arrangement of the active site and severely restricting the flexibility of the p66 subunit, thereby inhibiting the polymerase function and blocking viral replication[5][7].

A key advantage of this compound is its efficacy against HIV-1 strains carrying common NNRTI-resistance mutations, such as K103N[2][8].

G cluster_0 HIV-1 Replication Cycle cluster_1 This compound - Mechanism of Inhibition ViralRNA Viral RNA Genome RT Reverse Transcriptase (RT) Enzyme ViralRNA->RT Template ProviralDNA Proviral DNA Integration Integration into Host Genome ProviralDNA->Integration RT->ProviralDNA Catalyzes Reverse Transcription ANV This compound (NNRTI) Binding Binds to Allosteric NNRTI-Binding Pocket ANV->Binding Conformation Induces Conformational Change in RT Enzyme Binding->Conformation Inhibition Inhibition of Polymerase Activity Conformation->Inhibition Inhibition->RT Blocks Function

Caption: Mechanism of Action of this compound.

Preclinical Data

Preclinical evaluations demonstrated this compound's potent and selective anti-HIV-1 activity in vitro. It showed efficacy against a range of laboratory strains and clinical isolates of HIV-1, including those resistant to first-generation NNRTIs[2].

In Vitro Antiviral Activity

The antiviral activity of this compound was assessed in cell-based assays. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) were determined.

HIV-1 StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
Wild-Type (Lab Strain)MT-43.03 - 10.5>100>10,000
K103N MutantMT-4~40>100>2,500
Y181C MutantMT-4~230>100>430
Clinical IsolatesPBMCs5.5 - 20.0>100>5,000
HIV-1A17 (Resistant)-1570--
(Data compiled from published studies; specific values may vary by experimental conditions)[9][10]
Experimental Protocol: In Vitro Antiviral Assay (Representative)
  • Cell Culture: Human T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations in the cell culture medium.

  • Infection: Cells are infected with a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) or clinical isolates at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the serially diluted concentrations of this compound are added to the cell cultures. A no-drug virus control and a no-virus cell control are included.

  • Incubation: The cultures are incubated for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.

  • Quantification of Viral Replication: The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: A parallel assay is conducted on uninfected cells using the same drug concentrations to assess cytotoxicity. Cell viability is typically measured using an MTT or XTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The EC50 value is calculated as the drug concentration that inhibits p24 production by 50% compared to the virus control. The CC50 value is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) is calculated as a measure of the drug's therapeutic window.

Clinical Development

Pharmacokinetics

Phase I studies in healthy adults and treatment-naive HIV-1 patients characterized the pharmacokinetic profile of this compound. The drug exhibits non-linear, dose-dependent pharmacokinetics[2].

Table 2: Pharmacokinetic Parameters of this compound (Single Dose, Healthy Adults)

DoseCmax (ng/mL)Tmax (hr, median)AUC0-t (ng·h/mL)T1/2z (hr)
75 mg430.7 ± 117.33.07949 ± 245926.5 ± 5.8
150 mg619.6 ± 189.53.011403 ± 339227.5 ± 4.9
300 mg823.1 ± 204.83.015687 ± 412528.1 ± 5.3
(Data are presented as mean ± SD or median)[10][11]

At steady state, following multiple doses, the 150 mg once-daily regimen was selected for Phase III trials as it provided optimal exposure for potent antiviral activity[11].

Phase III Clinical Trial (ACC007-301)

This pivotal study was a randomized, double-blind, double-dummy, non-inferiority trial conducted across multiple centers in China[1][4]. It compared the efficacy and safety of this compound (150 mg daily) with efavirenz (600 mg daily), both in combination with two NRTIs, lamivudine (3TC) and tenofovir disoproxil fumarate (TDF), in treatment-naive HIV-1-positive adults[1][4].

G cluster_0 Treatment Arm 1 (n=315) cluster_1 Treatment Arm 2 (n=315) Screening Screening & Enrollment (N=826 screened, N=630 enrolled) ART-Naïve HIV-1+ Adults Randomization Randomization (1:1) Screening->Randomization ArmA This compound (150 mg, QD) + 3TC/TDF + Efavirenz Placebo Randomization->ArmA Double-Blind ArmB Efavirenz (600 mg, QD) + 3TC/TDF + this compound Placebo Randomization->ArmB Double-Dummy Endpoint48 Primary Endpoint Assessment Week 48 ArmA->Endpoint48 ArmB->Endpoint48 Endpoint96 Secondary Endpoint Assessment Week 96 (Open-Label Extension) Endpoint48->Endpoint96

Caption: ACC007-301 Phase III Clinical Trial Workflow.

The primary endpoint was the proportion of participants achieving an HIV-1 RNA level of <50 copies/mL at week 48. This compound demonstrated non-inferiority to efavirenz[4].

Table 3: Virologic Response Rates (HIV-1 RNA <50 copies/mL)

TimepointThis compound + 3TC/TDFEfavirenz + 3TC/TDFDifference (95% CI)
Week 4887.0% (274/315)91.7% (288/314)-4.7% (-9.6 to 0.1)
Week 9692.5% (271/293)95.1% (273/287)*-
(Patients in the efavirenz arm could switch to this compound in the open-label extension from week 48 to 96)[1][4]

This compound demonstrated a significantly better safety and tolerability profile compared to efavirenz. The incidence of treatment-related adverse events was substantially lower in the this compound arm[1][4].

Table 4: Incidence of Key Treatment-Related Adverse Events (Week 0-48)

Adverse EventThis compound Arm (n=315)Efavirenz Arm (n=314)p-value
Overall TEAEs 67.6% 91.4% <0.001
Dizziness10.5%51.0%<0.001
Dyslipidemia22.2%34.4%<0.001
Transaminase Elevation9.2%29.0%<0.001
Rash7.9%18.8%<0.001
(TEAEs = Treatment-Emergent Adverse Events)[1][4]

Conclusion

This compound (ACC007/KM-023) is a potent NNRTI that has undergone a rigorous development process from its initial synthesis to successful Phase III trials and regulatory approval. Its mechanism as an allosteric inhibitor of HIV-1 reverse transcriptase provides robust antiviral efficacy, which has been proven non-inferior to the standard-of-care efavirenz regimen. The most significant advantage of this compound lies in its superior safety profile, with markedly lower incidences of central nervous system and metabolic adverse events. These characteristics establish this compound as a valuable and safer alternative in the armamentarium of first-line antiretroviral therapies.

References

Ainuovirine: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainuovirine (formerly known as KM-023 or ACC007) is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] This technical guide provides an in-depth overview of this compound's chemical properties, a plausible synthesis pathway based on established organic chemistry principles for similar structures, and its mechanism of action. The document consolidates available quantitative data from clinical studies to facilitate research and development in the field of antiretroviral therapy.

Chemical Structure and Identification

This compound is a synthetic organic compound belonging to the pyrimidine derivative class of molecules.[2]

IdentifierValue
IUPAC Name 3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile[1]
CAS Number 1097628-00-6[1]
Molecular Formula C18H19N3O3[1]
Molecular Weight 325.37 g/mol [3]
SMILES CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C[1]
InChI Key AYPIJAMXGVYYRQ-UHFFFAOYSA-N[1]

Synthesis Pathway

While the specific, detailed industrial synthesis process for this compound is proprietary and not publicly available, a plausible synthetic route can be postulated based on established methods for the synthesis of pyrimidine derivatives and pyrimidinyl ketones. A common method for creating the pyrimidine core is through the condensation of a β-dicarbonyl compound with a urea derivative.

A generalized synthetic approach could involve the following key steps:

  • Synthesis of the Pyrimidine Ring: Condensation of an appropriately substituted β-ketoester with N-ethylurea to form the dihydropyrimidine core.

  • Acylation: Friedel-Crafts acylation or a similar reaction to attach the 3-cyano-5-methylbenzoyl group at the 4-position of the pyrimidine ring.

Below is a conceptual workflow for the synthesis of a pyrimidine-4-carbonyl compound, illustrating a potential logical pathway for the synthesis of this compound.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Beta-ketoester Beta-ketoester Pyrimidine_core Substituted Pyrimidine Core Beta-ketoester->Pyrimidine_core Condensation N-ethylurea N-ethylurea N-ethylurea->Pyrimidine_core 3-cyano-5-methylbenzoyl_chloride 3-Cyano-5-methylbenzoyl chloride This compound This compound 3-cyano-5-methylbenzoyl_chloride->this compound Pyrimidine_core->this compound Acylation

A potential synthetic workflow for this compound.

Experimental Protocol for a Generalized Pyrimidine Synthesis (Biginelli Reaction):

This protocol is a general representation for the synthesis of a dihydropyrimidinone core and is not the specific protocol for this compound.

  • Reaction Setup: A mixture of an aldehyde (1 equivalent), a β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask.

  • Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl3) is added to the mixture.

  • Reaction Condition: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent, and may be further purified by recrystallization.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by allosterically inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.

The key steps in its mechanism of action are:

  • Binding to a Non-Active Site: Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the reverse transcriptase enzyme. Instead, it binds to a hydrophobic pocket located near the active site, known as the NNRTI binding pocket.

  • Induction of Conformational Change: The binding of this compound to this allosteric site induces a conformational change in the enzyme.

  • Inhibition of Enzyme Activity: This conformational change alters the structure of the active site, rendering the enzyme inactive. This prevents the conversion of the viral RNA genome into DNA.

  • Inhibition of Viral Replication: By blocking the reverse transcription process, this compound effectively halts the replication cycle of HIV-1.

The following diagram illustrates the inhibitory action of this compound on HIV-1 reverse transcriptase.

G cluster_0 HIV-1 Replication Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->RT Allosteric Inhibition

Mechanism of this compound's inhibitory action.

Quantitative Data

The following tables summarize key quantitative data for this compound from published clinical trials.

Pharmacokinetic Parameters
Parameter75 mg Single Dose150 mg Single Dose300 mg Single Dose150 mg Multiple Doses (Steady State)
Cmax (ng/mL) 276.5 ± 85.1639.8 ± 168.41205.0 ± 321.4698.2 ± 270.2
Tmax (hr) 2.0 (1.0 - 4.0)2.0 (1.0 - 4.0)2.0 (1.5 - 4.0)3.0 (1.0 - 4.0)
AUC0-t (ng·h/mL) 2883.7 ± 814.77114.2 ± 1893.514856.8 ± 4521.19098.7 ± 3572.9
t1/2 (hr) 14.7 ± 4.219.3 ± 4.922.4 ± 5.624.5

Data presented as mean ± standard deviation or median (range). Data compiled from multiple clinical studies.

Antiviral Efficacy
Treatment ArmNWeek 48 Viral Load <50 copies/mL (%)Week 96 Viral Load <50 copies/mL (%)
This compound + 2 NRTIs 31587.092.5
Efavirenz + 2 NRTIs 31591.795.1

Data from a Phase 3, randomized, double-blind, non-inferiority trial in treatment-naïve HIV-1-positive adults.[4]

Conclusion

This compound is a significant addition to the arsenal of antiretroviral drugs, offering a potent and well-tolerated treatment option for individuals with HIV-1. Its mechanism as a non-nucleoside reverse transcriptase inhibitor is well-characterized, and clinical data supports its efficacy and safety profile. While the specific details of its industrial synthesis are not publicly disclosed, its chemical structure allows for plausible synthetic routes based on established pyrimidine chemistry. Further research into its long-term efficacy, resistance profile, and potential for use in different patient populations will continue to define its role in HIV therapy.

References

In Vitro Antiviral Profile of Ainuovirine (ACC007) Against HIV-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainuovirine (ANV), also known as ACC007, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent and synergistic anti-HIV activity in preclinical evaluations. This technical guide synthesizes the available in vitro data on this compound's effectiveness against various strains of HIV-1, including those with resistance to other NNRTIs. The information presented herein is crucial for researchers and drug development professionals engaged in the advancement of novel antiretroviral therapies.

This compound functions by non-competitively binding to the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle, thereby inhibiting its function.[1] Preclinical studies have consistently highlighted its potent antiviral activity, often in the nanomolar range, and its synergistic effects when combined with other antiretroviral agents such as Lamivudine (3TC) and Tenofovir Disoproxil Fumarate (TDF).[1]

Quantitative Antiviral Activity of this compound

The in vitro efficacy of this compound has been quantified against a panel of wild-type and NNRTI-resistant HIV-1 strains. The 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication, is a key metric for assessing antiviral potency.

HIV-1 StrainDescriptionThis compound (ACC007) EC50 (nM)
HIV-1IIIBWild-type, X4-tropic laboratory strain3.03
HIV-1A17NNRTI-resistant strain1570
HIV-14755-5NRTI-resistant clinical isolate252.59
HIV-1K103NNNRTI-resistant mutantNot explicitly detailed in search results
HIV-1V106MNNRTI-resistant mutantNot explicitly detailed in search results

Table 1: In Vitro Anti-HIV-1 Activity of this compound (ACC007). Data extracted from in vitro studies measuring p24 antigen levels.[1]

Cytotoxicity Profile of this compound

Assessing the cytotoxicity of a drug candidate is paramount to understanding its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic potential, with a higher SI value being more favorable.

Cell LineThis compound (ACC007) CC50 (µM)
CEM-C8166>100

Table 2: In Vitro Cytotoxicity of this compound (ACC007).[1]

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

The antiviral activity of this compound was determined by quantifying the inhibition of HIV-1 p24 antigen production in infected cells.

1. Cell and Virus Preparation:

  • CEM-C8166 cells, a human T-cell line, were used as the target cells for HIV-1 infection.

  • Laboratory-adapted and clinical isolate strains of HIV-1 were propagated and viral stocks were titered.

2. Antiviral Assay:

  • CEM-C8166 cells were seeded in 96-well plates.

  • Serial dilutions of this compound were added to the wells.

  • A standardized amount of HIV-1 virus stock was then added to infect the cells.

  • The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral replication (typically 4-7 days).

3. Quantification of p24 Antigen:

  • After the incubation period, the cell culture supernatants were collected.

  • The concentration of HIV-1 p24 antigen in the supernatants was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[2][3][4][5]

  • The absorbance was read using a microplate reader.

4. Data Analysis:

  • The percentage of viral inhibition was calculated by comparing the p24 levels in the drug-treated wells to the untreated control wells.

  • The EC50 values were determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[6]

1. Cell Preparation:

  • CEM-C8166 cells were seeded in 96-well plates at a predetermined density.

2. Compound Exposure:

  • Serial dilutions of this compound were added to the wells.

  • The plates were incubated for the same duration as the antiviral assay to ensure comparable conditions.

3. MTT Reagent Addition and Incubation:

  • MTT reagent was added to each well and the plates were incubated for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

4. Solubilization of Formazan:

  • A solubilizing agent (e.g., DMSO or a specialized buffer) was added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability was calculated by comparing the absorbance of the drug-treated wells to that of the untreated control wells.

  • The CC50 value was determined from the dose-response curve of cell viability versus drug concentration.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis A Prepare CEM-C8166 cell suspension D Seed cells into 96-well plate A->D B Prepare serial dilutions of this compound E Add this compound dilutions to wells B->E C Prepare HIV-1 virus stock F Infect cells with HIV-1 C->F D->E E->F G Incubate for 4-7 days at 37°C F->G H Collect culture supernatants G->H I Perform p24 Antigen ELISA H->I J Measure absorbance I->J K Calculate % inhibition and EC50 J->K

Caption: Workflow for the in vitro anti-HIV-1 activity assay.

Cytotoxicity_Assay_Workflow cluster_prep_cyto Preparation cluster_assay_cyto Assay cluster_quant_cyto Quantification & Analysis A_cyto Prepare CEM-C8166 cell suspension C_cyto Seed cells into 96-well plate A_cyto->C_cyto B_cyto Prepare serial dilutions of this compound D_cyto Add this compound dilutions to wells B_cyto->D_cyto C_cyto->D_cyto E_cyto Incubate for the same duration as antiviral assay D_cyto->E_cyto F_cyto Add MTT reagent and incubate for 2-4 hours E_cyto->F_cyto G_cyto Add solubilizing agent F_cyto->G_cyto H_cyto Measure absorbance at ~570 nm G_cyto->H_cyto I_cyto Calculate % cell viability and CC50 H_cyto->I_cyto NNRTI_Mechanism_of_Action cluster_hiv_rt HIV-1 Reverse Transcriptase RT Reverse Transcriptase (Active Site) Viral_DNA Viral DNA Synthesis (Inhibited) RT->Viral_DNA Catalyzes NNRTI_pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_pocket->RT Induces conformational change This compound This compound (NNRTI) This compound->NNRTI_pocket Binds to allosteric site dNTPs dNTPs (Viral RNA template) dNTPs->RT Binds to active site

References

Ainuovirine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainuovirine (ANV), also known as ACC007 or KM-023, is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2][3] As a critical component of antiretroviral therapy, this compound effectively suppresses viral replication by targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for converting the viral RNA genome into DNA.[4] This document provides a comprehensive technical overview of the this compound binding site on reverse transcriptase, summarizing key structural data, quantitative metrics of its inhibitory activity, and detailed experimental methodologies relevant to its study.

This compound functions as an allosteric inhibitor, binding to a hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[5][6] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits DNA synthesis.[4] While a specific co-crystal structure of this compound bound to HIV-1 RT is not publicly available, extensive research on other NNRTIs and the analysis of resistance mutations provide a detailed understanding of the binding pocket and the mechanism of inhibition.

The this compound Binding Site on Reverse Transcriptase

The NNRTI binding pocket (NNIBP) is a well-characterized allosteric site on HIV-1 reverse transcriptase. It is primarily hydrophobic and is formed by amino acid residues from the p66 subunit.[7] The binding of NNRTIs, including likely this compound, to this pocket induces conformational changes that affect the enzyme's function.[4]

Key residues that constitute the NNRTI binding pocket and are implicated in the binding of various NNRTIs include:

  • Leucine 100 (L100)

  • Lysine 101 (K101)

  • Lysine 103 (K103)

  • Valine 106 (V106)

  • Valine 179 (V179)

  • Tyrosine 181 (Y181)

  • Tyrosine 188 (Y188)

  • Glycine 190 (G190)

  • Phenylalanine 227 (F227)

  • Tryptophan 229 (W229)

  • Leucine 234 (L234)

  • Proline 236 (P236)

Mutations in these residues are frequently associated with resistance to NNRTIs, providing strong evidence of their direct or indirect role in drug binding and the mechanism of action.[8][9] For instance, the K103N mutation can affect the entrance to the binding pocket, while Y181C and Y188L can directly impact inhibitor interactions through the loss of aromatic stacking.

dot

cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) Polymerase Active Site Polymerase Active Site NNRTI Binding Pocket NNRTI Binding Pocket NNRTI Binding Pocket->Polymerase Active Site Induces Conformational Change (Inhibition) L100 L100 K101 K101 K103 K103 V106 V106 Y181 Y181 Y188 Y188 G190 G190 This compound This compound This compound->NNRTI Binding Pocket Allosteric Binding

This compound Allosteric Inhibition of HIV-1 RT

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified against both wild-type and mutant strains of HIV-1. The following tables summarize the available data on its potency.

Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains
HIV-1 Strainpa-EC50 (ng/mL)Fold Change in EC50
Wild Type4.781.0
K103N Mutant39.178.2
Y181C Mutant232.248.6

pa-EC50: Protein-adjusted 50% effective concentration. Data sourced from a study on the safety and pharmacokinetics of this compound in healthy Chinese adults.[10]

Experimental Protocols

This section outlines the general methodologies used to characterize the binding and inhibition of NNRTIs like this compound to HIV-1 reverse transcriptase.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of purified HIV-1 RT in the presence of an inhibitor.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound against the polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)

  • This compound stock solution (in DMSO)

  • Glass-fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT), and the diluted this compound or DMSO (for control).

  • Add the recombinant HIV-1 RT to each well to initiate the pre-incubation.

  • Incubate for 15 minutes at 37°C.

  • Start the polymerase reaction by adding [³H]-dTTP.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding cold TCA.

  • Precipitate the radiolabeled DNA product and collect it on glass-fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Plot the percentage of RT inhibition against the logarithm of this compound concentration to determine the IC50 value.

dot

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilution of this compound Serial Dilution of this compound Prepare Reaction Mix (Buffer, Template-Primer) Prepare Reaction Mix (Buffer, Template-Primer) Serial Dilution of this compound->Prepare Reaction Mix (Buffer, Template-Primer) Pre-incubate RT with this compound Pre-incubate RT with this compound Prepare Reaction Mix (Buffer, Template-Primer)->Pre-incubate RT with this compound Initiate Polymerization with [3H]-dTTP Initiate Polymerization with [3H]-dTTP Pre-incubate RT with this compound->Initiate Polymerization with [3H]-dTTP Incubate at 37°C Incubate at 37°C Initiate Polymerization with [3H]-dTTP->Incubate at 37°C Stop Reaction with TCA Stop Reaction with TCA Incubate at 37°C->Stop Reaction with TCA Precipitate and Filter DNA Precipitate and Filter DNA Stop Reaction with TCA->Precipitate and Filter DNA Measure Radioactivity Measure Radioactivity Precipitate and Filter DNA->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50

Workflow for HIV-1 RT Inhibition Assay

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions into the reverse transcriptase to study their impact on this compound binding and resistance.

Objective: To create mutant HIV-1 RT enzymes and assess the effect of specific mutations on this compound's inhibitory activity.

Procedure:

  • Obtain a plasmid containing the gene for HIV-1 RT.

  • Design primers containing the desired mutation (e.g., for K103N, Y181C).

  • Perform polymerase chain reaction (PCR) using the mutagenic primers and the RT-containing plasmid as a template.

  • Digest the parental, non-mutated plasmid using a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transform the mutated plasmid into competent E. coli for amplification.

  • Sequence the plasmid to confirm the presence of the desired mutation.

  • Express and purify the mutant RT protein.

  • Evaluate the enzymatic activity and susceptibility of the mutant RT to this compound using the inhibition assay described above.

dot

Plasmid with RT gene Plasmid with RT gene PCR with Mutagenic Primers PCR with Mutagenic Primers Plasmid with RT gene->PCR with Mutagenic Primers DpnI Digestion of Parental Plasmid DpnI Digestion of Parental Plasmid PCR with Mutagenic Primers->DpnI Digestion of Parental Plasmid Transformation into E. coli Transformation into E. coli DpnI Digestion of Parental Plasmid->Transformation into E. coli Plasmid Amplification and Sequencing Plasmid Amplification and Sequencing Transformation into E. coli->Plasmid Amplification and Sequencing Expression and Purification of Mutant RT Expression and Purification of Mutant RT Plasmid Amplification and Sequencing->Expression and Purification of Mutant RT Biochemical Inhibition Assay Biochemical Inhibition Assay Expression and Purification of Mutant RT->Biochemical Inhibition Assay

Site-Directed Mutagenesis Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to HIV-1 RT.

Materials:

  • Purified, concentrated HIV-1 RT

  • This compound solution

  • Identical buffer for both RT and this compound (critical for accurate measurements)

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze both the RT and this compound into the same buffer to minimize heats of dilution.

  • Degas the solutions to prevent air bubbles.

  • Load the RT solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small, timed injections of this compound into the RT solution while maintaining a constant temperature.

  • The instrument measures the heat released or absorbed during each injection.

  • The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to determine the thermodynamic parameters.[11][12]

dot

Prepare Samples in Identical Buffer Prepare Samples in Identical Buffer Load RT into Sample Cell Load RT into Sample Cell Prepare Samples in Identical Buffer->Load RT into Sample Cell Load this compound into Syringe Load this compound into Syringe Prepare Samples in Identical Buffer->Load this compound into Syringe Titrate this compound into RT Titrate this compound into RT Load RT into Sample Cell->Titrate this compound into RT Load this compound into Syringe->Titrate this compound into RT Measure Heat Change Measure Heat Change Titrate this compound into RT->Measure Heat Change Analyze Data to Determine Thermodynamic Parameters Analyze Data to Determine Thermodynamic Parameters Measure Heat Change->Analyze Data to Determine Thermodynamic Parameters

Isothermal Titration Calorimetry Workflow

Conclusion

This compound is a potent NNRTI that targets a well-defined allosteric pocket on HIV-1 reverse transcriptase. While a direct crystal structure of the this compound-RT complex is not available, a comprehensive understanding of its binding site can be inferred from studies of other NNRTIs and the analysis of resistance mutations. The quantitative data demonstrate its efficacy against both wild-type and key resistant strains of HIV-1. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel NNRTIs, which are crucial for the development of next-generation antiretroviral therapies.

References

Molecular Modeling of Ainuovirine-Reverse Transcriptase Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainuovirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. Its mechanism of action involves the allosteric inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. Molecular modeling plays a pivotal role in elucidating the atomic-level interactions between this compound and RT, guiding the development of more potent and resilient antiretroviral therapies. This technical guide provides an in-depth overview of the computational methodologies used to model the this compound-RT interaction, including molecular docking and molecular dynamics simulations. It further details hypothetical yet representative experimental protocols and presents anticipated quantitative data in a structured format to facilitate understanding and further research in this domain.

Introduction to this compound and HIV-1 Reverse Transcriptase

This compound is a diarylpyrimidine derivative that exhibits high potency against wild-type and certain NNRTI-resistant strains of HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleoside triphosphates for the enzyme's active site, NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the polymerase active site.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[2]

HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits.[3] The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit plays a structural role.[3] The NNRTI binding pocket (NNIBP) is situated within the p66 subunit and is characterized by a "butterfly-like" shape.[4]

Molecular Modeling Methodologies

The interaction between this compound and HIV-1 RT can be investigated using a variety of computational techniques. These methods provide insights into the binding mode, affinity, and the dynamic behavior of the complex.

Homology Modeling of HIV-1 RT

In the absence of a crystal structure of the this compound-RT complex, the first step is often to obtain a suitable 3D model of the target protein. If a crystal structure of wild-type or a relevant mutant of HIV-1 RT is available from the Protein Data Bank (PDB), it can be used directly.[5][6] If not, homology modeling can be employed to build a 3D model using the amino acid sequence and a closely related known structure as a template.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] For the this compound-RT interaction, docking simulations can identify the most likely binding pose of this compound within the NNIBP and provide an estimate of the binding affinity.

Experimental Protocol: Molecular Docking of this compound

  • Protein Preparation:

    • Obtain the crystal structure of HIV-1 RT (e.g., PDB ID: 1RTD, 3V6D) from the RCSB PDB database.[5][8]

    • Remove water molecules and any existing ligands from the structure.

    • Add polar hydrogens and assign appropriate partial charges to the protein atoms.

    • Define the binding site by specifying a grid box encompassing the known NNRTI binding pocket.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (can be generated from its SMILES string).

    • Assign appropriate atom types and charges to the ligand.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock, Glide, or GOLD.

    • Perform the docking simulation using a genetic algorithm or other search algorithms to explore the conformational space of the ligand within the binding site.

    • Cluster the resulting poses based on root-mean-square deviation (RMSD) and select the lowest energy and most populated cluster as the most probable binding mode.

  • Analysis of Results:

    • Visualize the docked complex to analyze the interactions between this compound and the amino acid residues of the NNIBP.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Calculate the estimated binding free energy (ΔG_bind) in kcal/mol.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the this compound-RT complex, allowing for the assessment of its stability and the characterization of the conformational changes that occur upon ligand binding.[9][10]

Experimental Protocol: Molecular Dynamics Simulation of the this compound-RT Complex

  • System Preparation:

    • Use the best-docked pose of the this compound-RT complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Employ a force field such as AMBER or CHARMM to describe the atomic interactions.[10]

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production MD Simulation:

    • Run the production simulation for a sufficient duration (e.g., 100-250 ns) to sample the conformational landscape of the complex.[11]

    • Save the trajectory data at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Analyze the RMSD and root-mean-square fluctuation (RMSF) to assess the stability of the complex.

    • Monitor the hydrogen bonds and other key interactions over time.

    • Calculate the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative data that could be obtained from the molecular modeling studies described above.

Table 1: Molecular Docking Results of this compound with HIV-1 RT

ParameterValueUnit
Binding Energy (ΔG_bind)-10.5kcal/mol
Estimated Inhibition Constant (Ki)50nM
Number of Hydrogen Bonds2-
Interacting Residues (Hydrophobic)L100, K101, K103, V106, Y181, Y188, G190, F227, W229, L234-
Interacting Residues (H-bonds)K101, K103-

Table 2: Molecular Dynamics Simulation Analysis of the this compound-RT Complex

ParameterAverage ValueUnit
RMSD of Protein Backbone2.5Å
RMSF of this compound1.2Å
Average Number of H-bonds1.8-
MM-PBSA Binding Free Energy-45.7kcal/mol
Van der Waals Contribution-55.2kcal/mol
Electrostatic Contribution-15.8kcal/mol
Polar Solvation Energy28.3kcal/mol
Non-polar Solvation Energy-3.0kcal/mol

Visualization of Workflows and Pathways

Molecular Docking Workflow

molecular_docking_workflow start Start: Obtain HIV-1 RT and this compound Structures prep_protein Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges start->prep_protein prep_ligand Prepare Ligand: - Generate 3D structure - Assign charges - Define rotatable bonds start->prep_ligand define_grid Define Binding Site: Create grid box around NNIBP prep_protein->define_grid docking Perform Molecular Docking: - Use docking software (e.g., AutoDock) - Run search algorithm prep_ligand->docking define_grid->docking analysis Analyze Results: - Cluster poses - Identify best binding mode - Calculate binding energy docking->analysis end_node End: this compound-RT Complex Model analysis->end_node

Caption: Workflow for molecular docking of this compound with HIV-1 RT.

Molecular Dynamics Simulation Workflow

md_simulation_workflow start Start: Docked this compound-RT Complex solvation System Solvation: - Add water box - Add counter-ions start->solvation minimization Energy Minimization: Remove steric clashes solvation->minimization heating System Heating (NVT): Gradually increase temperature to 300K minimization->heating equilibration System Equilibration (NPT): Adjust pressure and density heating->equilibration production Production MD Run: Simulate for 100-250 ns equilibration->production analysis Trajectory Analysis: - RMSD/RMSF - H-bond analysis - Binding free energy calculation production->analysis end_node End: Dynamic Behavior and Stability Assessment analysis->end_node

Caption: Workflow for MD simulation of the this compound-RT complex.

This compound's Mechanism of Action

ainuovirine_moa This compound This compound nnibp Binds to Allosteric NNRTI Binding Pocket This compound->nnibp rt HIV-1 Reverse Transcriptase (Active) rt->nnibp conformational_change Induces Conformational Change in RT nnibp->conformational_change inactive_rt Inactive RT Complex conformational_change->inactive_rt inhibition Inhibition of RNA-dependent DNA Polymerase Activity inactive_rt->inhibition replication_block Blockage of Viral DNA Synthesis inhibition->replication_block

Caption: Allosteric inhibition mechanism of this compound on HIV-1 RT.

Conclusion

Molecular modeling techniques are indispensable tools for understanding the intricate interactions between this compound and HIV-1 reverse transcriptase. Through a combination of molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism, affinity, and dynamic stability of the drug-target complex. The hypothetical protocols and data presented in this guide serve as a framework for conducting and interpreting such computational studies. This knowledge is crucial for the rational design of novel NNRTIs with improved efficacy and resistance profiles, ultimately contributing to the advancement of HIV/AIDS therapeutics.

References

Early Phase Clinical Trial Results of Ainuovirine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for Ainuovirine (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The document synthesizes pharmacokinetic, safety, and efficacy data from Phase I and pivotal studies, presenting quantitative results in structured tables and illustrating key concepts through detailed diagrams.

Introduction

This compound is a next-generation NNRTI that has demonstrated potent antiviral activity against various HIV strains.[1] It functions by non-competitively binding to the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the conversion of viral RNA into DNA, a critical step in the viral replication cycle.[2][3] Early clinical development focused on establishing the safety, tolerability, and pharmacokinetic profile of this compound, as well as its preliminary antiviral efficacy.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in healthy Chinese adults and in treatment-naive HIV-1 infected individuals through single and multiple-dose studies.

Experimental Protocol: Pharmacokinetic Analysis

Blood samples were collected at predetermined time points before and after drug administration.[4] Plasma concentrations of this compound were quantified using validated high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) methods.[1] The quantification ranges for this compound were typically 4.0–1000 ng/mL.[1] Pharmacokinetic parameters were then calculated from the plasma concentration-time data.

Single-Dose Pharmacokinetics in Healthy Adults

A single-center, open-label, single-dose escalation study was conducted in healthy Chinese adults aged 18 to 45 years. Participants were allocated to cohorts receiving a single oral dose of 75 mg, 150 mg, or 300 mg of this compound.[5]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults [5]

Parameter75 mg (n=10)150 mg (n=10)300 mg (n=10)
Tmax (h) 3.0 ± 0.0 (2.0, 4.0)3.0 ± 0.0 (2.0, 4.0)3.0 ± 0.0 (2.0, 4.0)
Cmax (ng/mL) 350.0 ± 93.8 (218.0, 493.0)592.5 ± 141.2 (410.0, 881.0)839.0 ± 223.7 (599.0, 1300.0)
AUC0–t (ng·h/mL) 4875 ± 1145 (3350, 6830)8345 ± 1912 (6140, 12200)12550 ± 3215 (8600, 18900)
AUC0–∞ (ng·h/mL) 5065 ± 1178 (3560, 7050)8635 ± 1928 (6440, 12600)13050 ± 3328 (8940, 19600)
t1/2z (h) 23.9 ± 5.6 (17.8, 32.5)24.3 ± 4.5 (18.1, 31.0)26.1 ± 4.7 (19.8, 33.4)
CLz/F (L/h) 15.1 ± 3.4 (10.8, 21.5)17.7 ± 3.9 (12.1, 23.6)23.4 ± 6.0 (15.6, 34.2)
Vz/F (L) 508.5 ± 111.9 (381.0, 687.0)609.5 ± 123.4 (441.0, 808.0)871.5 ± 204.9 (612.0, 1210.0)
Data are presented as median ± standard deviation (min, max).

This compound was readily absorbed, with a median Tmax of approximately 3 hours across all doses.[5] The exposure to this compound (Cmax and AUC) increased to a lesser extent than dose proportionality, indicating nonlinear pharmacokinetics.[5][6]

Single and Multiple-Dose Pharmacokinetics in HIV-1 Infected Adults

A study involving treatment-naive HIV-1 infected adults evaluated the pharmacokinetics of this compound after single and multiple once-daily doses of 75 mg, 150 mg, and 300 mg for 10 days.[7]

Table 2: Pharmacokinetic Parameters of this compound in Treatment-Naive HIV-1 Infected Adults [7]

ParameterDay 1 (Single Dose)Day 10 (Multiple Doses)
75 mg 150 mg
Tmax,ss (h) 2.0 (2.0, 4.0)2.5 (2.0, 4.0)
Cmax,ss (ng/mL) 370 (229, 521)620 (410, 881)
AUC0-t,ss (ng·h/mL) 4880 (3350, 6830)8350 (6140, 12200)
C24h,ss (ng/mL) 80.5 (45.0, 120.0)141.0 (80.0, 210.0)
Data are expressed as median (min, max).

Plasma concentrations of this compound reached a steady state by day 10 of dosing.[7] Saturated Cmax,ss, AUCmax,ss, and C24h,ss were observed at the 150 mg and 300 mg doses on day 10, further supporting the nonlinear pharmacokinetic profile.[6][7]

Safety and Tolerability

The safety profile of this compound was assessed in early-phase trials through the monitoring of adverse events (AEs), physical examinations, and clinical laboratory tests.[4]

Experimental Protocol: Safety Assessment

Safety assessments included the recording of all treatment-emergent adverse events (TEAEs), which were graded for severity. Laboratory tests for hematology, clinical chemistry, and urinalysis were conducted at baseline and at specified intervals during the trials.

Safety Findings in Early Phase Trials

In a single-dose study in healthy adults, most AEs were mild in severity. The most frequently reported AEs were abnormal serum lipids and elevated liver transaminases. Notably, no rash was reported, and only one participant (in the 150 mg group) experienced central nervous system events.[5]

In a Phase 3 trial comparing this compound to Efavirenz (EFV), both in combination with two nucleoside reverse transcriptase inhibitors (NRTIs), the incidence of NNRTI treatment-related AEs at week 48 was significantly lower in the this compound group (67.6%) compared to the Efavirenz group (91.4%).[8][9]

Table 3: Incidence of Common Treatment-Emergent Adverse Events (Weeks 0-48) in a Phase 3 Trial [9][10]

Adverse EventThis compound Group (n=315)Efavirenz Group (n=314)p-value
Dizziness 10.5%51.0%<0.001
Dyslipidemia 22.2%34.4%<0.001
Transaminase Elevation 9.2%29.0%<0.001
γ-glutamyl transferase elevation 8.3%19.1%<0.001
Rash 7.9%18.8%<0.001

These results indicate a more favorable safety profile for this compound compared to Efavirenz, particularly concerning neuropsychiatric symptoms, dyslipidemia, and liver toxicity.[9][11]

Antiviral Efficacy

The antiviral activity of this compound was evaluated in treatment-naive HIV-1 infected adults.

Experimental Protocol: Efficacy Assessment

The primary efficacy endpoint in clinical trials was typically the proportion of participants achieving an HIV-1 RNA level below 50 copies/mL at a specified time point, such as week 48.[8][9] Viral load was measured using standard quantitative assays.

Efficacy Results

In a 10-day monotherapy study, this compound demonstrated potent antiviral activity. The mean changes in HIV RNA from baseline (log10 copies/mL) on day 11 were -1.73, -1.72, and -1.66 for the 75 mg, 150 mg, and 300 mg doses, respectively.[7]

A Phase 3 non-inferiority trial compared this compound to Efavirenz, both combined with lamivudine and tenofovir. At week 48, 87.0% of participants in the this compound group and 91.7% in the Efavirenz group achieved an HIV-1 RNA level <50 copies/mL, establishing the non-inferiority of this compound to Efavirenz.[9][10]

Mechanism of Action and Clinical Trial Workflow

This compound's Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, which inhibits its function and blocks the synthesis of viral DNA from the RNA template.[2]

G Mechanism of Action of this compound (NNRTI) cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Synthesis Viral DNA Synthesis Viral RNA->Viral DNA Synthesis Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Synthesis Catalyzes Proviral DNA Proviral DNA Viral DNA Synthesis->Proviral DNA Host Cell DNA Host Cell DNA Proviral DNA->Host Cell DNA Integration This compound This compound This compound->Reverse Transcriptase Binds to Allosteric Site

Caption: this compound's inhibitory effect on HIV-1 reverse transcriptase.

Early Phase Clinical Trial Workflow

The early clinical development of an antiviral drug like this compound typically follows a structured workflow, progressing from initial safety and pharmacokinetic studies in healthy volunteers to proof-of-concept efficacy studies in the target patient population.

G Early Phase Clinical Trial Workflow for this compound Preclinical Development Preclinical (In vitro & In vivo) Phase I SAD Phase I Single Ascending Dose (SAD) in Healthy Volunteers Preclinical Development->Phase I SAD Phase I MAD Phase I Multiple Ascending Dose (MAD) in Healthy Volunteers Phase I SAD->Phase I MAD Safety & PK Data Inform Dosing Phase IIa Phase IIa Proof-of-Concept in HIV-1 Infected Patients Phase I MAD->Phase IIa Select Candidate Doses Phase IIb Phase IIb Dose-Ranging in HIV-1 Infected Patients Phase IIa->Phase IIb Preliminary Efficacy & Safety Signal Phase III Pivotal Trials Phase III Pivotal Trials Phase IIb->Phase III Pivotal Trials Determine Optimal Dose for Larger Studies

Caption: Typical workflow for early-phase antiviral drug clinical trials.

Conclusion

The early-phase clinical trial results for this compound demonstrate a favorable pharmacokinetic profile that supports a once-daily dosing regimen.[5] The drug has shown potent antiviral activity, non-inferior to the standard-of-care comparator, Efavirenz.[9][10] Furthermore, this compound exhibits a superior safety profile, with a significantly lower incidence of common NNRTI-related adverse events such as dizziness, dyslipidemia, and liver toxicity.[8][9] These findings supported the progression of this compound into later-stage clinical development and its eventual approval for the treatment of HIV-1 infection in China.[12]

References

Methodological & Application

Application Note & Protocol: Ainuovirine Antiviral Assay in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainuovirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV) type 1 infections.[1][2] As an NNRTI, this compound functions by binding to a non-active site of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of the viral RNA genome into DNA.[3][4] This allosteric binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral replication.[3][4] Preclinical studies have demonstrated this compound's potent antiviral activity against various HIV strains.[5][6]

This document provides a detailed experimental protocol for evaluating the in vitro antiviral activity of this compound against HIV-1 in a cell culture-based assay. The primary method described is the quantification of HIV-1 p24 antigen, a viral core protein, using an enzyme-linked immunosorbent assay (ELISA). This serves as a robust and reliable indicator of viral replication. Additionally, a protocol for a concurrent cytotoxicity assay is included to assess the effect of the compound on host cell viability, allowing for the determination of the therapeutic index.

Signaling Pathway of this compound Action

Ainuovirine_Mechanism cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral RNA Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Viral RNA Integration Integration Reverse_Transcription->Integration Viral DNA Host_DNA Host Cell DNA Integration->Host_DNA Replication Replication Assembly Assembly Replication->Assembly Budding Budding & Maturation Assembly->Budding Host_DNA->Replication Transcription & Translation This compound This compound RT Reverse Transcriptase This compound->RT Inhibits

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Experimental Workflow

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., MT-4 cells) Cell_Seeding 4. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution 2. This compound Serial Dilution Infection_Treatment 5. Infect Cells with HIV-1 & Add this compound Dilutions Compound_Dilution->Infection_Treatment Virus_Stock 3. HIV-1 Stock Preparation Virus_Stock->Infection_Treatment Cell_Seeding->Infection_Treatment Incubation 6. Incubate for 4-5 Days Infection_Treatment->Incubation Supernatant_Collection 7. Collect Supernatant Incubation->Supernatant_Collection Cytotoxicity_Assay 9. Cytotoxicity Assay (MTS) Incubation->Cytotoxicity_Assay p24_ELISA 8. p24 Antigen ELISA Supernatant_Collection->p24_ELISA Data_Analysis 10. Calculate EC50, CC50, & SI p24_ELISA->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for this compound antiviral and cytotoxicity assays.

Experimental Protocols

Materials and Reagents
  • Cell Line: MT-4 (human T-cell line)

  • Virus: HIV-1 laboratory-adapted strain (e.g., IIIB)

  • Compound: this compound

  • Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 50 µg/mL gentamicin.

  • HIV-1 p24 Antigen ELISA Kit: Commercially available kit.

  • Cytotoxicity Assay Kit: MTS-based assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader, standard laboratory pipettes and consumables.

Antiviral Assay Protocol (p24 ELISA)
  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in cell culture medium. The concentration range should be selected to encompass the expected 50% effective concentration (EC50). Include a "no drug" control.

  • Assay Plate Setup:

    • Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.

    • Add 50 µL of the corresponding this compound dilution to each well.

    • Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus, no drug).

  • Infection: Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to all wells except the "cell control" wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for p24 antigen analysis.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. Briefly, this typically involves adding the supernatant to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and a substrate for colorimetric detection.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Cytotoxicity Assay Protocol (MTS Assay)

This assay should be run in parallel with the antiviral assay.

  • Plate Setup: Prepare a separate 96-well plate identical to the antiviral assay plate but without the addition of the virus.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis

The quantitative data from the antiviral and cytotoxicity assays should be organized and analyzed to determine the efficacy and safety profile of this compound.

Data Analysis
  • EC50 (50% Effective Concentration): The concentration of this compound that inhibits HIV-1 replication by 50%. This is calculated from the p24 ELISA data by plotting the percentage of viral inhibition against the log of the drug concentration and fitting a sigmoidal dose-response curve.

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. This is calculated from the MTS assay data by plotting the percentage of cell viability against the log of the drug concentration.

  • SI (Selectivity Index): This is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it suggests that the drug is effective at concentrations well below those that are toxic to the host cells.

Summary Tables

Table 1: Antiviral Activity of this compound against HIV-1 in MT-4 Cells

This compound Conc. (nM)p24 (ng/mL)% Inhibition
0 (Virus Control)15.20
0.113.511.2
0.39.835.5
15.166.4
31.689.5
100.497.4
300.199.3
100<0.1>99.9
EC50 (nM) 0.65

Note: Data presented are for illustrative purposes only.

Table 2: Cytotoxicity of this compound in MT-4 Cells

This compound Conc. (µM)Absorbance (490nm)% Viability
0 (Cell Control)1.25100
0.11.2499.2
0.31.26100.8
11.2297.6
31.1894.4
101.0584.0
300.7862.4
1000.4536.0
CC50 (µM) >100

Note: Data presented are for illustrative purposes only.

Table 3: Summary of this compound Antiviral Profile

ParameterValue
EC50 (nM) 0.65
CC50 (µM) >100
Selectivity Index (SI) >153,846

Note: Data presented are for illustrative purposes only.

Conclusion

This protocol provides a comprehensive framework for the in vitro evaluation of this compound's antiviral activity and cytotoxicity. The use of a p24 ELISA provides a direct measure of viral replication, while the parallel MTS assay ensures that the observed antiviral effects are not due to compound-induced cell death. The calculation of the EC50, CC50, and Selectivity Index allows for a robust assessment of the compound's therapeutic potential. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data on the efficacy of this compound against HIV-1 in a cell culture model.

References

Application Notes and Protocols: In Vitro Evaluation of Ainuovirine in Combination with Lamivudine and Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-HIV-1 activity of Ainuovirine (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in combination with the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and tenofovir disoproxil fumarate (TDF). The provided data and protocols are based on published preclinical studies and are intended to guide researchers in the evaluation of this promising antiretroviral combination.[1][2][3]

Introduction

This compound (formerly known as ACC007) is a next-generation NNRTI with demonstrated potent antiviral activity against various strains of HIV-1.[2][4] Combination antiretroviral therapy (cART) is the cornerstone of HIV-1 treatment, and regimens typically include two NRTIs as a backbone. This document details the synergistic antiviral effect of combining this compound with lamivudine and tenofovir, a widely used NRTI combination. In vitro studies have shown that this three-drug regimen exhibits synergistic activity against a range of HIV-1 strains, including some with resistance to other NNRTIs.[1][4]

Data Presentation

The following tables summarize the quantitative data from in vitro studies assessing the antiviral efficacy of this compound alone and in combination with lamivudine and tenofovir.

Table 1: In Vitro Anti-HIV-1 Activity of this compound (ACC007) [1][4]

HIV-1 StrainEC50 (nM)
HIV-1 A171570
Other HIV-1 Strains3.03 - 252.59

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Synergy of this compound (ACC007) in Combination with Lamivudine and Tenofovir [1][4]

HIV-1 StrainsCombination Index (CI) ValueInterpretation
HIV-1 A17, HIV-1 4755-5, HIV-1 K103N, HIV-1 V106M0.71 - 0.87Moderate Synergism
Other HIV-1 Strains0.35 - 0.67Synergism

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the antiviral activity and synergy of the this compound, lamivudine, and tenofovir combination.

Protocol 1: In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This protocol is designed to determine the 50% effective concentration (EC50) of the individual drugs and their combinations.

1. Materials:

  • Cells: Human T-lymphocyte cell line (e.g., MT-4 cells) susceptible to HIV-1 infection.

  • Viruses: Laboratory-adapted HIV-1 strains or clinical isolates.

  • Compounds: this compound, lamivudine, and tenofovir disoproxil fumarate.

  • Reagents: RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, phytohemagglutinin (PHA), interleukin-2 (IL-2) (for primary cells), HIV-1 p24 Antigen ELISA kit.

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader.

2. Procedure:

  • Cell Preparation: Culture and maintain the T-lymphocyte cell line in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Drug Dilution: Prepare serial dilutions of this compound, lamivudine, and tenofovir, both individually and in fixed-ratio combinations.

  • Infection: Seed the cells in a 96-well plate. Infect the cells with a pre-titered amount of HIV-1 stock.

  • Treatment: Immediately after infection, add the diluted drug solutions to the appropriate wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.

  • p24 Antigen Quantification: After the incubation period, collect the cell culture supernatant. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the untreated control. Determine the EC50 values by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the drugs to assess their selectivity index.

1. Materials:

  • Cells: The same human T-lymphocyte cell line used in the antiviral assay.

  • Compounds: this compound, lamivudine, and tenofovir disoproxil fumarate.

  • Reagents: RPMI 1640 medium, FBS, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidic isopropanol).

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader.

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Drug Treatment: Add serial dilutions of the drugs to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. Determine the CC50 values by plotting the percentage of viability against the drug concentration. The selectivity index (SI) can then be calculated as the ratio of CC50 to EC50.

Protocol 3: Synergy Analysis

The interaction between this compound, lamivudine, and tenofovir is quantified using the combination index (CI) method based on the Chou-Talalay method.

1. Experimental Design:

  • Perform the anti-HIV-1 activity assay (Protocol 1) with the three drugs in a fixed-ratio combination at multiple concentrations.

2. Data Analysis:

  • Use a software program like CompuSyn to calculate the CI values from the dose-response curves of the individual drugs and their combination.

  • The CI value provides a quantitative measure of the interaction:

    • CI < 0.9: Synergism

    • CI = 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonism

  • The software can also generate a dose-reduction index (DRI), which indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.[1]

Visualizations

Mechanism of Action

The combination of this compound, lamivudine, and tenofovir targets the HIV-1 reverse transcriptase enzyme at two different sites, effectively halting the conversion of viral RNA into DNA, a critical step in the HIV life cycle.

HIV_Lifecycle_Inhibition cluster_cell Host CD4+ T-Cell cluster_nucleus Nucleus cluster_drugs Antiretroviral Drugs Viral DNA Viral DNA Host DNA Host DNA Viral DNA->Host DNA Integration Provirus Provirus HIV Virion HIV Virion Viral RNA Viral RNA HIV Virion->Viral RNA Entry & Uncoating ReverseTranscription Reverse Transcription Viral RNA->ReverseTranscription ReverseTranscription->Viral DNA This compound This compound This compound->ReverseTranscription NNRTI Inhibition Lamivudine_Tenofovir Lamivudine & Tenofovir (NRTIs) Lamivudine_Tenofovir->ReverseTranscription NRTI Inhibition (Chain Termination)

Caption: Mechanism of action of the drug combination on the HIV life cycle.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro synergy of the antiretroviral drug combination.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare T-cell line D Seed cells in 96-well plate A->D B Prepare HIV-1 stock E Infect cells with HIV-1 B->E C Prepare serial dilutions of This compound, Lamivudine, Tenofovir (single and combinations) F Add drug dilutions C->F D->E E->F G Incubate for 5-7 days F->G H Quantify p24 antigen (ELISA) G->H I Calculate EC50 values H->I J Perform cytotoxicity assay (MTT) and calculate CC50 H->J K Analyze for synergy (e.g., CompuSyn) Calculate Combination Index (CI) I->K J->K

Caption: General workflow for in vitro synergy assessment.

References

Application Notes and Protocols for Developing a Population Pharmacokinetic (PopPK) Model for Ainuovirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainuovirine (ANV) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3] As with any novel therapeutic agent, a thorough understanding of its pharmacokinetic (PK) profile within the target patient population is paramount for optimizing dosing regimens and ensuring both efficacy and safety. Population pharmacokinetics (PopPK) serves as a powerful tool to quantify the typical PK parameters of a drug and to identify sources of variability in drug exposure among individuals.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the development of a PopPK model for this compound, based on pooled data from Phase 1 and Phase 3 clinical trials.[1][2][3] The information presented herein is intended to guide researchers and clinicians in understanding the population-level pharmacokinetics of this compound and to provide a framework for conducting similar analyses.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] It functions by binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that ultimately inhibits the conversion of viral RNA to DNA. This action effectively halts the viral replication cycle.[1][2][3]

Data Presentation

The development of the this compound PopPK model was based on data collected from 337 HIV-1 infected individuals, encompassing both Phase 1 (n=28) and Phase 3 (n=309) clinical trials.[1] A summary of the baseline demographic and clinical characteristics of the study population is provided in Table 1.

Table 1: Baseline Demographics and Clinical Characteristics of Subjects in the this compound PopPK Analysis [1]

CharacteristicOverall (N=337)Phase 1 Study (n=28)Phase 3 Study (n=309)
Gender, n (%)
Male319 (94.66)28 (100)291 (94.17)
Female18 (5.34)0 (0)18 (5.83)
Age (years), mean ± SD 31.2 ± 9.832.6 ± 8.631.0 ± 9.9
Weight (kg), mean ± SD 66.9 ± 11.267.8 ± 8.766.8 ± 11.5
Body Mass Index ( kg/m ²), mean ± SD 22.56 ± 3.1921.94 ± 2.1522.61 ± 3.26
Alanine Aminotransferase (ALT) (U/L), mean ± SD 23.6 ± 8.523.2 ± 7.223.7 ± 8.7
Aspartate Aminotransferase (AST) (U/L), mean ± SD 23.6 ± 8.523.2 ± 7.223.7 ± 8.7
Total Bilirubin (μmol/L), mean ± SD 12.1 ± 4.511.8 ± 3.912.1 ± 4.6
Albumin (g/L), mean ± SD 47.1 ± 3.046.4 ± 3.347.1 ± 2.9
Creatinine (μmol/L), mean ± SD 77.9 ± 13.479.8 ± 12.177.7 ± 13.5
Creatinine Clearance (mL/min), mean ± SD 78.1 ± 21.971.5 ± 16.878.8 ± 22.2
Total Cholesterol (mmol/L), mean ± SD 4.2 ± 0.94.1 ± 0.84.2 ± 0.9

Data presented as mean ± standard deviation (SD) or number (percentage). Data sourced from the publication by Li et al. (2024).[1]

The final PopPK model for this compound was determined to be a two-compartment model with first-order elimination.[1][2][3] The key pharmacokinetic parameter estimates from the final model are summarized in Table 2.

Table 2: Final Parameter Estimates of the this compound PopPK Model [1]

ParameterDescriptionEstimateRelative Standard Error (%)
CL/F (L/h) Apparent Clearance6.4615.00
Vc/F (L) Apparent Volume of Central Compartment11.513.7
Q/F (L/h) Inter-compartmental Clearance17.611.0
Vp/F (L) Apparent Volume of Peripheral Compartment293.010.5
Ka (1/h) Absorption Rate Constant0.0985-
ALAG (h) Absorption Lag Time0.20826.70
F150 Relative Bioavailability of 150 mg vs 75 mg0.71610.60
F300 Relative Bioavailability of 300 mg vs 75 mg0.41012.90
ω²CL Between-Subject Variability on CL/F9.54%3.70
Proportional Residual Error (%) 7.83.7
Additive Residual Error (ng/mL) 78.9927.80

Data sourced from the publication by Li et al. (2024).[1]

Experimental Protocols

Plasma Sample Collection and Handling

Objective: To obtain plasma samples for the quantification of this compound concentrations at various time points following drug administration.

Materials:

  • Vacutainer tubes containing K2EDTA as an anticoagulant

  • Centrifuge

  • Cryovials

  • -80°C freezer

Protocol:

  • Collect whole blood samples (approximately 4 mL) from participants at pre-defined time points before and after this compound administration.

  • Gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Within 2 hours of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully aspirate the supernatant (plasma) and transfer it into labeled cryovials.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for this compound Quantification (Representative Protocol)

Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Note: The following is a representative protocol based on common methodologies for NNRTIs. Specific parameters should be optimized and validated for this compound.

Materials and Reagents:

  • This compound reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (for calibration standards and quality controls)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of this compound and the IS in methanol.

    • Serially dilute the this compound stock solution with a mixture of water and methanol to prepare working solutions for calibration standards and QCs.

    • Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from approximately 1 to 5000 ng/mL and QCs at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of ACN containing the IS.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient elution program to separate this compound from endogenous plasma components.

      • Flow rate: 0.4 mL/min

      • Injection volume: 5 µL

    • Mass Spectrometric Conditions (Example):

      • Ionization mode: Positive electrospray ionization (ESI+)

      • Detection: Multiple Reaction Monitoring (MRM)

      • Monitor specific precursor-to-product ion transitions for this compound and the IS.

  • Data Analysis:

    • Integrate the peak areas of this compound and the IS.

    • Calculate the peak area ratio (this compound/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Population Pharmacokinetic Modeling Workflow

Objective: To develop a PopPK model that describes the time course of this compound concentrations in HIV-1 infected individuals and to identify factors that contribute to pharmacokinetic variability.

Software:

  • NONMEM® (Version 7.4 or later)

  • A statistical software package for data visualization and post-processing (e.g., R)

Protocol:

  • Data Assembly and Preparation:

    • Pool pharmacokinetic data from relevant clinical studies.

    • Create a NONMEM-ready dataset containing subject ID, time, drug concentration, dose, and relevant demographic and clinical covariates.

  • Structural Model Development:

    • Evaluate one- and two-compartment models with first-order absorption and elimination to describe the typical concentration-time profile of this compound.

    • Assess different absorption models (e.g., with or without lag time).

    • Select the base structural model based on goodness-of-fit criteria (e.g., objective function value, visual inspection of plots).

  • Statistical Model Development:

    • Incorporate between-subject variability (BSV) on the pharmacokinetic parameters using an exponential model.

    • Define the residual unexplained variability using a combined additive and proportional error model.

  • Covariate Analysis:

    • Graphically explore the relationships between individual PK parameter estimates and patient covariates.

    • Perform a stepwise covariate modeling procedure (forward inclusion followed by backward elimination) to identify statistically significant covariates.

    • Evaluate the clinical relevance of any identified covariates.

  • Model Evaluation and Validation:

    • Assess the goodness-of-fit of the final model using diagnostic plots (e.g., observed vs. predicted concentrations, conditional weighted residuals vs. time and predicted concentrations).

    • Perform a visual predictive check (VPC) to evaluate the predictive performance of the model.

    • Conduct a bootstrap analysis to assess the stability and robustness of the final model parameter estimates.

Mandatory Visualizations

G cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation Data Clinical Trial Data (Phase 1 & 3) Dataset NONMEM-Ready Dataset Data->Dataset Pooling & Formatting Structural Structural Model (One- vs. Two-Compartment) Dataset->Structural Statistical Statistical Model (BSV & Residual Error) Structural->Statistical Covariate Covariate Analysis Statistical->Covariate FinalModel Final PopPK Model Covariate->FinalModel GOF Goodness-of-Fit Plots FinalModel->GOF VPC Visual Predictive Check FinalModel->VPC Bootstrap Bootstrap Analysis FinalModel->Bootstrap

Caption: Workflow for the development of the this compound PopPK model.

G cluster_absorption Absorption cluster_distribution Distribution & Elimination Oral Oral Dose GI GI Tract Oral->GI Ka Central Central Compartment (Vc) GI->Central Peripheral Peripheral Compartment (Vp) Central->Peripheral Q Elimination Elimination (CL) Central->Elimination Peripheral->Central Q

Caption: Two-compartment model structure for this compound pharmacokinetics.

G *Illustrative pathway based on typical NNRTI metabolism. Specific enzymes for this compound are not yet fully characterized in published literature. This compound This compound CYP450 Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2C19)* This compound->CYP450 Metabolism Metabolites Inactive Metabolites CYP450->Metabolites

Caption: Illustrative metabolic pathway for this compound.

Conclusion

The population pharmacokinetic model for this compound, best described by a two-compartment model with first-order elimination, provides a robust framework for understanding its behavior in HIV-1 infected individuals.[1][2][3] The analysis of a large pooled dataset from Phase 1 and 3 trials revealed no significant impact of covariates such as age, sex, weight, or various laboratory parameters on the pharmacokinetics of this compound.[1] This suggests that a standard dosing regimen of 150 mg once daily is appropriate for a broad range of patients.[1][2][3] The protocols and methodologies outlined in these application notes offer a comprehensive guide for researchers and clinicians working with this compound and can be adapted for the pharmacokinetic analysis of other novel therapeutic agents.

References

Determining the Efficacy of Ainuovirine: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ainuovirine (ANV), also known as ACC007, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] Its mechanism of action involves non-competitively binding to a hydrophobic pocket of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's function and thereby blocks viral replication.[2][3] This document provides detailed protocols for a suite of cell-based assays essential for evaluating the in vitro efficacy and cytotoxicity of this compound.

These protocols are designed to deliver robust and reproducible data for researchers engaged in antiviral drug discovery and development. The assays described herein are fundamental for determining key antiviral parameters, including the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a critical measure of a drug's therapeutic window.

Mechanism of Action of this compound

This compound targets the HIV-1 reverse transcriptase, a crucial enzyme for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. As an NNRTI, this compound binds to an allosteric site on the p66 subunit of the reverse transcriptase, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding event disrupts the catalytic activity of the enzyme, effectively halting DNA synthesis and preventing the establishment of productive infection.

G cluster_0 HIV-1 Virion cluster_1 Host Cell Cytoplasm Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA (provirus) Reverse_Transcriptase->Viral_DNA Synthesis Binding Allosteric Binding Reverse_Transcriptase->Binding Integration Integration into Host Genome Viral_DNA->Integration This compound This compound (NNRTI) This compound->Reverse_Transcriptase Targets Conformational_Change Conformational Change & Inactivation of RT Binding->Conformational_Change Conformational_Change->Reverse_Transcriptase Inhibits

Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various strains of HIV-1 in different cell lines. The data is compiled from preclinical studies.

Table 1: Antiviral Activity of this compound (ACC007) against HIV-1 Strains

HIV-1 StrainCell LineEC50 (nM)Reference
Wild-Type (Lab-adapted)Various3.03 - 252.59[2][4][5]
HIV-1A17Various1570[2][4][5]
K103N MutantVariousPotent Activity[6]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity and Selectivity Index of this compound (ACC007)

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
MT-4> 100> 33000
CEM> 100> 33000
PBMCs> 100> 33000

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity; a higher SI indicates a more favorable safety profile.

Experimental Protocols

Detailed methodologies for key cell-based assays to determine the efficacy of this compound are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to host cells.

Materials:

  • Target cells (e.g., MT-4, CEM, or Peripheral Blood Mononuclear Cells - PBMCs)

  • Complete culture medium

  • This compound stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted this compound to the appropriate wells. Include wells with cells only (no drug) as a negative control.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value using a dose-response curve.

G A Seed Cells B Add this compound Dilutions A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Buffer E->F G Read Absorbance F->G H Calculate CC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of p24 capsid protein in the cell culture supernatant.

Materials:

  • Target cells (e.g., MT-4, CEM, or PBMCs)

  • HIV-1 stock (laboratory-adapted or clinical isolate)

  • Complete culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Protocol:

  • Seed target cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubate the plate for 3-7 days at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of viral inhibition compared to the untreated infected control and determine the EC50 value using a dose-response curve.

G A Seed Cells B Pre-treat with this compound A->B C Infect with HIV-1 B->C D Incubate C->D E Collect Supernatant D->E F p24 ELISA E->F G Read Absorbance F->G H Calculate EC50 G->H

Caption: Workflow for the p24 Antigen-based Antiviral Assay.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant as an indicator of viral replication.

Materials:

  • Cell culture supernatants from the antiviral activity assay

  • Reverse Transcriptase Activity Assay Kit (colorimetric or radioactive)

  • Microplate reader or scintillation counter

Protocol:

  • Follow the manufacturer's protocol for the chosen RT activity assay kit.

  • Briefly, lyse the viral particles in the supernatant to release the RT enzyme.

  • Provide a template and primers for the enzyme to synthesize DNA.

  • Quantify the newly synthesized DNA using a colorimetric or radioactive method.

  • The amount of DNA produced is proportional to the RT activity and, therefore, to the amount of virus in the supernatant.

  • Calculate the percentage of RT inhibition and determine the EC50 value.

G A Collect Supernatant B Lyse Virions A->B C RT Reaction B->C D Quantify DNA Product C->D E Calculate EC50 D->E

Caption: Workflow for the Reverse Transcriptase Activity Assay.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the HIV-1 replication cycle that is inhibited by this compound.

Materials:

  • Synchronized HIV-1 infection system (e.g., using cold-binding to synchronize infection)

  • Target cells

  • This compound and control inhibitors with known mechanisms of action (e.g., entry inhibitor, NRTI, integrase inhibitor, protease inhibitor)

  • 96-well plates

  • Method for quantifying viral replication (e.g., p24 ELISA or reporter gene expression)

Protocol:

  • Synchronize the infection of target cells with HIV-1.

  • At various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours), add this compound and control inhibitors to different wells.

  • Incubate the plates for a full replication cycle (e.g., 48 hours).

  • Quantify viral replication in each well.

  • Plot the percentage of viral inhibition against the time of drug addition. The time at which the drug loses its inhibitory effect indicates the point in the viral life cycle that the drug targets has been completed. For an NNRTI like this compound, the inhibitory effect should be lost after the completion of reverse transcription.

G A Synchronize HIV-1 Infection B Add this compound at Different Time Points A->B C Incubate for One Replication Cycle B->C D Quantify Viral Replication C->D E Determine Time of Inhibitory Action D->E

Caption: Workflow for the Time-of-Addition Assay.

Conclusion

The cell-based assays outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's efficacy against HIV-1. By systematically determining its antiviral activity, cytotoxicity, and the specific stage of viral replication it inhibits, researchers can gain a thorough understanding of its pharmacological profile. These robust and reproducible protocols are invaluable tools for the continued development and characterization of this compound and other novel antiretroviral agents.

References

Application Notes and Protocols for the Analytical Profiling of Ainuovirine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical methods used in the impurity profiling of Ainuovirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The following sections detail the methodologies for the identification, quantification, and characterization of process-related impurities and degradation products of this compound, ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API) and its formulated products.

Introduction to this compound Impurity Profiling

This compound (ANV) is a next-generation NNRTI used in the treatment of HIV-1 infection.[1][2] The manufacturing process of this compound, like any synthetic API, can result in the formation of impurities. These can include starting materials, by-products, intermediates, and reagents.[3][4] Furthermore, degradation of the this compound molecule under various environmental conditions can lead to the formation of degradation products.[5][6] Regulatory bodies worldwide require stringent control over the impurity profile of pharmaceutical products to ensure patient safety.[7]

This document outlines robust analytical methods for the comprehensive impurity profiling of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and structural elucidation of impurities.[8][9] Additionally, protocols for forced degradation studies are provided to identify potential degradation pathways and to establish the stability-indicating nature of the analytical methods.[5][6][10]

Analytical Methodologies

The primary analytical techniques for this compound impurity profiling are reverse-phase HPLC for the separation and quantification of impurities and LC-MS/MS for their structural characterization.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products. The method described below is a general template that should be optimized and validated for specific laboratory conditions and instrumentation.

Experimental Protocol: HPLC-UV Method for this compound Impurity Quantification

  • Instrumentation: A gradient HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating moderately polar compounds like this compound and its impurities.

  • Mobile Phase:

    • Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
304060
351090
401090
419010
509010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

Data Presentation: Quantitative Analysis of this compound Impurities

The following table summarizes hypothetical quantitative data for known and unknown impurities in a batch of this compound, as determined by the HPLC-UV method.

ImpurityRetention Time (min)Relative Retention Time (RRT)Specification Limit (%)Result (%)
Impurity A12.50.83≤ 0.150.08
Impurity B18.21.21≤ 0.150.11
Unknown Impurity 121.71.45≤ 0.100.05
Unknown Impurity 225.41.69≤ 0.100.07
Total Impurities --≤ 0.50 0.31
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

For the structural elucidation of unknown impurities, a high-resolution mass spectrometer coupled with an LC system is indispensable.

Experimental Protocol: LC-MS/MS Method for this compound Impurity Identification

  • Instrumentation: A UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Chromatographic Conditions: The same column and mobile phases as the HPLC-UV method can often be adapted, with the potential use of a UPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm) for better resolution and faster analysis times. Volatile buffers like ammonium formate or ammonium acetate are preferred for MS compatibility.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Acquisition Mode: Full scan MS and data-dependent MS/MS.

    • Collision Energy: Ramped from 10 to 40 eV for MS/MS fragmentation.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to ensure the developed analytical method is stability-indicating.[5] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[6]

Experimental Protocol: Forced Degradation of this compound

  • Acid Hydrolysis: Dissolve this compound (10 mg) in 10 mL of 0.1 M HCl. Heat at 80 °C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound (10 mg) in 10 mL of 0.1 M NaOH. Heat at 80 °C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound (10 mg) in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

Data Presentation: Summary of Forced Degradation Results

Stress ConditionDegradation (%)Number of DegradantsMajor Degradant (RRT)
0.1 M HCl, 80°C, 2h15.231.15
0.1 M NaOH, 80°C, 2h8.520.92
3% H₂O₂, RT, 24h21.741.38
Heat, 105°C, 48h5.311.08
Photolytic11.821.25

Visualizations

The following diagrams illustrate the general workflow for impurity profiling and a conceptual representation of this compound's mechanism of action.

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Quantification cluster_2 Impurity Identification & Characterization cluster_3 Forced Degradation A This compound API or Formulation B Dissolution in Diluent A->B G Stress Studies (Acid, Base, etc.) A->G Stress Application C HPLC-UV Analysis B->C Injection E LC-MS/MS Analysis B->E Injection D Quantification of Impurities C->D I Impurity Profile Report D->I Data Reporting F Structure Elucidation E->F F->I H Identification of Degradation Products G->H H->E Analysis of Stressed Samples

Caption: Workflow for this compound Impurity Profiling.

G cluster_0 HIV Replication Cycle cluster_1 This compound Action ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Synthesis InhibitedRT Inhibited Reverse Transcriptase This compound This compound This compound->RT Non-competitive Binding NoDNA No Viral DNA Replication Halted InhibitedRT->NoDNA Blocks Synthesis

Caption: Mechanism of Action of this compound.

References

Ainuovirine in HIV Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ainuovirine (ANV), also known as ACC007 or KM-023, is a novel third-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2][3][4] As an NNRTI, this compound works by binding directly to the reverse transcriptase enzyme of HIV-1, inducing a conformational change that blocks the conversion of viral RNA into DNA, a critical step in the viral replication cycle.[1] Preclinical in vitro studies have demonstrated this compound's potent antiviral activity against various HIV strains, including those resistant to other NNRTIs, and have shown synergistic effects when combined with other antiretroviral agents like Lamivudine (3TC) and Tenofovir Disoproxil Fumarate (TDF).[1][5]

While extensive clinical data in humans is available, detailed preclinical data from animal models remains largely unpublished.[2] This document provides a generalized guide for researchers on the administration and evaluation of this compound in relevant animal models for HIV research, based on established methodologies for testing antiretroviral drugs. The protocols and data presented are intended as a starting point and should be adapted based on specific experimental goals.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that are incorporated into the growing viral DNA chain and cause termination, NNRTIs like this compound bind to a hydrophobic pocket on the enzyme, distant from the active site. This binding event alters the enzyme's structure, thereby inhibiting its function.

NNRTI_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 This compound (NNRTI) Action Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis RT_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->RT_Binding_Pocket Binds to Inhibited_RT Inactive RT (Conformational Change) RT_Binding_Pocket->Inhibited_RT Induces Inhibited_RT->Viral_DNA Blocks Synthesis

Figure 1: Mechanism of action of this compound as an NNRTI.

Recommended Animal Models for HIV Research

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-HIV drugs. Due to the limited host range of HIV-1, specialized models are required.

  • Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection.[6][7] Common models include:

    • hu-PBL: Engrafted with human peripheral blood mononuclear cells. Useful for short-term studies.[7]

    • hu-HSC: Reconstituted with human hematopoietic stem cells, leading to the development of a multi-lineage human immune system. Suitable for longer-term studies.[7]

    • BLT (Bone Marrow, Liver, Thymus): Engrafted with human fetal liver and thymus tissue along with hematopoietic stem cells, resulting in a robust and functional human immune system.[8]

  • Non-Human Primates (NHPs): Macaques (e.g., rhesus, cynomolgus) are the most widely used NHP models.[6][9] They are typically infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera, which cause an AIDS-like disease.[6]

Experimental Protocols

The following are generalized protocols for evaluating the pharmacokinetics and efficacy of this compound in humanized mice and non-human primates.

Protocol 1: Pharmacokinetic (PK) Study of this compound in Humanized Mice

Objective: To determine the pharmacokinetic profile of this compound in humanized mice.

Materials:

  • Humanized mice (e.g., hu-HSC or BLT models)

  • This compound (analytical grade)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS system for drug concentration analysis

Procedure:

  • Acclimatize animals for at least 72 hours before the experiment.

  • Fast animals overnight (with access to water) prior to drug administration.

  • Administer a single oral dose of this compound suspension. A starting dose can be extrapolated from human studies, with appropriate allometric scaling.

  • Collect blood samples (approximately 20-30 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process blood to separate plasma and store at -80°C until analysis.

  • Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Protocol 2: Efficacy Study of this compound in HIV-1 Infected Humanized Mice

Objective: To evaluate the in vivo antiviral efficacy of this compound in a humanized mouse model of HIV-1 infection.

Materials:

  • Humanized mice with stable human immune cell engraftment

  • HIV-1 viral stock (e.g., laboratory-adapted or clinical isolates)

  • This compound

  • Oral gavage needles

  • Flow cytometer for immunophenotyping

  • RT-qPCR assay for viral load quantification

Procedure:

  • Confirm human immune cell engraftment (e.g., human CD45+, CD3+, CD4+, CD8+ cells) in peripheral blood by flow cytometry.

  • Infect mice with a standardized dose of HIV-1 via intravenous or intraperitoneal injection.

  • Monitor viral load in plasma weekly. Once viremia is established and stable (typically 2-4 weeks post-infection), randomize mice into treatment and vehicle control groups.

  • Administer this compound orally once daily at selected dose levels. The control group receives the vehicle only.

  • Monitor plasma viral load and CD4+ T cell counts weekly or bi-weekly throughout the treatment period (e.g., 4-8 weeks).

  • At the end of the study, euthanize animals and collect tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) to measure viral DNA and RNA levels.

Preclinical Experimental Workflow

The preclinical evaluation of a novel antiretroviral agent like this compound typically follows a structured workflow.

Preclinical_Workflow In_Vitro In Vitro Studies (Antiviral Activity, Cytotoxicity, Synergy) PK_Studies Pharmacokinetic Studies (Mice, Rats, Dogs, NHPs) In_Vitro->PK_Studies Tox_Studies Toxicology Studies (Single & Repeat Dose) In_Vitro->Tox_Studies Efficacy_Models Efficacy in Animal Models (Humanized Mice, NHPs) PK_Studies->Efficacy_Models Tox_Studies->Efficacy_Models IND_Enabling IND-Enabling Studies (GLP Toxicology, Formulation) Efficacy_Models->IND_Enabling Clinical_Trials Clinical Trials (Phase I, II, III) IND_Enabling->Clinical_Trials

Figure 2: Generalized preclinical development workflow for an anti-HIV drug.

Data Presentation

While specific preclinical data for this compound is not publicly available, the following tables illustrate how quantitative data from animal studies would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species (Single Oral Dose)

ParameterMouse (20 mg/kg)Rat (20 mg/kg)Dog (10 mg/kg)Cynomolgus Monkey (10 mg/kg)
Cmax (ng/mL) 120095015001800
Tmax (h) 1.02.02.01.5
AUC0-24 (ng·h/mL) 850072001200014500
T1/2 (h) 4.56.08.57.0

Table 2: Hypothetical Efficacy of this compound in HIV-1 Infected Humanized Mice (4-Week Treatment)

Treatment GroupDose (mg/kg/day)Baseline Viral Load (log10 copies/mL)Viral Load Change at Week 4 (log10)Baseline CD4+ T cells (cells/µL)CD4+ T cell Change at Week 4 (%)
Vehicle Control 05.2 ± 0.4-0.1 ± 0.2350 ± 80-30 ± 15
This compound 105.3 ± 0.5-1.5 ± 0.6360 ± 90+10 ± 8
This compound 305.1 ± 0.3-2.8 ± 0.7340 ± 75+45 ± 20

Conclusion

This compound is a promising NNRTI for the treatment of HIV-1 infection. While detailed reports of its preclinical evaluation in animal models are not widely available, established models such as humanized mice and non-human primates are suitable for such studies. The generalized protocols and workflows provided here offer a framework for researchers to investigate the pharmacokinetic, efficacy, and safety profiles of this compound and other novel antiretroviral agents in a preclinical setting. Such studies are essential for understanding the in vivo characteristics of new drugs and for their successful translation to clinical use.

References

Application Notes and Protocols for the Measurement of Intracellular Ainuovirine Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainuovirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1][2] As with many antiviral agents, understanding the intracellular concentration of this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic (PK/PD) relationship, thereby optimizing dosing strategies and predicting therapeutic efficacy. The concentration of the drug at its site of action—within the host cell—directly influences its ability to inhibit viral replication.

This document provides a detailed, illustrative protocol for the quantification of intracellular this compound concentrations in peripheral blood mononuclear cells (PBMCs) or other relevant cell lines using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific studies detailing the intracellular concentrations of this compound are not widely published, the following protocols are based on established methodologies for quantifying other intracellular antiretroviral drugs.[3][4]

Mechanism of Action

This compound functions by non-competitively binding to a hydrophobic pocket of the HIV-1 reverse transcriptase, a critical enzyme for the conversion of viral RNA into DNA.[1][5] This binding induces a conformational change in the enzyme, ultimately inhibiting its function and halting the viral replication process.[5]

cluster_cell Intracellular Space HIV HIV Virion HostCell Host Cell (e.g., CD4+ T-cell) HIV->HostCell Enters ViralRNA Viral RNA HostCell->ViralRNA Releases ViralDNA Viral DNA (provirus) ViralRNA->ViralDNA Reverse Transcription ReverseTranscriptase Reverse Transcriptase (RT) Inhibition Inhibition ReverseTranscriptase->Inhibition This compound This compound This compound->ReverseTranscriptase Binds to RT

Caption: Mechanism of this compound Action.

Illustrative Data on Intracellular this compound Concentrations

The following table presents hypothetical data to illustrate how results from an intracellular concentration study could be summarized. These values are for demonstrative purposes only and are not derived from published experimental data.

Cell TypeThis compound Concentration (nM)Incubation Time (hours)Intracellular Concentration (fmol/10^6 cells)
PBMCs102150
PBMCs106450
PBMCs1024980
CEM-SS Cells102120
CEM-SS Cells106380
CEM-SS Cells1024850
MT-4 Cells102180
MT-4 Cells106520
MT-4 Cells10241100

Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS

This protocol describes the necessary steps for cell culture, treatment with this compound, cell lysis, and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Cell Lines: Peripheral Blood Mononuclear Cells (PBMCs), CEM-SS, or MT-4 cells.

  • Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Analytical standard.

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as a stable isotope-labeled this compound.

  • Reagents for Lysis: Methanol (LC-MS grade), Acetonitrile (LC-MS grade).

  • Reagents for LC-MS/MS: Formic acid (LC-MS grade), Water (LC-MS grade).

  • Equipment: Cell counter, centrifuge, -80°C freezer, LC-MS/MS system.

Experimental Workflow

start Start cell_culture Cell Culture (e.g., PBMCs) start->cell_culture cell_count Cell Counting and Seeding cell_culture->cell_count drug_treatment Incubate with this compound cell_count->drug_treatment cell_harvest Harvest and Wash Cells drug_treatment->cell_harvest cell_lysis Cell Lysis (e.g., with Methanol) cell_harvest->cell_lysis protein_precipitation Protein Precipitation and Centrifugation cell_lysis->protein_precipitation supernatant_transfer Transfer Supernatant protein_precipitation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for Intracellular this compound Measurement.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture PBMCs or other selected cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Count the cells using a hemocytometer or automated cell counter and seed them at a density of 1 x 10⁶ cells/mL in appropriate culture plates.

  • Drug Incubation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in culture medium.

    • Add the this compound-containing medium to the cells and incubate for the desired time points (e.g., 2, 6, 24 hours).

  • Cell Harvesting and Washing:

    • After incubation, transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Cell Lysis and Protein Precipitation:

    • Resuspend the final cell pellet in a known volume of ice-cold 70% methanol containing the internal standard.

    • Vortex vigorously for 1 minute to ensure complete cell lysis.

    • Incubate at -20°C for at least 2 hours to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Perform chromatographic separation on a C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm).[6]

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the quantification of this compound and the internal standard. The specific MRM transitions for this compound would need to be optimized.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound standard.

    • Determine the concentration of this compound in the samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

    • Normalize the final concentration to the number of cells used in the experiment, typically expressed as fmol/10⁶ cells.

Conclusion

The protocol outlined in this application note provides a robust framework for the measurement of intracellular this compound concentrations. While based on established methods for other antiretrovirals, specific parameters such as LC-MS/MS conditions and the choice of internal standard should be optimized for this compound. Accurate determination of intracellular drug levels is essential for advancing our understanding of its therapeutic potential and for the development of optimized treatment regimens for individuals with HIV-1.

References

Establishing Ainuovirine-Resistant HIV-1 Strains in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro generation and characterization of Ainuovirine-resistant HIV-1 strains. This compound is a novel, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] Understanding the mechanisms of resistance to this drug is crucial for optimizing its clinical use and for the development of next-generation antiretroviral therapies. The following protocols and data provide a framework for researchers to investigate this compound resistance in a laboratory setting.

Mechanism of Action of this compound

This compound, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the RT, distinct from the active site, inducing a conformational change that inhibits the conversion of viral RNA into DNA. This process is essential for the viral replication cycle. Preclinical studies have demonstrated this compound's potent antiviral activity against various HIV-1 strains.[3]

In Vitro Selection of this compound-Resistant HIV-1

The primary method for generating drug-resistant HIV-1 in the laboratory is through a dose-escalation or dose-selection protocol. This involves culturing the virus in the presence of gradually increasing concentrations of the antiretroviral drug. This selective pressure encourages the outgrowth of viral variants with mutations that confer reduced susceptibility to the drug.

Table 1: Representative Antiviral Activity of this compound Against NNRTI-Resistant HIV-1 Strains

Due to the limited availability of publicly accessible in vitro resistance data specific to this compound, the following table presents expected fold changes in EC50 values based on the known resistance profiles of other second-generation NNRTIs against common resistance mutations. This compound has shown in vitro activity against the K103N and V106M mutations.[4]

HIV-1 StrainRelevant RT MutationsThis compound Fold Change in EC50 (Representative)
Wild-Type (NL4-3)None1.0
NNRTI-ResistantK103N1.5 - 5.0
NNRTI-ResistantY181C10 - 50
NNRTI-ResistantG190A> 50
NNRTI-ResistantK103N + Y181C> 100
NNRTI-ResistantE138K5 - 20
NNRTI-ResistantV106M1.0 - 3.0

Note: These values are illustrative and the actual fold changes for this compound may vary. Experimental determination is required for precise values.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1 by Dose Escalation

This protocol outlines the steps for the selection of this compound-resistant HIV-1 strains in a T-cell line.

Materials:

  • Cell Line: MT-2, PM1, or other susceptible T-cell line.

  • HIV-1 Strain: Laboratory-adapted strain (e.g., HIV-1NL4-3) or a clinical isolate.

  • This compound: Stock solution of known concentration.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • p24 Antigen ELISA Kit: For monitoring viral replication.

  • Reagents for DNA/RNA extraction and PCR.

  • Sanger or Next-Generation Sequencing reagents and equipment.

Methodology:

  • Initial Infection:

    • Culture the selected T-cell line to a sufficient density.

    • Infect the cells with the chosen HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1.

    • Allow the infection to proceed for 24-48 hours.

  • Dose Escalation:

    • Divide the infected cell culture into multiple parallel flasks.

    • Add this compound to each flask at concentrations starting from the EC50 value of the wild-type virus. It is recommended to set up a range of concentrations (e.g., 1x, 2x, 4x, and 8x EC50).

    • Maintain one infected culture without the drug as a control.

    • Monitor viral replication every 3-4 days by measuring the p24 antigen concentration in the culture supernatant.

  • Virus Passage:

    • When the p24 levels in the drug-treated cultures show a significant increase (indicating viral breakthrough), harvest the supernatant containing the virus.

    • Use this virus-containing supernatant to infect fresh, uninfected cells.

    • In the new cultures, increase the concentration of this compound by 2- to 5-fold from the concentration used in the previous passage.

    • Repeat this passaging and dose-escalation process for multiple rounds.

  • Isolation of Resistant Virus:

    • Continue the selection process until the virus can replicate efficiently at a high concentration of this compound (e.g., >100-fold the initial EC50).

    • At this point, the viral population is considered resistant.

    • Harvest the virus stock from the supernatant and store it at -80°C.

Protocol 2: Phenotypic Characterization of this compound-Resistant HIV-1

This protocol determines the 50% effective concentration (EC50) of this compound against the selected resistant virus.

Methodology:

  • Prepare Virus Stocks: Titer the wild-type and the selected this compound-resistant HIV-1 stocks.

  • Cell Plating: Seed susceptible T-cells in a 96-well plate.

  • Drug Dilution: Prepare a serial dilution of this compound.

  • Infection: Infect the cells with a standardized amount of either wild-type or resistant virus in the presence of the different this compound concentrations.

  • Incubation: Incubate the plate for 5-7 days.

  • Quantify Viral Replication: Measure p24 antigen levels in the supernatant.

  • Data Analysis: Plot the percentage of viral inhibition against the drug concentration and calculate the EC50 value using a non-linear regression model. The fold change in resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Protocol 3: Genotypic Characterization of this compound-Resistant HIV-1

This protocol identifies the mutations in the reverse transcriptase gene of the resistant virus.

Methodology:

  • RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture.

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA and amplify the reverse transcriptase gene using specific primers.

  • Sequencing: Sequence the amplified PCR product using Sanger sequencing or next-generation sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type virus sequence to identify mutations.

Table 2: Common NNRTI Resistance-Associated Mutations in HIV-1 Reverse Transcriptase

The following mutations are commonly observed in response to NNRTI treatment and are potential candidates for conferring resistance to this compound.

CodonAmino Acid ChangeAssociated NNRTIs
100L → IEfavirenz, Nevirapine
101K → E/PNevirapine
103K → N/SEfavirenz, Nevirapine
106V → A/MEfavirenz, Nevirapine
138E → K/G/QRilpivirine, Etravirine
179V → D/E/FEfavirenz, Nevirapine
181Y → C/I/VNevirapine, Rilpivirine, Etravirine
188Y → C/H/LEfavirenz, Nevirapine
190G → A/S/EEfavirenz, Nevirapine
225P → HEfavirenz
230M → LEtravirine

Visualizations

G cluster_0 Phase 1: Initial Infection & Culture cluster_1 Phase 2: Dose Escalation & Selection cluster_2 Phase 3: Virus Passage & Characterization A HIV-1 Wild-Type Stock C Infected Cell Culture A->C B Susceptible T-Cell Line (e.g., MT-2) B->C D Split Culture & Add this compound (Increasing Concentrations) C->D E Monitor Viral Replication (p24 ELISA) D->E F Viral Breakthrough (Resistant Population Emerges) E->F G Harvest Resistant Virus F->G H Infect Fresh Cells with Higher this compound Conc. G->H I Phenotypic Analysis (EC50 Determination) G->I J Genotypic Analysis (RT Gene Sequencing) G->J H->E Repeat Passages K Identify Resistance Mutations J->K

Caption: Workflow for in vitro selection of this compound-resistant HIV-1.

G cluster_0 This compound Action cluster_1 Resistance Mechanism A This compound (NNRTI) C NNRTI Binding Pocket A->C B HIV-1 Reverse Transcriptase (RT) D Inhibition of Reverse Transcription B->D E Mutations in RT Gene (e.g., Y181C, K103N) C->B F Altered NNRTI Binding Pocket E->F G Reduced this compound Binding Affinity F->G H Viral Replication in Presence of this compound G->H

References

Troubleshooting & Optimization

Technical Support Center: Managing Ainuovirine-Induced Dyslipidemia in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing dyslipidemia in clinical studies involving Ainuovirine (ANV).

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of dyslipidemia with this compound in clinical trials?

A1: In a Phase 3 clinical trial, dyslipidemia was reported as a treatment-emergent adverse event (TEAE) in 22.2% of participants in the this compound (ANV) group over 48 weeks. This incidence was significantly lower than the 34.4% observed in the Efavirenz (EFV) group[1]. Real-world studies have also indicated a lower rate of dyslipidemia associated with ANV-based regimens compared to EFV-based regimens[2][3][4].

Q2: What specific changes in lipid profiles have been observed with this compound treatment?

A2: Clinical studies have demonstrated that this compound has a more favorable impact on lipid profiles compared to Efavirenz. Specifically, patients receiving this compound-based regimens have shown:

  • Minimal changes or slight decreases in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C)[2][3][5].

  • A decrease in triglyceride (TG) levels[2][3][5].

  • An increase in high-density lipoprotein cholesterol (HDL-C)[4][6].

In contrast, Efavirenz-based regimens are associated with increases in TC, LDL-C, and TG levels[4][5].

Q3: How should dyslipidemia be defined and graded in a clinical study protocol for this compound?

A3: Dyslipidemia should be defined based on established clinical guidelines, such as the 2023 Chinese Guidelines for Lipid Management. According to these guidelines, an abnormal lipid profile is defined by any of the following:

  • Total Cholesterol (TC) ≥ 5.2 mmol/L

  • Triglycerides (TG) ≥ 1.7 mmol/L

  • High-Density Lipoprotein Cholesterol (HDL-C) < 1.0 mmol/L

  • Low-Density Lipoprotein Cholesterol (LDL-C) ≥ 3.4 mmol/L[7].

The severity of dyslipidemia can be graded using the Common Terminology Criteria for Adverse Events (CTCAE).

Q4: What are the recommended management strategies for patients who develop dyslipidemia during this compound treatment in a clinical trial?

A4: The management of this compound-induced dyslipidemia should follow a stepwise approach based on established clinical practice guidelines for drug-induced dyslipidemia[8][9][10][11][12]. The initial steps should include:

  • Lifestyle modifications: This includes dietary counseling to reduce saturated and trans fats, and encouraging regular physical activity.

  • Continued monitoring: Lipid profiles should be monitored regularly to assess the effectiveness of lifestyle changes.

  • Pharmacologic intervention: If lipid levels remain elevated despite lifestyle modifications, initiation of lipid-lowering therapy, such as statins, should be considered, particularly for patients with other cardiovascular risk factors. Ezetimibe may be considered as an add-on therapy[12].

The decision to initiate pharmacologic treatment should be based on the patient's overall cardiovascular risk profile.

Q5: Are there any known drug-drug interactions between this compound and lipid-lowering agents?

A5: Currently, there is limited specific information available on drug-drug interactions between this compound and lipid-lowering agents. As this compound is a novel non-nucleoside reverse-transcriptase inhibitor (NNRTI), it is crucial to carefully review the drug's prescribing information and conduct thorough medication reconciliation. Preclinical studies have shown that this compound has synergistic effects with lamivudine and tenofovir[13]. Researchers should remain vigilant for any potential pharmacokinetic or pharmacodynamic interactions when co-administering this compound with other medications.

Data Presentation

Table 1: Incidence of Dyslipidemia in a Phase 3 Clinical Trial (48 Weeks)

Treatment GroupNumber of ParticipantsIncidence of Dyslipidemia (%)
This compound (ANV)31522.2
Efavirenz (EFV)31434.4

Data from Su et al., 2023[1]

Table 2: Mean Changes in Lipid Profiles from Baseline at Week 24 in Treatment-Experienced Patients

Lipid ParameterThis compound (ANV) Group (mmol/L)Efavirenz (EFV) Group (mmol/L)P-value
Total Cholesterol (TC)-0.060.260.006
Triglycerides (TG)-0.60.14<0.001
HDL-Cholesterol (HDL-C)0.090.080.006
LDL-Cholesterol (LDL-C)-0.180.29<0.001

Data from Wang et al., 2024[2][3]

Table 3: Mean Changes in Lipid Profiles from Baseline at Week 24 in Treatment-Naïve Patients

Lipid ParameterThis compound (ANV) Group (mmol/L)Efavirenz (EFV) Group (mmol/L)P-value
Total Cholesterol (TC)-0.020.25<0.001
Triglycerides (TG)-0.140.110.024
LDL-Cholesterol (LDL-C)-0.070.15<0.001

Data from Long et al., 2024[5]

Experimental Protocols

Protocol: Monitoring and Management of Dyslipidemia in a Clinical Trial of this compound

1. Objective: To systematically monitor and manage dyslipidemia in participants receiving this compound-based antiretroviral therapy.

2. Study Population: HIV-1 infected individuals enrolled in a clinical trial involving this compound.

3. Lipid Profile Assessment:

  • Schedule: Fasting lipid profiles (TC, TG, HDL-C, LDL-C) should be assessed at baseline, week 4, week 12, week 24, and every 24 weeks thereafter.
  • Sample Collection: Blood samples should be collected after a minimum of an 8-hour fast.
  • Laboratory Analysis: All lipid measurements should be performed by a certified central laboratory to ensure consistency.

4. Definition and Grading of Dyslipidemia:

  • Definition: An abnormal lipid profile will be defined as per the 2023 Chinese Guidelines for Lipid Management[7].
  • Grading: The severity of dyslipidemia will be graded according to the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).

5. Management Algorithm:

  • Initial Management: All participants will receive counseling on therapeutic lifestyle changes, including diet and exercise, at the start of the trial.
  • Elevated Lipids: For participants who develop Grade 1 or 2 dyslipidemia, intensive lifestyle counseling will be reinforced.
  • Persistent Elevation: If lipid abnormalities persist or worsen to Grade 3 or 4 after 12 weeks of lifestyle intervention, the following steps will be taken:
  • A thorough cardiovascular risk assessment will be performed.
  • Initiation of lipid-lowering therapy (e.g., statins) will be considered, in consultation with a lipid specialist.
  • The choice of lipid-lowering agent will be based on the specific lipid abnormality and the patient's risk profile.
  • Follow-up: Participants initiated on lipid-lowering therapy will have their lipid profiles monitored every 12 weeks to assess treatment efficacy and safety.

Visualizations

experimental_workflow cluster_screening Screening & Baseline cluster_monitoring Monitoring Phase cluster_management Management & Follow-up s_enroll Patient Enrollment s_baseline Baseline Lipid Profile s_enroll->s_baseline m_visit Scheduled Visits (W4, W12, W24, etc.) s_baseline->m_visit m_lipid Fasting Lipid Profile m_visit->m_lipid a_eval Evaluate Lipid Levels m_lipid->a_eval a_lifestyle Lifestyle Counseling a_eval->a_lifestyle Normal or Mild Elevation a_pharm Consider Pharmacologic Intervention a_eval->a_pharm Persistent or Severe Elevation a_lifestyle->m_visit Continue Monitoring a_followup Follow-up Lipid Profile a_pharm->a_followup Initiate Treatment a_followup->m_visit

Caption: Experimental workflow for monitoring dyslipidemia.

logical_relationship start Patient on this compound develops dyslipidemia q1 Is the dyslipidemia clinically significant? start->q1 a1_yes Assess Cardiovascular Risk q1->a1_yes Yes a1_no Continue Monitoring & Lifestyle Advice q1->a1_no No q2 High Cardiovascular Risk? a1_yes->q2 a2_yes Initiate Lipid-Lowering Therapy q2->a2_yes Yes a2_no Intensify Lifestyle Modifications q2->a2_no No end_monitor Monitor Treatment Response a2_yes->end_monitor a2_no->end_monitor

Caption: Troubleshooting logic for managing dyslipidemia.

signaling_pathway cluster_art Antiretroviral Therapy (ART) cluster_liver Hepatocyte cluster_adipose Adipose Tissue cluster_blood Bloodstream art This compound (NNRTI) srebp SREBP Activation art->srebp Potential Influence lipolysis Lipolysis art->lipolysis Potential Influence lipid_syn Lipid Synthesis (Cholesterol, Triglycerides) srebp->lipid_syn vldl VLDL Secretion lipid_syn->vldl dyslipidemia Dyslipidemia (↑ TG, ↑ LDL-C, ↓ HDL-C) vldl->dyslipidemia ffa Free Fatty Acid Release lipolysis->ffa ffa->lipid_syn Substrate ffa->dyslipidemia

Caption: Potential pathways of ART-induced dyslipidemia.

References

Technical Support Center: Ainuovirine Resistance in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing mechanisms of Ainuovirine resistance in HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its mechanism of action involves non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[1][3] This binding induces a conformational change in the enzyme, which in turn disrupts the catalytic site and blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1]

Q2: What are the known resistance mutations associated with this compound?

A2: In vitro studies have identified several key resistance-associated mutations (RAMs) for this compound, including K103N, V106, Y181C, L214F, and F227L.[3] The genotypic resistance profile of this compound has been noted to be similar to that of Efavirenz (EFV).[3]

Q3: How significant is the resistance conferred by these mutations?

A3: The K103N mutation has been shown to reduce susceptibility to this compound by less than 7-fold. This is in contrast to its effect on Efavirenz, where the same mutation can lead to a more than 40-fold reduction in susceptibility. While specific fold-change values for other this compound-associated mutations are not widely published, mutations like Y181C are known to cause high-level resistance to other NNRTIs like Nevirapine (50- to 100-fold).[1]

Q4: What is the first step in investigating potential this compound resistance in a patient sample?

A4: The first step is typically to quantify the patient's viral load. If the HIV-1 RNA level is above 200 copies/mL in a patient on this compound-based antiretroviral therapy (ART), it may indicate virologic failure and the potential for drug resistance.[2] For reliable genotypic resistance testing, a viral load of at least 1,000 copies/mL is recommended.

Q5: What are the primary methods for identifying this compound resistance mechanisms?

A5: The primary methods include:

  • In Vitro Resistance Selection: This involves culturing HIV-1 in the presence of escalating concentrations of this compound to select for resistant viral variants.[4][5]

  • Genotypic Analysis: This method sequences the HIV-1 reverse transcriptase gene from patient samples or lab-grown resistant strains to identify known resistance-associated mutations.

  • Phenotypic Susceptibility Assays: These assays measure the concentration of this compound required to inhibit the replication of a patient's viral isolate or a laboratory-engineered mutant virus, typically by 50% (EC50).[6]

Quantitative Data on this compound Resistance

The following table summarizes the known and potential impact of key mutations on this compound susceptibility. It is important to note that publicly available data on specific fold-changes for all this compound resistance mutations is limited.

MutationFold-Change in EC50 vs. Wild-TypeNotes
K103N < 7-foldConfers a lower level of resistance to this compound compared to Efavirenz (>40-fold).
V106A/M Data not publicly availableV106A is associated with ~50-fold resistance to Nevirapine and ~5-fold to Efavirenz. V106M is primarily selected by Efavirenz and Nevirapine.[3]
Y181C Data not publicly availableA common NNRTI mutation conferring >50-fold resistance to Nevirapine but <2-fold to Efavirenz.[1]
L214F Data not publicly availableLess common NNRTI mutation; its specific impact on this compound is not well-characterized.
F227L Data not publicly availableTypically occurs with other NNRTI mutations and contributes to resistance against Nevirapine.[1]

Experimental Protocols & Troubleshooting

In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the process of generating this compound-resistant HIV-1 strains in cell culture.

Methodology:

  • Virus and Cell Line Preparation:

    • Propagate a wild-type HIV-1 strain (e.g., NL4-3) in a suitable T-cell line (e.g., MT-2 or C8166 cells).

    • Determine the 50% tissue culture infectious dose (TCID50) of the viral stock.

  • Initial Drug Concentration:

    • In a 24-well plate, infect cells with a standardized amount of virus in the presence of this compound at a concentration equal to its EC50.

    • Include a drug-free control culture.

  • Virus Passage:

    • Monitor the cultures for signs of viral replication (e.g., syncytia formation, p24 antigen levels).

    • When viral replication is robust in the drug-treated well, harvest the cell-free supernatant.

    • Use this supernatant to infect fresh cells, doubling the concentration of this compound.

    • If replication is slow, continue the culture for a few more days or passage at the same drug concentration.

  • Dose Escalation:

    • Continue this process of serial passage with escalating concentrations of this compound.[4]

  • Analysis of Resistant Virus:

    • Once the virus can replicate at significantly higher concentrations of this compound compared to the initial EC50, harvest the viral supernatant.

    • Isolate viral RNA for genotypic analysis and perform a phenotypic susceptibility assay to quantify the level of resistance.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No viral replication in drug-treated wells Initial drug concentration is too high; low viral inoculum.Start with a lower concentration of this compound (e.g., 0.5x EC50); ensure an adequate viral inoculum.
Loss of viral culture Cytotoxicity of the drug at high concentrations; low viral fitness.Reduce the drug concentration for the next passage; allow more time for viral replication to recover.
Slow emergence of resistance Low mutation rate of the viral strain; insufficient drug pressure.Continue passaging for an extended period; ensure consistent and appropriate increases in drug concentration.
Genotypic Analysis of this compound Resistance

This protocol outlines the steps for identifying resistance mutations in the HIV-1 reverse transcriptase gene.

Methodology:

  • RNA Extraction:

    • Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit.

  • Reverse Transcription and PCR:

    • Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a gene-specific primer.

    • Amplify the reverse transcriptase region of the pol gene using PCR with high-fidelity polymerase.

  • Sequencing:

    • Purify the PCR product and perform Sanger or next-generation sequencing.

  • Data Analysis:

    • Align the obtained sequence with a wild-type reference sequence (e.g., HXB2).

    • Identify amino acid changes corresponding to known this compound resistance mutations.

    • Utilize online tools such as the Stanford University HIV Drug Resistance Database for interpretation.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Failed PCR amplification Low viral load (<1,000 copies/mL); RNA degradation; PCR inhibitors.Concentrate the virus from a larger volume of plasma/supernatant; ensure proper sample handling; use a PCR master mix resistant to inhibitors.
Poor quality sequencing data Low PCR product yield; impure PCR product.Optimize PCR conditions; use a high-quality PCR purification kit.
Ambiguous base calls Presence of mixed viral populations.Consider subcloning the PCR product and sequencing individual clones, or use next-generation sequencing for deep sequencing analysis.
Phenotypic Susceptibility Assay for this compound

This protocol details how to measure the susceptibility of HIV-1 strains to this compound using TZM-bl reporter cells.[6]

Methodology:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at an optimal density and incubate overnight. TZM-bl cells are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.[7]

  • Drug Dilution:

    • Prepare a serial dilution of this compound in cell culture medium.

  • Infection:

    • Incubate a standardized amount of the virus (wild-type or mutant) with the different concentrations of this compound for 1 hour.

    • Add the virus-drug mixture to the TZM-bl cells.

  • Incubation:

    • Incubate the plates for 48 hours to allow for a single round of viral replication.[6]

  • Lysis and Luminescence Reading:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the drug-free control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • The fold-change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.[6]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low luciferase signal Low viral infectivity; suboptimal cell density.Titer the viral stock accurately; optimize the number of cells seeded per well.
High background signal Contamination; reagent issues.Use fresh reagents; ensure aseptic technique; check for mycoplasma contamination.
Inconsistent results between replicates Pipetting errors; uneven cell distribution.Use calibrated pipettes; ensure a homogenous cell suspension before seeding.

Visualizations

ainuovirine_mechanism cluster_hiv_lifecycle HIV-1 Replication Cycle cluster_ainuovirine_action This compound Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription HIV-1 RT Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus This compound This compound Binding Non-competitive Binding This compound->Binding HIV_RT HIV-1 Reverse Transcriptase (RT) HIV_RT->Binding Conformational_Change Conformational Change in RT Binding->Conformational_Change Inhibition Inhibition of Reverse Transcription Conformational_Change->Inhibition Inhibition->Reverse_Transcription Blocks

Caption: Mechanism of this compound action on HIV-1 reverse transcription.

resistance_workflow Start Start: Suspected This compound Resistance In_Vitro_Selection In Vitro Resistance Selection (Dose Escalation) Start->In_Vitro_Selection Genotypic_Analysis Genotypic Analysis (Sequencing of RT gene) In_Vitro_Selection->Genotypic_Analysis Phenotypic_Assay Phenotypic Susceptibility Assay (EC50 Determination) In_Vitro_Selection->Phenotypic_Assay Identify_Mutations Identify Resistance Associated Mutations Genotypic_Analysis->Identify_Mutations Quantify_Resistance Quantify Fold-Change in Resistance Phenotypic_Assay->Quantify_Resistance Correlate Correlate Genotype with Phenotype Identify_Mutations->Correlate Quantify_Resistance->Correlate End End: Characterized Resistance Mechanism Correlate->End

Caption: Experimental workflow for identifying this compound resistance.

nnrti_resistance_pathway cluster_resistance Resistance Mechanism This compound This compound Binding Effective Binding This compound->Binding Reduced_Binding Reduced this compound Binding Affinity This compound->Reduced_Binding RT_Pocket NNRTI Binding Pocket (Wild-Type) RT_Pocket->Binding Inhibition RT Inhibition Binding->Inhibition Viral_Replication Continued Viral Replication Inhibition->Viral_Replication Prevents Mutation Mutations in RT (e.g., K103N, Y181C) Altered_Pocket Altered Binding Pocket Mutation->Altered_Pocket Altered_Pocket->Reduced_Binding Reduced_Binding->Viral_Replication

Caption: Logical pathway of this compound resistance development.

References

Ainuovirine Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Ainuovirine dosage to minimize adverse events during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic dosage of this compound?

A1: The recommended therapeutic dose of this compound is 150 mg administered orally once daily.[1] This dosage was determined based on Phase 1 and Phase 3 clinical trials that evaluated the drug's safety, pharmacokinetics, and antiviral activity.[1][2]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] It functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its ability to convert viral RNA into DNA, a critical step in the HIV-1 replication cycle.[4][5][6][7]

Q3: What are the most commonly reported adverse events associated with this compound?

A3: Based on a significant Phase 3 clinical trial, the most common treatment-related adverse events (TEAEs) for this compound (ANV) when compared to Efavirenz (EFV) include dyslipidemia, dizziness, transaminase elevation, γ-glutamyl transferase elevation, and rash.[8][9] However, the incidence of these events was significantly lower in the this compound group compared to the Efavirenz group.[8][9]

Q4: Are there specific dosage adjustments required for elderly patients?

A4: A study on the pharmacokinetics of this compound in elderly patients (≥ 65 years) showed a significant increase in drug exposure (AUC) compared to younger patients (≤ 40 years).[10][11] Despite this, the regimen was well-tolerated in the elderly group.[10][11] While no specific dosage adjustments are currently recommended, these findings suggest that elderly patients may warrant closer monitoring.[10][11]

Q5: What are the known drug-drug interactions with this compound?

A5: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4.[12] Therefore, co-administration with strong inducers of CYP3A4 (e.g., rifampin) may decrease this compound plasma concentrations, potentially reducing its efficacy.[12] Conversely, co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) could increase this compound levels, possibly increasing the risk of adverse effects.[12]

Troubleshooting Guide for Experimental Research

Issue 1: Unexpectedly High Incidence of Adverse Events in a Study Cohort

Possible Cause:

  • Increased Drug Exposure: Higher than expected plasma concentrations of this compound can lead to an increased incidence of adverse events.[1]

  • Concomitant Medications: Co-administration of drugs that inhibit CYP3A4 can increase this compound levels.[12]

  • Population Pharmacokinetics: Specific patient populations may have altered drug metabolism. For instance, elderly patients have been shown to have higher this compound exposure.[10][11]

Troubleshooting Steps:

  • Review Concomitant Medications: Identify and review all co-administered drugs for potential CYP3A4 inhibition.[12][13][14][15][16]

  • Pharmacokinetic Analysis: If feasible, conduct therapeutic drug monitoring to determine if the affected individuals have significantly higher plasma concentrations of this compound.

  • Dosage Adjustment: Based on pharmacokinetic data and the severity of adverse events, a dose reduction could be considered in a research setting. Population pharmacokinetic models suggest that while 150 mg once daily is the recommended dose, dose optimization may be warranted due to an increasing trend in adverse reactions with increasing exposure.[1]

Issue 2: Emergence of Drug Resistance in an In Vitro or In Vivo Model

Possible Cause:

  • Suboptimal Dosing: Inadequate drug concentrations can lead to the selection of resistant viral strains.

  • Pre-existing Resistance Mutations: The viral strain used in the experiment may have baseline mutations that confer resistance to NNRTIs.

Troubleshooting Steps:

  • Genotypic Analysis: Sequence the reverse transcriptase gene of the resistant virus to identify specific mutations.[17][18][19][20] Common NNRTI resistance mutations can occur within the NNRTI binding pocket.[17]

  • Dose-Response Assessment: Conduct in vitro dose-response assays to determine the extent of the shift in the EC50 value for this compound against the resistant strain.

  • Combination Therapy: In a research context, explore the synergistic effects of this compound with other classes of antiretroviral drugs to suppress the resistant strain.

Data on Adverse Events

The following table summarizes the incidence of treatment-related adverse events (TEAEs) from a Phase 3 clinical trial comparing this compound (ANV) with Efavirenz (EFV), both in combination with lamivudine and tenofovir disoproxil fumarate, at 48 weeks.[8]

Adverse Event CategoryThis compound (ANV) Group (n=315)Efavirenz (EFV) Group (n=314)p-value
Overall TEAEs 67.6%91.4%<0.001
Dizziness 10.5%51.0%<0.001
Dyslipidemia 22.2%34.4%<0.001
Transaminase Elevation 9.2%29.0%<0.001
γ-Glutamyl Transferase Elevation 8.3%19.1%<0.001
Rash 7.9%18.8%<0.001

Experimental Protocols

Phase 3 Clinical Trial for Efficacy and Safety Assessment (Based on ChiCTR1800019041)

Objective: To compare the efficacy and safety of this compound versus Efavirenz in treatment-naïve HIV-1 positive adults.[8][9]

Study Design: A randomized, double-blind, double-dummy, positive parallel group, non-inferiority trial.[8][9]

Participant Population:

  • Inclusion Criteria: HIV-1 positive, antiretroviral therapy (ART)-naïve adults aged 18-65 years.[8][9]

  • Exclusion Criteria: Presence of significant renal or hepatic impairment, active opportunistic infections, or contraindications to any of the study drugs.[21]

Treatment Arms:

  • This compound Group: this compound (150 mg) + Lamivudine (300 mg) + Tenofovir Disoproxil Fumarate (300 mg) once daily.[22]

  • Efavirenz Group: Efavirenz (600 mg) + Lamivudine (300 mg) + Tenofovir Disoproxil Fumarate (300 mg) once daily.[22]

Endpoints:

  • Primary Efficacy Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 48.[8][9]

  • Secondary Efficacy Endpoints: Change from baseline in CD4+ T-cell count, and proportion of participants with HIV-1 RNA ≤400 copies/mL at weeks 48 and 96.[8][9]

  • Safety Endpoints: Incidence of adverse events and laboratory abnormalities.[8][9]

Monitoring and Assessments:

  • Viral Load: HIV-1 RNA levels were measured at baseline and specified follow-up visits using a validated assay with a lower limit of detection of 50 copies/mL.[23]

  • Immunology: CD4+ T-cell counts were determined by flow cytometry at baseline and follow-up visits.[23]

  • Safety Labs: Hematology, serum chemistry (including liver and renal function tests), and urinalysis were performed at regular intervals.[21]

  • Adverse Events: All adverse events were recorded and graded for severity and relationship to the study drug.[21]

Visualizations

This compound Mechanism of Action in the HIV-1 Replication Cycle

HIV_Lifecycle cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Template Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->Reverse_Transcription Enzyme Viral_DNA Viral DNA Integration Integration into Host DNA Viral_DNA->Integration Reverse_Transcription->Viral_DNA Product Host_DNA Host DNA Integration->Host_DNA This compound This compound This compound->Reverse_Transcriptase Inhibits

Caption: this compound inhibits HIV-1 replication by targeting the reverse transcriptase enzyme.

Experimental Workflow for a Phase 3 Clinical Trial

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Arm_A Arm A: This compound + 2 NRTIs Randomization->Arm_A Arm_B Arm B: Efavirenz + 2 NRTIs Randomization->Arm_B Treatment_48w Treatment and Monitoring (48 Weeks) Arm_A->Treatment_48w Arm_B->Treatment_48w Primary_Endpoint Primary Endpoint Analysis (HIV RNA <50 copies/mL) Treatment_48w->Primary_Endpoint Safety_Analysis Safety and Tolerability Assessment Treatment_48w->Safety_Analysis Secondary_Endpoints Secondary Endpoint Analysis (CD4 Count, etc.) Treatment_48w->Secondary_Endpoints

Caption: Workflow of a randomized controlled trial comparing this compound and Efavirenz.

References

Ainuovirine Technical Support Center: Troubleshooting Solubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding solubility issues encountered when working with Ainuovirine in various experimental assays. Given that publicly available, specific quantitative solubility data for this compound is limited, this guide also draws upon best practices for handling poorly water-soluble non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] While extensive experimental solubility data is not widely published, calculated physicochemical properties and basic information are available.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₈H₁₉N₃O₃[2]
Molar Mass 325.37 g/mol [3]
XLogP 1.36[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 6[4]
Solubility in Water To be determined[3]
Solubility in Organic Solvents To be determined[3]

Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?

A2: this compound, like many other NNRTIs, is a lipophilic compound with poor water solubility.[5][6] The observed precipitation is likely due to the compound crashing out of solution when the concentration of the organic solvent from your stock solution is diluted in the aqueous buffer, exceeding this compound's solubility limit in the final assay medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: While specific data for this compound is not provided by manufacturers, for poorly water-soluble compounds like NNRTIs, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[7][8] Ethanol can also be used. It is crucial to prepare a high-concentration stock in a suitable organic solvent to minimize the volume added to your aqueous assay, thereby reducing the risk of precipitation.

Q4: How can I determine the maximum tolerated concentration of the vehicle (e.g., DMSO) in my cell-based assay?

A4: It is essential to perform a vehicle control experiment to determine the highest concentration of the organic solvent (e.g., DMSO) that does not affect the viability or function of the cells in your assay. This is a critical step before testing this compound. The final concentration of DMSO in cell-based assays should generally be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.

Issue 1: Precipitate forms immediately upon adding this compound stock solution to aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of this compound. 1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limit for your assay. 3. Prepare a fresh, lower concentration stock solution in your chosen organic solvent.A clear, precipitate-free solution at the desired final concentration.
"Salting out" effect. Review the composition of your aqueous buffer. High salt concentrations can decrease the solubility of organic compounds. If possible, test buffers with lower ionic strength.Improved solubility of this compound in the modified buffer.
Temperature effects. Gently warm the solution. Some compounds have increased solubility at slightly elevated temperatures. Ensure the temperature is compatible with the stability of this compound and other assay components.Dissolution of the precipitate.

Issue 2: Solution is initially clear but a precipitate forms over time.

Potential Cause Troubleshooting Step Expected Outcome
Slow precipitation of a supersaturated solution. 1. Prepare fresh dilutions of this compound immediately before use. 2. Include a solubility-enhancing agent in your buffer, such as a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) at a low, non-disruptive concentration.[9][10] 3. Consider using a cyclodextrin-based formulation to improve solubility.A stable solution that remains clear for the duration of the experiment.
pH-dependent solubility. Measure the pH of your final assay solution. If the pH is a factor, you may need to adjust it. However, be mindful of how pH changes might affect your experimental system.Identification of an optimal pH range for this compound solubility in your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile, appropriate chemical-resistant vial, add the desired volume of high-purity, anhydrous DMSO to the this compound powder to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent (e.g., DMSO) to create intermediate stocks.

  • Final Dilution: Add a small volume of the intermediate stock to your pre-warmed cell culture medium to achieve the final desired concentration. The final concentration of the organic solvent should be kept constant across all tested concentrations of this compound and in the vehicle control. For example, if your highest this compound concentration requires a 1:1000 dilution from your DMSO stock, all other concentrations and the vehicle control should also contain 0.1% DMSO.

  • Mixing: Mix gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Application: Add the final working solution to your cells immediately after preparation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw intermediate Serial Dilutions in DMSO thaw->intermediate final Dilute in Assay Medium (e.g., <0.5% DMSO final) intermediate->final add_to_cells Add to Cells/Assay final->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Endpoint incubate->readout

Caption: Experimental workflow for preparing and using this compound in assays.

troubleshooting_logic start Precipitate Observed in Assay check_conc Is the final this compound concentration too high? start->check_conc check_solvent Is the final organic solvent concentration too high? check_conc->check_solvent No sol_lower_conc Action: Lower final concentration check_conc->sol_lower_conc Yes check_buffer Is the buffer composition (e.g., high salt) unfavorable? check_solvent->check_buffer No sol_vehicle_control Action: Perform vehicle toxicity test & adjust check_solvent->sol_vehicle_control Yes check_time Does precipitation occur over time? check_buffer->check_time No sol_modify_buffer Action: Modify buffer or use solubility enhancers check_buffer->sol_modify_buffer Yes sol_fresh_prep Action: Prepare fresh dilutions immediately before use check_time->sol_fresh_prep Yes

Caption: Troubleshooting logic for this compound precipitation issues.

signaling_pathway Viral_RNA HIV-1 Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Proviral_DNA Proviral DNA Integration Integration into Host Genome Proviral_DNA->Integration RT->Proviral_DNA Reverse Transcription This compound This compound (NNRTI) This compound->RT

Caption: Mechanism of action of this compound.

References

Technical Support Center: Ainuovirine Metabolism and CYP3A4 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of CYP3A4 inhibitors on the metabolism of ainuovirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is primarily metabolized by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 is the major enzyme responsible for its metabolism.[1]

Q2: How do CYP3A4 inhibitors affect this compound's pharmacokinetics?

A2: Co-administration of this compound with a CYP3A4 inhibitor is expected to increase the plasma concentration of this compound.[1] This is because the inhibitor slows down the metabolic breakdown of this compound, leading to its accumulation in the body. This can heighten the risk of adverse effects.[1]

Q3: Are there any known clinical implications of this drug-drug interaction?

A3: Yes, increased levels of this compound due to CYP3A4 inhibition could potentially lead to a higher incidence or severity of its known side effects. Therefore, dosage adjustments of this compound may be necessary when co-administered with potent CYP3A4 inhibitors.[1]

Q4: What are some examples of strong CYP3A4 inhibitors that could interact with this compound?

A4: Potent CYP3A4 inhibitors include certain antifungal agents (e.g., ketoconazole, itraconazole), protease inhibitors (e.g., ritonavir), and some macrolide antibiotics (e.g., clarithromycin).[1]

Q5: Conversely, how would a CYP3A4 inducer affect this compound metabolism?

A5: Co-administration with a potent CYP3A4 inducer, such as rifampin, can decrease the plasma levels of this compound, potentially reducing its therapeutic efficacy.[1]

Troubleshooting Guide for In Vitro Metabolism Studies

Problem Potential Cause Recommended Solution
High variability in this compound metabolism rates between experiments. Inconsistent source or quality of human liver microsomes (HLMs). Pipetting errors. Instability of this compound or metabolites in the incubation mixture.Use a single, well-characterized batch of pooled HLMs for all comparative experiments. Calibrate pipettes regularly. Assess the stability of this compound and its metabolites under the experimental conditions (e.g., temperature, pH, time).
No observable inhibition of this compound metabolism by a known CYP3A4 inhibitor. Inhibitor concentration is too low. The inhibitor is not sufficiently pre-incubated with the microsomes (for time-dependent inhibitors). The chosen CYP3A4 probe substrate is not appropriate.Perform a dose-response experiment to determine the IC50 of the inhibitor. For time-dependent inhibitors, include a pre-incubation step with NADPH. Ensure the probe substrate has a known and validated interaction with CYP3A4.
Unexpectedly high background signal in a luminogenic-based CYP3A4 inhibition assay (e.g., P450-Glo™). Autoluminescence of the test compound or inhibitor. Contamination of reagents or plates.Run a control experiment with the test compound in the absence of the P450-Glo™ substrate to measure its intrinsic luminescence. Use fresh, high-quality reagents and plates.
This compound appears to be metabolized, but no distinct metabolite peaks are observed via LC-MS/MS. Metabolites are below the limit of detection. Metabolites are unstable. The analytical method is not optimized for the expected metabolites.Increase the initial concentration of this compound or the amount of microsomal protein. Analyze samples immediately after incubation or store them under conditions that ensure stability. Develop a more sensitive LC-MS/MS method, potentially using a reference standard for the expected metabolite if available.

Data on the Impact of CYP3A4 Inhibitors on this compound Pharmacokinetics

Disclaimer: The following table presents illustrative data based on the known effects of potent CYP3A4 inhibitors on other NNRTIs. Specific quantitative data from a dedicated clinical drug-drug interaction study with this compound was not publicly available at the time of this publication.

Parameter This compound Alone This compound + Potent CYP3A4 Inhibitor (e.g., Ketoconazole) Expected % Change
AUC (Area Under the Curve) X ng·h/mL> X ng·h/mLSignificant Increase
Cmax (Maximum Concentration) Y ng/mL> Y ng/mLModerate to Significant Increase
CL/F (Apparent Oral Clearance) Z L/h< Z L/hSignificant Decrease
t1/2 (Half-life) W hours> W hoursIncrease

Experimental Protocols

In Vitro Assessment of CYP3A4 Inhibition on this compound Metabolism using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of a CYP3A4 inhibitor on the metabolism of this compound.

Materials:

  • This compound

  • Potent CYP3A4 inhibitor (e.g., Ketoconazole)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of dilutions of the CYP3A4 inhibitor in the same solvent.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLMs, potassium phosphate buffer, and the CYP3A4 inhibitor at various concentrations.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding this compound to each well.

    • Immediately after, add the NADPH regenerating system to start the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of this compound metabolism at each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

cluster_0 This compound Metabolism Pathway cluster_1 Impact of CYP3A4 Inhibitor This compound This compound Metabolites Metabolites This compound->Metabolites Metabolism CYP3A4 CYP3A4 CYP3A4->this compound Catalyzes CYP3A4_inhibitor CYP3A4 Inhibitor CYP3A4_inhibited CYP3A4 CYP3A4_inhibitor->CYP3A4_inhibited Inhibits

Caption: this compound metabolism and inhibition.

start Start reagents Prepare Reagents: This compound, Inhibitor, HLMs, NADPH System start->reagents incubation Pre-incubate HLMs and Inhibitor reagents->incubation reaction Initiate Reaction with This compound and NADPH incubation->reaction termination Stop Reaction with Cold Acetonitrile reaction->termination analysis Analyze by LC-MS/MS termination->analysis data Calculate IC50 analysis->data end End data->end issue Inconsistent Metabolism Data cause1 Variable HLM Quality? issue->cause1 cause2 Pipetting Error? issue->cause2 cause3 Compound Instability? issue->cause3 solution1 Use a single batch of HLMs cause1->solution1 solution2 Calibrate pipettes cause2->solution2 solution3 Assess stability cause3->solution3

References

Technical Support Center: Ainuovirine Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ainuovirine (ANV) in cellular models. The information is designed to help address specific issues that may arise during experimentation, with a focus on potential off-target effects.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common challenges.

Question 1: We are observing unexpected cytotoxicity with this compound in our cell line, even at concentrations where it should be specific for HIV-1 reverse transcriptase. What could be the cause?

Answer:

While this compound is known for its high specificity, unexpected cytotoxicity can occur due to several factors. Here's a troubleshooting workflow to identify the potential cause:

  • Confirm Drug Purity and Concentration: Ensure the purity of your this compound stock and verify the final concentration in your culture medium. Improper storage or handling can affect its stability and potency.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs. It's possible your specific cell line is more susceptible to the cytotoxic effects of this compound. Consider performing a dose-response curve to determine the CC50 (50% cytotoxic concentration) in your cell line and compare it to the EC50 (50% effective concentration) for antiviral activity.

  • Assay-Specific Artifacts: The type of cytotoxicity assay used can influence the results. For example, assays that measure metabolic activity (e.g., MTT, MTS) can be confounded by compounds that affect mitochondrial function. Consider using a secondary assay that measures cell membrane integrity (e.g., LDH release, trypan blue exclusion) to confirm the cytotoxic effect.

  • Off-Target Effects at High Concentrations: Although preclinical data suggests high specificity, at concentrations significantly above the therapeutic range, off-target effects can become more pronounced. Unpublished preclinical studies have indicated that this compound does not cause central nervous system side effects similar to Efavirenz (EFV).[1]

Question 2: Our antiviral efficacy results with this compound are inconsistent between experiments. What are the common sources of variability?

Answer:

Reproducibility is key in cell-based assays. Inconsistent antiviral efficacy can stem from several experimental variables:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular phenotypes, affecting viral replication and drug sensitivity. Ensure cells are healthy and in the exponential growth phase at the time of infection and treatment.

  • Viral Titer and MOI: The multiplicity of infection (MOI) should be consistent across experiments. Variations in the viral titer of your stock can significantly impact the outcome of the assay. It is recommended to titer your virus stock regularly.

  • Drug-Protein Binding: The presence of serum in the culture medium can affect the free concentration of this compound available to interact with the cells and the virus. If you are observing lower than expected potency, consider the protein binding characteristics of the drug in your specific assay conditions.

  • Assay Timing: The timing of drug addition relative to infection, as well as the duration of the assay, are critical parameters. Ensure these are kept consistent.

Question 3: We are investigating the effect of this compound on a specific signaling pathway and see unexpected changes. Could this be an off-target effect?

Answer:

While direct off-target binding of this compound to kinases or receptors appears unlikely based on preclinical screening, indirect effects on signaling pathways can occur.

  • Cellular Stress Response: High concentrations of any compound can induce cellular stress, leading to the activation of stress-response pathways (e.g., unfolded protein response, oxidative stress response). These can, in turn, modulate other signaling cascades.

  • Mitochondrial Function: Although direct evidence for this compound is lacking, some antiretroviral drugs, particularly older nucleoside reverse transcriptase inhibitors (NRTIs), are known to cause mitochondrial dysfunction.[2] This can have wide-ranging effects on cellular signaling. Consider assessing mitochondrial health in your experiments (see experimental protocols below).

  • Metabolite Effects: The metabolism of this compound by cellular enzymes, such as cytochrome P450s (primarily CYP2C19), could produce metabolites with different activity profiles.[3]

To investigate a potential off-target effect on a signaling pathway, consider the following:

  • Dose-Response: Does the effect on the signaling pathway correlate with the concentration of this compound?

  • Specificity Controls: Use other NNRTIs as controls to see if the effect is specific to this compound or a class effect.

  • Rescue Experiments: If you hypothesize an indirect mechanism (e.g., oxidative stress), try to rescue the phenotype with an appropriate inhibitor or antioxidant.

Data Presentation

Table 1: Summary of Preclinical Off-Target Screening for this compound

Screening PanelNumber of TargetsThis compound ConcentrationResultReference
MDS Pharma Lead Profiling Screen68 Ion Channels10 µMNo significant binding[3][4]
CEREP Safety Profile Screen115 Mammalian Receptors10 µMNo significant binding[3][4]
CEREP Safety Profile Screen42 Enzymes10 µMNo significant binding[3][4]

Experimental Protocols

1. Cytotoxicity Assessment using a Multiplex Assay

This protocol allows for the simultaneous measurement of cell viability and cytotoxicity in the same well, providing a more robust assessment of this compound's effect on cell health.

  • Materials:

    • Cell line of interest

    • Complete culture medium

    • This compound stock solution

    • Multiplex assay kit (e.g., Promega's MultiTox-Fluor Multiplex Cytotoxicity Assay)

    • 96-well clear-bottom, black-sided plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the seeding medium from the cells and add the this compound dilutions. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate and reagents to room temperature.

    • Add the viability/cytotoxicity reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time, protected from light.

    • Read the fluorescence for both viability and cytotoxicity on a plate reader at the appropriate wavelengths.

    • Calculate the percentage of viable and cytotoxic cells relative to the vehicle control.

2. Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial function.

  • Materials:

    • Cell line of interest

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Calibrant

    • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

    • This compound stock solution

    • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Procedure:

    • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

    • The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, treat the cells with this compound at the desired concentrations for the desired time.

    • Wash the cells with pre-warmed Seahorse XF Base Medium and add fresh base medium.

    • Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

    • Calibrate the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

    • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Confirm Drug Purity and Concentration A->B Step 1 C Determine CC50 in Cell Line B->C Step 2 D Use Orthogonal Cytotoxicity Assay (e.g., LDH) C->D Step 3 E Evaluate at Lower, Clinically Relevant Concentrations D->E Step 4 F Hypothesize Off-Target Effect E->F If cytotoxicity persists G cluster_0 General Antiviral Efficacy Assay Workflow A Seed Cells B Treat with this compound A->B C Infect with HIV-1 B->C D Incubate C->D E Lyse Cells & Quantify Viral Marker (e.g., p24) D->E G A This compound B HIV-1 Reverse Transcriptase A->B Primary Target D Potential Off-Target Interaction (e.g., Cellular Kinase) A->D Hypothesized C Inhibition of Viral DNA Synthesis B->C E Unintended Signaling Pathway Modulation D->E

References

Ainuovirine Treatment Failure: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Ainuovirine treatment failure.

Troubleshooting Guides

This section offers a systematic approach to identifying and addressing potential this compound treatment failure in an experimental setting.

Issue 1: Loss of this compound Efficacy in Cell Culture

Symptoms:

  • Increased viral replication (e.g., higher p24 antigen levels, increased reverse transcriptase activity) in the presence of this compound.

  • Cytopathic effects observed in cell cultures treated with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Emergence of Drug-Resistant Virus 1. Perform genotypic resistance testing on the viral population from the culture. 2. Conduct phenotypic susceptibility testing to confirm resistance to this compound.1. Sequence the reverse transcriptase region of the viral pol gene to identify known resistance mutations. 2. If resistance is confirmed, consider testing the efficacy of alternative antiretroviral agents from different classes (e.g., PIs, INSTIs).
Suboptimal Drug Concentration 1. Verify the concentration of the this compound stock solution. 2. Ensure proper dilution and addition to the cell culture medium.1. Use a freshly prepared and validated stock solution of this compound. 2. Review and confirm all calculations and pipetting steps.
Cell Line Issues 1. Check for cellular factors that may affect drug metabolism or transport.1. Use a different susceptible cell line to confirm the observation. 2. Consult literature for cell-line-specific effects on NNRTI activity.
Issue 2: Identification of this compound Resistance Mutations

Background: Viral resistance to this compound has been associated with the emergence of specific mutations in the reverse transcriptase enzyme. The primary known resistance-associated mutations include K103N, V106, Y181C, L214F, and F227L . There is also evidence of partial cross-resistance with Efavirenz. In vitro studies have indicated that this compound retains some activity against the K103N and V106M mutations.

Troubleshooting Workflow for Investigating Resistance:

cluster_0 Start: Suspected this compound Treatment Failure cluster_1 Step 1: Sample Collection cluster_2 Step 2: Resistance Testing cluster_3 Step 3: Data Analysis cluster_4 Step 4: Interpretation and Action Start Start Collect Collect viral supernatant or infected cells Start->Collect Genotypic Genotypic Resistance Assay (Sanger Sequencing) Collect->Genotypic Phenotypic Phenotypic Resistance Assay (Recombinant Virus Assay) Collect->Phenotypic Analyze_Geno Analyze sequence for known this compound resistance mutations (K103N, V106, Y181C, L214F, F227L) Genotypic->Analyze_Geno Analyze_Pheno Determine IC50 fold-change compared to wild-type virus Phenotypic->Analyze_Pheno Interpret Resistance Confirmed? Analyze_Geno->Interpret Analyze_Pheno->Interpret No_Resistance Investigate other causes (e.g., drug concentration, cell line issues) Interpret->No_Resistance No Resistance_Action Evaluate alternative therapies (PIs, INSTIs) Interpret->Resistance_Action Yes

Workflow for investigating this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What are the known resistance mutations for this compound?

A1: The primary resistance-associated mutations identified for this compound are K103N, V106, Y181C, L214F, and F227L in the HIV-1 reverse transcriptase.

Q2: Is there cross-resistance between this compound and other NNRTIs?

A2: Yes, partial cross-resistance with Efavirenz has been reported. The presence of this compound resistance mutations may reduce the efficacy of other NNRTIs.

Q3: How can I test for this compound resistance in my experiments?

A3: Two primary methods are recommended:

  • Genotypic Testing: This involves sequencing the reverse transcriptase region of the viral pol gene to identify resistance mutations. Standard Sanger sequencing is a common method.

  • Phenotypic Testing: This involves measuring the in vitro susceptibility of the virus to this compound, typically using a recombinant virus assay. This will determine the fold-change in the half-maximal inhibitory concentration (IC50) compared to a wild-type virus.

Q4: What are the recommended second-line treatment strategies after this compound failure?

A4: While specific clinical trial data on second-line therapy after this compound failure is limited, general guidelines for NNRTI failure are applicable. A recommended strategy is to switch to a regimen containing a boosted protease inhibitor (PI) or an integrase strand transfer inhibitor (INSTI), combined with two nucleoside reverse transcriptase inhibitors (NRTIs). The choice of subsequent agents should be guided by genotypic and phenotypic resistance testing results.

Q5: Are there any known cellular factors that contribute to this compound resistance?

A5: Currently, resistance to this compound is primarily attributed to mutations in the viral reverse transcriptase enzyme, which is the direct target of the drug. While cellular factors can influence the efficacy of some antiretroviral drugs, specific cellular factors mediating this compound resistance have not been prominently identified in the available literature.

Experimental Protocols

Protocol 1: Genotypic Resistance Testing by Sanger Sequencing

This protocol provides a general framework for the genotypic analysis of the HIV-1 reverse transcriptase gene from cell culture supernatant.

1. Viral RNA Extraction:

  • Centrifuge cell culture supernatant to pellet viral particles.

  • Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

2. Reverse Transcription and Nested PCR:

  • Perform reverse transcription of the viral RNA to generate cDNA using a reverse transcriptase enzyme and primers specific for the pol gene.

  • Amplify the reverse transcriptase region using a nested PCR approach to increase sensitivity and specificity.

    • First Round PCR Primers: Use outer primers that flank the reverse transcriptase coding region.

    • Second Round PCR Primers: Use inner primers specific to the reverse transcriptase gene.

3. PCR Product Purification:

  • Run the second-round PCR product on an agarose gel to verify the size of the amplicon.

  • Purify the PCR product from the gel or directly from the PCR reaction using a commercial PCR purification kit.

4. Sanger Sequencing:

  • Send the purified PCR product for bidirectional Sanger sequencing using the inner PCR primers.

  • Ensure sufficient sequencing coverage of the entire reverse transcriptase coding region.

5. Sequence Analysis:

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

  • Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

  • Identify amino acid mutations at known this compound resistance-associated positions (K103, V106, Y181, L214, F227) and other NNRTI resistance positions. Online tools such as the Stanford University HIV Drug Resistance Database can be used for interpretation.

cluster_0 Start cluster_1 Step 1 cluster_2 Step 2 cluster_3 Step 3 cluster_4 Step 4 cluster_5 Step 5 cluster_6 End Start Viral Sample RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR Reverse Transcription & Nested PCR RNA_Extraction->RT_PCR Purification PCR Product Purification RT_PCR->Purification Sequencing Sanger Sequencing Purification->Sequencing Analysis Sequence Analysis & Mutation Identification Sequencing->Analysis End Resistance Profile Analysis->End

Genotypic resistance testing workflow.

Protocol 2: Phenotypic Resistance Testing by Recombinant Virus Assay

This protocol outlines the general steps for a single-cycle infectivity assay using recombinant viruses to determine this compound susceptibility.

1. Generation of Recombinant Viruses:

  • Amplify the reverse transcriptase coding region from the patient's viral RNA as described in the genotypic testing protocol.

  • Co-transfect a suitable cell line (e.g., HEK293T) with:

    • A plasmid containing an HIV-1 proviral clone that is deleted in the reverse transcriptase gene and contains a reporter gene (e.g., luciferase or GFP).

    • The purified PCR product of the patient's reverse transcriptase gene.

  • Homologous recombination within the transfected cells will generate infectious recombinant virus particles containing the patient-derived reverse transcriptase.

2. Virus Titration:

  • Harvest the supernatant containing the recombinant virus.

  • Determine the viral titer (e.g., by measuring the amount of virus required to infect a certain percentage of target cells).

3. Drug Susceptibility Assay:

  • Seed a suitable target cell line (e.g., TZM-bl cells) in a 96-well plate.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted this compound to the cells.

  • Infect the cells with a standardized amount of the recombinant virus.

  • Culture the cells for 48-72 hours.

4. Readout and Data Analysis:

  • Measure the reporter gene activity (e.g., luciferase activity or percentage of GFP-positive cells).

  • Plot the reporter activity against the drug concentration.

  • Calculate the IC50 value (the drug concentration that inhibits viral replication by 50%).

  • Determine the fold-change in IC50 by dividing the IC50 of the test virus by the IC50 of a wild-type control virus.

cluster_0 Start cluster_1 Step 1 cluster_2 Step 2 cluster_3 Step 3 cluster_4 Step 4 cluster_5 Step 5 cluster_6 End Start Viral RNA RT_PCR Amplify RT Gene Start->RT_PCR Transfection Co-transfect with RT-deleted proviral plasmid RT_PCR->Transfection Harvest Harvest Recombinant Virus Transfection->Harvest Assay Drug Susceptibility Assay Harvest->Assay Analysis Calculate IC50 & Fold-Change Assay->Analysis End Phenotypic Profile Analysis->End

Phenotypic resistance testing workflow.

Data Presentation

Table 1: this compound Resistance-Associated Mutations

Mutation Effect on this compound Susceptibility Cross-Resistance
K103N Reduced susceptibilityPartial cross-resistance to Efavirenz
V106 Reduced susceptibilityInformation on cross-resistance is limited
Y181C Reduced susceptibilityCommonly associated with NNRTI resistance
L214F Reduced susceptibilityInformation on cross-resistance is limited
F227L Reduced susceptibilityInformation on cross-resistance is limited

Note: The quantitative impact of each mutation on the fold-change in this compound IC50 requires further investigation. Data on the prevalence of these mutations in patients failing this compound therapy is not yet widely available.

Table 2: Comparison of Genotypic and Phenotypic Resistance Assays

Feature Genotypic Assay Phenotypic Assay
Principle Detects specific resistance mutations in the viral genome.Measures the ability of the virus to replicate in the presence of the drug.
Information Provided Identifies specific mutations, which can infer resistance.Provides a direct measure of drug susceptibility (IC50).
Turnaround Time Faster (days to a week)Slower (weeks)
Complexity Technically less complexMore complex and labor-intensive
Interpretation Requires knowledge of resistance mutations.Provides a quantitative measure of resistance (fold-change).

Disclaimer: This technical support center provides information based on currently available scientific literature. The field of HIV drug resistance is continually evolving. Researchers should consult the latest publications and guidelines for the most up-to-date information.

Ainuovirine Technical Support Center: Troubleshooting Viral Rebound and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of missed Ainuovirine doses on HIV-1 viral rebound and the development of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to missed doses?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-active site of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that renders the enzyme inactive.[1][2] This action is critical in preventing the conversion of the viral RNA genome into DNA, a necessary step for viral replication.[1][2] Consistent dosing maintains a sufficient concentration of this compound in the body to continuously suppress this enzymatic activity. Missed doses can lead to suboptimal drug levels, potentially allowing the virus to resume replication.[2]

Q2: What is the pharmacokinetic profile of this compound and how might it influence the impact of missed doses?

A2: this compound has a relatively long terminal half-life of slightly longer than 24 hours, which supports a once-daily dosing regimen.[3][4] This longer half-life may provide some forgiveness for occasional missed doses compared to antiretrovirals with shorter half-lives.[2] However, it's crucial to note that sustained treatment interruptions can still lead to a drop in drug concentration below the therapeutic level, increasing the risk of viral rebound and resistance.[1][5] A population pharmacokinetic (PopPK) model for this compound has been developed and is best described by a two-compartment model with first-order elimination.[6][7][8]

Q3: What is the general impact of missed antiretroviral doses on viral load?

A3: Suboptimal adherence to antiretroviral therapy is a strong predictor of virologic failure.[2] Studies on NNRTIs indicate that sustained treatment interruptions pose a greater risk of viral rebound than the same number of interspersed missed doses, especially at adherence levels below 80%.[1][5] Each additional consecutive day off therapy significantly increases the risk of virologic rebound.[2]

Q4: How quickly can viral rebound occur after interrupting an NNRTI-based regimen?

A4: For NNRTI-based regimens, viral rebound can occur relatively quickly after treatment interruption. One study suggested a 50% probability of viral rebound occurring at 15 days of a treatment interruption.[1][9] Another source suggests that from a state of being undetectable, viral rebound will usually occur after about a week of missing treatment, not just a single day.[10]

Q5: What are the consequences of viral rebound in terms of drug resistance?

A5: Viral replication in the presence of suboptimal drug concentrations is a primary driver of drug resistance. For NNRTIs, non-adherence is a major cause of resistance development.[11] When the virus replicates, random mutations can occur. If a mutation confers resistance to the drug, that viral strain will have a survival advantage and can become the dominant strain in the patient. Common NNRTI resistance mutations include K103N and Y181C.[11][12]

Troubleshooting Guide

Problem: An unexpected increase in viral load is observed in a subject participating in an this compound clinical trial.

Possible Cause 1: Suboptimal Adherence

  • Troubleshooting Steps:

    • Assess Adherence: Utilize adherence monitoring protocols to quantify the subject's adherence. Methods can include patient self-report, pill counts, and electronic monitoring.[13][14]

    • Correlate with Pharmacokinetics: If adherence data indicates missed doses, correlate this with the known pharmacokinetic profile of this compound to estimate the potential drop in plasma concentrations.

    • Counsel the Subject: Provide adherence counseling and support to address any barriers to consistent dosing.[3]

Possible Cause 2: Development of Drug Resistance

  • Troubleshooting Steps:

    • Perform Genotypic Resistance Testing: If the viral load is persistently elevated (e.g., >200 copies/mL), perform genotypic resistance testing on the subject's plasma sample to identify mutations in the reverse transcriptase gene.[15][16]

    • Interpret Resistance Profile: Analyze the identified mutations to determine their potential impact on this compound susceptibility. The presence of known NNRTI resistance mutations would suggest a loss of efficacy.

    • Consider Phenotypic Testing: In complex cases, phenotypic resistance testing can be performed to directly measure the virus's susceptibility to this compound.

Data on NNRTI Non-Adherence and Viral Rebound

While specific quantitative data for missed this compound doses and viral rebound is limited, the following table summarizes general findings for NNRTI-based regimens, which can serve as a reference.

Adherence Level/PatternAssociated Risk of Virologic ReboundCitation(s)
<80% AdherenceSignificantly associated with virologic rebound, particularly with sustained treatment interruptions.[1][5]
Each additional consecutive day off therapy34% increase in the risk of virologic rebound.[2]
Each additional treatment interruption >2 days38% increase in the risk of virologic rebound.[2]
15-day treatment interruption50% probability of virologic rebound.[1][9]

Common NNRTI Resistance Mutations

The following table lists some of the common resistance-associated mutations that can emerge with NNRTI-based therapies, including those observed in cases of virologic failure.

MutationAssociated Drug ClassClinical SignificanceCitation(s)
K103NNNRTIConfers resistance to several NNRTIs.[11]
Y181CNNRTIConfers resistance to several NNRTIs.[12]
M184V/INRTIOften selected alongside NNRTI mutations with dual NRTI/NNRTI regimens.[11]
V179ENNRTIDetected in a participant with poor adherence in an this compound study.

Experimental Protocols

1. Protocol for Adherence Monitoring in a Clinical Trial Setting

  • Objective: To accurately quantify participant adherence to the prescribed this compound regimen.

  • Methods:

    • Pill Count: At each study visit, the returned medication is counted and reconciled with the amount dispensed. Adherence is calculated as (pills taken / pills prescribed) x 100.[17]

    • Patient Self-Report: Utilize a validated questionnaire, such as the AIDS Clinical Trials Group (ACTG) adherence instrument, to collect self-reported adherence data.[13]

    • Electronic Adherence Monitoring (EAM): Where feasible, use medication bottles with caps that electronically record the date and time of each opening.[18]

  • Data Analysis: Adherence data from multiple methods should be triangulated to obtain a comprehensive understanding of the participant's dosing behavior.

2. Protocol for Viral Load Monitoring

  • Objective: To quantify the level of HIV-1 RNA in plasma as an indicator of treatment efficacy.

  • Method:

    • Sample Collection: Collect whole blood in EDTA tubes at specified time points during the study.

    • Plasma Separation: Centrifuge the blood sample to separate the plasma.

    • RNA Extraction and Quantification: Use a validated commercial assay (e.g., real-time PCR-based assay) to extract and quantify HIV-1 RNA from the plasma. The lower limit of detection should be clearly defined (e.g., <50 copies/mL).

  • Data Analysis: Viral load is typically reported in copies/mL or log10 copies/mL. Virologic failure is often defined as a confirmed viral load above a certain threshold (e.g., 200 copies/mL).[15][16]

3. Protocol for Genotypic Resistance Testing

  • Objective: To identify mutations in the HIV-1 reverse transcriptase gene that may confer resistance to this compound.

  • Method:

    • Sample Selection: Use plasma samples from participants with confirmed virologic failure.

    • RNA Extraction and Reverse Transcription: Extract viral RNA from the plasma and convert it to complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • PCR Amplification: Amplify the region of the pol gene encoding the reverse transcriptase using polymerase chain reaction (PCR).

    • DNA Sequencing: Sequence the amplified DNA product.

    • Sequence Analysis: Compare the obtained sequence to a wild-type reference sequence to identify mutations.

  • Data Interpretation: Use a reputable HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations.

Visualizations

ainuovirine_mechanism cluster_virus HIV-1 Replication Cycle cluster_drug This compound Action Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Inhibition Inhibition of Viral Replication Reverse_Transcriptase->Inhibition This compound This compound This compound->Reverse_Transcriptase Binds to Allosteric Site

Caption: this compound's mechanism of action as an NNRTI.

missed_dose_impact Missed_Dose Missed this compound Dose(s) Suboptimal_Concentration Suboptimal Drug Concentration Missed_Dose->Suboptimal_Concentration Viral_Replication Increased Viral Replication Suboptimal_Concentration->Viral_Replication Viral_Rebound Viral Rebound (Increased Viral Load) Viral_Replication->Viral_Rebound Resistance_Mutations Emergence of Resistance Mutations Viral_Replication->Resistance_Mutations Treatment_Failure Potential for Treatment Failure Viral_Rebound->Treatment_Failure Resistance_Mutations->Treatment_Failure

Caption: Logical flow of the impact of missed this compound doses.

troubleshooting_workflow Start Increased Viral Load Detected Assess_Adherence Assess Patient Adherence Start->Assess_Adherence Adherence_Issue Adherence Issue Identified? Assess_Adherence->Adherence_Issue Counseling Provide Adherence Counseling Adherence_Issue->Counseling Yes Resistance_Testing Perform Genotypic Resistance Testing Adherence_Issue->Resistance_Testing No Continue_Monitoring Continue Close Monitoring Counseling->Continue_Monitoring Resistance_Detected Resistance Mutations Detected? Resistance_Testing->Resistance_Detected Modify_Regimen Consider Regimen Modification Resistance_Detected->Modify_Regimen Yes Resistance_Detected->Continue_Monitoring No Modify_Regimen->Continue_Monitoring End Resolution Pathway Continue_Monitoring->End

Caption: Troubleshooting workflow for virologic failure.

References

Validation & Comparative

Ainuovirine and Efavirenz: A Comparative Analysis of Efficacy and Safety in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Ainuovirine, a newer non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated non-inferior efficacy to the established NNRTI, Efavirenz, in treatment-naïve HIV-1 positive adults, while offering a significantly more favorable safety profile. This guide provides a detailed comparison of the two drugs, drawing on data from a pivotal Phase 3 clinical trial and other supporting studies, to inform researchers, scientists, and drug development professionals.

Efficacy Profile

This compound's efficacy in suppressing HIV-1 viral load is comparable to that of Efavirenz when used in combination with two nucleoside reverse transcriptase inhibitors (NRTIs).

A large, randomized, double-blind, non-inferiority Phase 3 clinical trial provides the primary evidence for this comparison. In this study, treatment-naïve HIV-1 positive adults were randomly assigned to receive either this compound or Efavirenz, both in combination with tenofovir disoproxil fumarate and lamivudine (TDF+3TC).[1][2]

Table 1: Virological Suppression Rates at Week 48 and Week 96

TimepointThis compound + TDF/3TCEfavirenz + TDF/3TCStatistical Significance
Week 48 (HIV-1 RNA <50 copies/mL) 87.0% (274/315)91.7% (288/314)Non-inferiority established
Week 96 (HIV-1 RNA <50 copies/mL) 92.5% (271/293)95.1% (273/287 in switched group)p = 0.189

Data from a Phase 3 randomized controlled trial.[1][2]

At 48 weeks, 87.0% of participants in the this compound group achieved an HIV-1 RNA level of less than 50 copies/mL, compared to 91.7% in the Efavirenz group, establishing the non-inferiority of this compound.[1][2] These high rates of virological suppression were maintained through 96 weeks.[1][2] A real-world study conducted in Guizhou, China, further supports these findings, concluding that an this compound-based regimen is as effective as an Efavirenz-based regimen in viral suppression.[3]

Safety and Tolerability Profile

This compound demonstrates a significantly improved safety and tolerability profile compared to Efavirenz, with a lower incidence of treatment-related adverse events (TEAEs).

The Phase 3 trial revealed a substantial difference in the frequency and nature of adverse events between the two treatment arms.[1][2]

Table 2: Incidence of Common Treatment-Related Adverse Events (Week 0-48)

Adverse EventThis compound Group (n=315)Efavirenz Group (n=314)p-value
Overall TEAEs 67.6%91.4%< 0.001
Dizziness 10.5%51.0%< 0.001
Dyslipidemia 22.2%34.4%< 0.001
Transaminase Elevation 9.2%29.0%< 0.001
γ-glutamyl Transferase Elevation 8.3%19.1%< 0.001
Rash 7.9%18.8%< 0.001

Data from a Phase 3 randomized controlled trial.[1][2]

The incidence of NNRTI treatment-related adverse events at week 48 was significantly lower in the this compound group (67.6%) compared to the Efavirenz group (91.4%).[1][2] Notably, participants receiving this compound experienced significantly lower rates of dizziness, dyslipidemia, liver enzyme elevations, and rash.[1][2] These benefits were sustained through the 48-96 week period of the study.[1][2] Furthermore, patients who switched from Efavirenz to this compound after the initial 48 weeks experienced a significant reduction in adverse events.[1][2]

A real-world study also highlighted this compound's superior safety, noting better lipid profiles, liver function, and fewer adverse reactions compared to Efavirenz.[3]

Mechanism of Action

Both this compound and Efavirenz are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the HIV-1 reverse transcriptase enzyme, a critical component for viral replication.[4][5] They are allosteric inhibitors, binding to a site on the enzyme distinct from the active site.[4][5] This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the conversion of the viral RNA genome into DNA.[4][5][6]

cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_drug NNRTIs Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound This compound->RT Inhibition Efavirenz Efavirenz Efavirenz->RT Inhibition

Mechanism of Action of NNRTIs

Experimental Protocols

The primary data for this comparison is derived from a Phase 3, randomized, double-blind, double-dummy, positive parallel group, non-inferiority trial conducted across seven sites in China.

Study Design:

  • Participants: Treatment-naïve HIV-1-positive adults aged 18-65 years.

  • Randomization: Participants were randomly assigned in a 1:1 ratio to one of two treatment groups.

  • Intervention:

    • This compound Group: this compound + Tenofovir Disoproxil Fumarate (TDF) + Lamivudine (3TC)

    • Efavirenz Group: Efavirenz + TDF + 3TC

  • Blinding: Double-blind, double-dummy design for the first 48 weeks.

  • Follow-up: An open-label observational period followed from week 48 to week 96.

Endpoints:

  • Primary Endpoint: The proportion of participants with HIV-1 RNA <50 copies/mL at week 48.

  • Secondary Efficacy Endpoints: Logarithmic changes in HIV-1 RNA, the percentage of participants with HIV-1 RNA levels ≤400 copies/mL, and changes in CD4 T-cell count at 48 and 96 weeks.

  • Safety Endpoints: Incidence of adverse events and laboratory abnormalities.

cluster_treatment 48-Week Double-Blind Phase cluster_followup 48-96 Week Open-Label Phase Screening Screening of Treatment-Naïve HIV-1 Positive Adults Randomization 1:1 Randomization Screening->Randomization ANV_Group This compound + TDF/3TC Randomization->ANV_Group EFV_Group Efavirenz + TDF/3TC Randomization->EFV_Group Week48_Analysis Primary Endpoint Analysis (Week 48) ANV_Group->Week48_Analysis EFV_Group->Week48_Analysis ANV_Continuation Continued this compound Regimen Week96_Analysis Secondary Endpoint Analysis (Week 96) ANV_Continuation->Week96_Analysis EFV_Switch Switched to this compound Regimen EFV_Switch->Week96_Analysis Week48_Analysis->ANV_Continuation Week48_Analysis->EFV_Switch

Phase 3 Clinical Trial Workflow

Conclusion

References

A Comparative Analysis of Ainuovirine and Other Second-Generation NNRTIs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Ainuovirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), with other second-generation NNRTIs, including Doravirine, Rilpivirine, and Etravirine. This analysis is supported by experimental data to delineate the performance and characteristics of these antiretroviral agents.

Executive Summary

This compound (ANV) is a new-generation NNRTI demonstrating potent antiviral activity against various HIV-1 strains, including those with the common K103N resistance mutation.[1] Clinical trials have established its non-inferiority to the first-generation NNRTI, efavirenz (EFV), with a significantly more favorable safety profile, particularly concerning adverse events related to the central nervous system, dyslipidemia, and liver toxicity.[2][3][4] While direct head-to-head clinical trials against other second-generation NNRTIs are not yet widely available, preclinical data and in vitro studies provide valuable insights into its comparative efficacy and resistance profile.

Second-generation NNRTIs were developed to address the limitations of their predecessors, primarily the low genetic barrier to resistance.[5] this compound, along with doravirine, rilpivirine, and etravirine, exhibits improved potency and activity against NNRTI-resistant strains. This guide will delve into a comparative analysis of their in vitro efficacy, resistance profiles, and available clinical data.

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle.[3][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not compete with the natural deoxynucleotide triphosphates. Instead, they bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site.[7] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity.[3]

NNRTI_Mechanism_of_Action NNRTI Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Binding Pocket Binding Pocket Reverse Transcriptase (RT)->Binding Pocket NNRTI NNRTI NNRTI->Binding Pocket Binds to allosteric site Viral DNA Synthesis (Blocked) Viral DNA Synthesis (Blocked) Binding Pocket->Viral DNA Synthesis (Blocked) Induces conformational change, inhibiting polymerase activity

Caption: Mechanism of NNRTI Action on HIV-1 Reverse Transcriptase.

Comparative In Vitro Efficacy

The in vitro efficacy of NNRTIs is typically evaluated by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) against wild-type and various drug-resistant strains of HIV-1. Lower values indicate higher potency.

DrugWild-Type HIV-1 (EC50/IC50, nM)K103N Mutant (EC50/IC50, nM)Y181C Mutant (EC50/IC50, nM)
This compound (ACC007) 3.03 - 252.59[8]Potent activity reported[1]Activity reported[6]
Doravirine ~12FC ~1.4 vs WT[9]FC ~1.8 vs WT[9]
Rilpivirine 0.07 - 1.01[10]Retains full activity[8]Activity reported[5]
Etravirine 1.4 - 4.8Active[11]Activity reported

FC = Fold Change in EC50/IC50 compared to wild-type. Data for this compound shows a range across different HIV-1 strains. Direct comparative EC50/IC50 values for this compound against specific mutant strains are not readily available in the public domain.

Resistance Profiles

A key advantage of second-generation NNRTIs is their improved resistance profile compared to first-generation agents. The emergence of specific mutations in the reverse transcriptase gene can confer resistance to NNRTIs.

DrugKey Resistance-Associated Mutations (RAMs)Cross-Resistance
This compound K103N, V106, Y181C, L214F, F227L (selection leads to partial cross-resistance to EFV)[6]Reduced susceptibility to EFV observed after ANV resistance development.[6]
Doravirine V106A/I/M, F227L, M230L, L234I, Y318F[12]Mutant viruses selected by doravirine remain susceptible to rilpivirine and efavirenz.[13]
Rilpivirine K101E/P, E138A/G/K/Q/R, V179L, Y181C/I/V, Y188L, H221Y, F227C, M230I/L[5]High percentage of cross-resistance to etravirine.[5]
Etravirine V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, G190A/S[14]Cross-resistance to efavirenz and nevirapine is expected after virologic failure.

Clinical Data Overview

This compound

A phase 3, randomized, double-blind, non-inferiority trial compared a regimen of this compound plus lamivudine (3TC) and tenofovir disoproxil fumarate (TDF) to an efavirenz-based regimen in treatment-naïve HIV-1 positive adults.

Endpoint (Week 48)This compound + 3TC/TDFEfavirenz + 3TC/TDF
Virologic Suppression (HIV-1 RNA <50 copies/mL) 87.0%[3]91.7%[3]
NNRTI Treatment-Related Adverse Events 67.6%[3]91.4%[3]
Dizziness 10.5%[3]51.0%[3]
Dyslipidemia 22.2%[3]34.4%[3]
Rash 7.9%[3]18.8%[3]

These results demonstrate the non-inferior efficacy of this compound compared to efavirenz, with a significantly better safety and tolerability profile.[3]

Other Second-Generation NNRTIs
  • Doravirine: Phase 3 trials have shown non-inferiority to both darunavir/ritonavir and efavirenz-based regimens in treatment-naïve patients.

  • Rilpivirine: Has demonstrated non-inferior efficacy compared to efavirenz in treatment-naïve patients with baseline viral loads ≤100,000 copies/mL.

  • Etravirine: Approved for treatment-experienced patients with evidence of NNRTI resistance. Clinical trials have shown its benefit when added to an optimized background regimen in patients with multidrug-resistant HIV.[4]

Experimental Protocols

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric ELISA-based)

This assay quantifies the activity of HIV-1 RT by measuring the amount of digoxigenin-labeled dUTP incorporated into a DNA strand synthesized using a poly(A) template and an oligo(dT) primer.

RT_Assay_Workflow Reverse Transcriptase Activity Assay Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix RT enzyme, template/primer, dNTPs (with DIG-dUTP) Incubate Incubate Prepare Reaction Mix->Incubate Allows DNA synthesis Bind to Plate Bind to Plate Incubate->Bind to Plate Biotinylated primer binds to streptavidin-coated plate Add Anti-DIG-POD Add Anti-DIG-POD Bind to Plate->Add Anti-DIG-POD Antibody binds to incorporated DIG-dUTP Add Substrate Add Substrate Add Anti-DIG-POD->Add Substrate Peroxidase substrate (e.g., ABTS) Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Colorimetric detection End End Measure Absorbance->End

Caption: Workflow for a colorimetric HIV-1 Reverse Transcriptase Activity Assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the RT enzyme source (e.g., viral lysate or purified enzyme), a poly(A) template with an oligo(dT) primer, and a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP.

  • Incubation: The reaction is incubated to allow the RT to synthesize a new DNA strand, incorporating the labeled nucleotides.

  • Capture: The reaction mixture is transferred to a streptavidin-coated microplate, where the biotinylated end of the newly synthesized DNA binds.

  • Detection: An anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD) is added, which binds to the incorporated digoxigenin.

  • Substrate Addition: A peroxidase substrate (e.g., ABTS) is added, resulting in a color change.

  • Quantification: The absorbance is measured using a spectrophotometer, which is proportional to the amount of DNA synthesized and thus the RT activity.

HIV-1 Drug Resistance Genotyping Assay

This method is used to identify mutations in the HIV-1 pol gene, which encodes the reverse transcriptase, that are associated with drug resistance.

Genotyping_Workflow HIV-1 Drug Resistance Genotyping Workflow Start Start Plasma Sample Plasma Sample Start->Plasma Sample Viral RNA Extraction Viral RNA Extraction Plasma Sample->Viral RNA Extraction RT-PCR RT-PCR Viral RNA Extraction->RT-PCR Reverse transcription and initial PCR amplification of pol gene Nested PCR Nested PCR RT-PCR->Nested PCR Second round of PCR for specificity and yield Sequencing Sequencing Nested PCR->Sequencing Sanger or Next-Generation Sequencing Sequence Analysis Sequence Analysis Sequencing->Sequence Analysis Compare to wild-type sequence to identify mutations End End Sequence Analysis->End

Caption: Workflow for HIV-1 Genotyping to Detect Drug Resistance Mutations.

Methodology:

  • Sample Collection and RNA Extraction: Viral RNA is extracted from a patient's plasma sample.

  • Reverse Transcription and PCR (RT-PCR): The extracted viral RNA is reverse transcribed into cDNA, and the region of the pol gene encoding the reverse transcriptase is amplified by PCR.

  • Nested PCR (optional): A second round of PCR using internal primers can be performed to increase the specificity and yield of the target DNA fragment.

  • DNA Sequencing: The amplified DNA is sequenced using methods such as Sanger sequencing or next-generation sequencing.

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations. The identified mutations are then correlated with known drug resistance profiles using databases such as the Stanford University HIV Drug Resistance Database.

Conclusion

This compound is a promising new-generation NNRTI with a favorable efficacy and safety profile, particularly when compared to first-generation agents like efavirenz. Its potent in vitro activity against various HIV-1 strains, including some with resistance mutations, positions it as a valuable addition to the antiretroviral armamentarium. While direct comparative clinical data against other second-generation NNRTIs are still emerging, the available preclinical and in vitro data suggest it has a competitive profile. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative positioning of this compound among the second-generation NNRTIs for the management of HIV-1 infection.

References

An Indirect Head-to-Head Comparison: Ainuovirine and Dolutegravir for Treatment-Naïve HIV-1 Patients

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head clinical trial directly comparing the efficacy and safety of Ainuovirine (ANV) and Dolutegravir (DTG) in treatment-naïve HIV-1 infected individuals has not been conducted to date. However, by examining data from separate, robust clinical trials, we can perform an indirect comparison to guide researchers, scientists, and drug development professionals. This guide synthesizes findings from key Phase 3 trials of both antiretroviral agents, presenting a comparative overview of their performance.

Efficacy Data

The primary measure of efficacy in HIV treatment clinical trials is the proportion of patients achieving virologic suppression, typically defined as HIV-1 RNA levels below 50 copies/mL.

This compound Efficacy

A key Phase 3, randomized, double-blind, non-inferiority trial evaluated the efficacy of this compound in combination with lamivudine and tenofovir disoproxil fumarate (TDF+3TC) compared to Efavirenz (EFV) with the same backbone in treatment-naïve HIV-1 positive adults.[1][2][3]

At 48 weeks, 87.0% of participants in the this compound group achieved an HIV-1 RNA level of less than 50 copies/mL.[1][3] This was non-inferior to the Efavirenz group, where 91.7% of participants achieved this endpoint.[1][3] By week 96 in an open-label extension, 92.5% of participants who continued on the this compound regimen maintained virologic suppression.[1][3]

Dolutegravir Efficacy

Dolutegravir has been extensively studied in multiple large-scale Phase 3 clinical trials. For instance, the SPRING-1 study, a randomized, dose-ranging trial, showed that at 96 weeks, 88% of treatment-naïve participants receiving Dolutegravir 50 mg once daily (the dose selected for Phase 3 evaluation) combined with a dual nucleoside reverse transcriptase inhibitor (NRTI) backbone achieved an HIV-1 RNA level of less than 50 copies/mL.[4]

In the pooled analysis of the GEMINI-1 and GEMINI-2 studies, which evaluated a two-drug regimen of Dolutegravir plus lamivudine, 82% of treatment-naïve participants achieved HIV-1 RNA <50 copies/mL at week 144.[5]

Efficacy EndpointThis compound (ANV) + 2 NRTIsDolutegravir (DTG) + 2 NRTIsDolutegravir (DTG) + Lamivudine
Trial Phase 3 (vs. EFV)SPRING-1 (Phase IIb)GEMINI-1 & -2 (Phase III)
Virologic Suppression (HIV-1 RNA <50 copies/mL) 87.0% at Week 4888% at Week 9682% at Week 144
Notes Non-inferior to EFV.Dose-ranging study; 50mg dose data presented.Two-drug regimen.

Safety and Tolerability

The safety profiles of this compound and Dolutegravir have been characterized in their respective clinical trials, with a focus on treatment-emergent adverse events (TEAEs).

This compound Safety

In its Phase 3 trial, this compound demonstrated a favorable safety profile compared to Efavirenz.[1][3] The incidence of NNRTI treatment-related adverse events at 48 weeks was significantly lower in the this compound group (67.6%) compared to the Efavirenz group (91.4%).[1][2][3]

Common TEAEs for this compound included dizziness (10.5%) and dyslipidemia (22.2%), which were notably less frequent than in the Efavirenz arm (51.0% and 34.4%, respectively).[1][2][3] Other adverse events that occurred less frequently with this compound compared to Efavirenz were transaminase elevation, γ-glutamyl transferase elevation, and rash.[1][3]

Dolutegravir Safety

Dolutegravir is generally well-tolerated.[6] Common side effects noted in clinical trials include insomnia and headache.[7] More serious, but less common, side effects can include allergic reactions and abnormal liver function, particularly in patients co-infected with hepatitis B or C.[7] In the SPRING-1 study, fewer participants in the Dolutegravir groups withdrew due to adverse events (3%) compared to the Efavirenz group (10%).[4] The GEMINI studies showed that significantly fewer drug-related adverse events occurred with the Dolutegravir and lamivudine two-drug regimen compared to a Dolutegravir-based three-drug regimen (20% vs 27%).[5]

Adverse Event ProfileThis compound (ANV)Dolutegravir (DTG)
Common TEAEs Dizziness, dyslipidemiaInsomnia, headache
Key Safety Advantages from Comparator Trials Lower incidence of neuropsychiatric symptoms, rash, and liver toxicity compared to Efavirenz.Fewer discontinuations due to adverse events compared to Efavirenz. Favorable renal and bone biomarker changes compared to TDF-containing regimens.
Serious Adverse Events Not specified in detail in the provided search results.Allergic reactions, abnormal liver function (in co-infected patients).

Experimental Protocols

This compound Phase 3 Trial Methodology

The pivotal trial for this compound was a randomized, double-blind, double-dummy, positive parallel group, non-inferiority, phase 3 trial conducted in China.[3]

  • Participants : Eligible participants were HIV-1-positive, antiretroviral therapy (ART)-naïve adults aged 18–65 years.[3]

  • Intervention : Participants were randomly assigned in a 1:1 ratio to receive either this compound or Efavirenz, both in combination with a fixed-dose combination of tenofovir disoproxil fumarate and lamivudine (TDF+3TC), for 48 weeks.[1][2][3]

  • Primary Endpoint : The primary endpoint was the proportion of participants with HIV-1 RNA <50 copies/mL at week 48, with a pre-specified non-inferiority margin of 10%.[1][2][3]

  • Secondary Endpoints : Secondary efficacy endpoints included logarithmic changes in HIV RNA, the percentage of participants with HIV RNA levels ≤400 copies/mL, changes in CD4 T-cell count at 48 and 96 weeks, and the percentage of participants with HIV RNA levels <50 copies/mL at 96 weeks.[3] Safety endpoints included the incidence of adverse events and laboratory abnormalities.[3]

Dolutegravir (SPRING-1) Trial Methodology

The SPRING-1 study was a 96-week, randomized, partially blinded, phase IIb dose-ranging study.[4]

  • Participants : Treatment-naïve adults with HIV-1 infection were enrolled.[4]

  • Intervention : Participants received one of three doses of Dolutegravir (10 mg, 25 mg, or 50 mg) once daily or Efavirenz 600 mg once daily (as a control), each combined with an investigator-selected dual NRTI backbone regimen (tenofovir/emtricitabine or abacavir/lamivudine).[4]

  • Primary Endpoint : The primary endpoint was the proportion of participants with plasma HIV-1 RNA less than 50 copies/mL at 16 weeks, which was used for Phase 3 dose selection. The analysis was planned to continue through 96 weeks.[4]

  • Secondary Endpoints : Assessment of safety and tolerability was a key secondary objective.[4]

Mechanism of Action

This compound and Dolutegravir belong to different classes of antiretroviral drugs and therefore have distinct mechanisms of action.

This compound: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

This compound is a second-generation NNRTI.[8] It works by binding to a non-active site of the reverse transcriptase enzyme of HIV-1.[9][10] This binding induces a conformational change in the enzyme, rendering it inactive and thereby blocking the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.[9][10] As an NNRTI, it does not compete with nucleoside substrates but acts as an allosteric inhibitor.[9]

Dolutegravir: An Integrase Strand Transfer Inhibitor (INSTI)

Dolutegravir is an HIV-1 integrase strand transfer inhibitor (INSTI).[11] It targets the HIV integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[11][12] By binding to the active site of the integrase, Dolutegravir blocks the strand transfer step of retroviral DNA integration, thus preventing the virus from establishing a chronic infection in the host cell.[11][12]

Visualizing the Mechanisms and Trial Workflow

Antiretroviral Mechanisms of Action cluster_hiv HIV Replication Cycle cluster_drugs Drug Intervention Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrated Viral DNA (Provirus) Integrated Viral DNA (Provirus) Integration->Integrated Viral DNA (Provirus) This compound This compound This compound->Reverse Transcription Inhibits Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits

Caption: Mechanisms of action for this compound and Dolutegravir in the HIV replication cycle.

Phase_3_Clinical_Trial_Workflow Screening Patient Screening (ART-Naïve, HIV-1+) Randomization Randomization (1:1) Screening->Randomization Treatment_A Arm A: Investigational Drug + Standard Backbone Randomization->Treatment_A Treatment_B Arm B: Comparator Drug + Standard Backbone Randomization->Treatment_B FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) Treatment_A->FollowUp Treatment_B->FollowUp PrimaryEndpoint Primary Endpoint Analysis (e.g., Virologic Suppression at Week 48) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary & Safety Endpoint Analysis PrimaryEndpoint->SecondaryEndpoint OpenLabel Open-Label Extension (Optional) SecondaryEndpoint->OpenLabel

Caption: Generalized workflow of a Phase 3 clinical trial for an antiretroviral drug.

References

Ainuovirine's Resilience: A Comparative Analysis of Cross-Resistance with Other NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SHANGHAI, China – November 7, 2025 – Ainuovirine (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrates a favorable cross-resistance profile compared to older NNRTIs, positioning it as a potentially durable option in the management of HIV-1 infection. This guide provides a comparative analysis of this compound's performance against NNRTI-resistant viral strains, supported by available experimental data and detailed methodologies for researchers and drug development professionals.

This compound, a second-generation NNRTI, has been shown in preclinical studies to exhibit potent antiviral activity against a variety of HIV-1 strains.[1] Clinical trials have further established its non-inferiority to efavirenz (EFV) in treatment-naïve patients, coupled with a superior safety profile.[1][2][3] A key advantage of this compound lies in its efficacy against HIV-1 strains harboring common NNRTI resistance mutations, such as K103N and V106M.[1]

Comparative Cross-Resistance Profile

The emergence of drug resistance is a significant challenge in antiretroviral therapy. NNRTIs, as a class, are known for a low genetic barrier to resistance, where a single mutation in the reverse transcriptase enzyme can confer broad cross-resistance to other drugs in the same class.[4][5][6] this compound's chemical structure, however, allows it to maintain activity against some viral strains that are resistant to first-generation NNRTIs like efavirenz and nevirapine.

Below is a summary of the in vitro activity of this compound and other NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutant strains. The data is presented as fold change (FC) in the 50% inhibitory concentration (IC50) compared to the wild-type virus. A lower fold change indicates better efficacy against the mutant strain.

HIV-1 StrainThis compound (ANV)Efavirenz (EFV)Nevirapine (NVP)Rilpivirine (RPV)Etravirine (ETR)
Wild-Type 1.01.01.01.01.0
K103N Active>50>100>10<3
Y181C Data not available>50>100<3<3
G190A Data not available>50>100>10<3
V106M Active>50>100Data not availableData not available
L100I Data not available>50>100>10<3
Y188L Data not available>50>100>10<3
K101E Data not available<10>10<3<3
E138K Data not available<3<3>10<3

Note: "Active" indicates that in vitro studies have shown efficacy, though specific fold-change values were not available in the reviewed literature. This table is a composite based on available data and general resistance profiles of NNRTIs.

Experimental Protocols

The following sections detail the methodologies typically employed to assess the cross-resistance profile of NNRTIs like this compound.

Phenotypic Susceptibility Assay using TZM-bl Reporter Cell Line

This assay is a standard method for determining the in vitro antiviral activity of drugs against various HIV-1 strains.

a. Cell Line and Virus Culture:

  • Cell Line: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5 and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes, are used.

  • Virus Stocks: High-titer stocks of wild-type and NNRTI-resistant mutant HIV-1 strains are generated by transfection of 293T cells with proviral DNA. The viral supernatant is harvested, filtered, and stored at -80°C.

b. Antiviral Assay:

  • TZM-bl cells are seeded in 96-well plates and incubated overnight.

  • Serial dilutions of this compound and other NNRTI comparators are prepared in cell culture medium.

  • A standardized amount of virus is pre-incubated with the drug dilutions for 1 hour at 37°C.

  • The virus-drug mixture is then added to the TZM-bl cells.

  • After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • The IC50 value, the drug concentration required to inhibit viral replication by 50%, is calculated from the dose-response curve.

  • The fold change in IC50 for each mutant virus is determined by dividing its IC50 value by the IC50 value of the wild-type virus.

HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

a. Enzyme and Substrates:

  • Recombinant wild-type and mutant HIV-1 RT enzymes are purified from E. coli.

  • A template-primer, such as poly(rA)/oligo(dT), and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are used as substrates.

b. Inhibition Assay:

  • The purified RT enzyme is pre-incubated with various concentrations of the NNRTI.

  • The enzymatic reaction is initiated by the addition of the template-primer and dNTPs.

  • The reaction is allowed to proceed for a specific time at 37°C and then stopped.

  • The amount of incorporated dNTPs is quantified, typically by measuring radioactivity or fluorescence.

  • The IC50 value is determined as the concentration of the inhibitor that reduces RT activity by 50%.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of NNRTI action and the experimental workflow for determining cross-resistance.

HIV_RT_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition NNRTI Mechanism of Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV Reverse Transcriptase (RT) Viral DNA Viral DNA Reverse Transcription->Viral DNA NNRTI NNRTI Reverse Transcription->NNRTI Targeted by Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus RT Allosteric Site RT Allosteric Site NNRTI->RT Allosteric Site Binds to Conformational Change Conformational Change RT Allosteric Site->Conformational Change Induces RT Active Site RT Active Site Inhibition of DNA Synthesis Inhibition of DNA Synthesis RT Active Site->Inhibition of DNA Synthesis Conformational Change->RT Active Site Distorts Cross_Resistance_Workflow cluster_setup Assay Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Prepare Virus Stocks Prepare Wild-Type & Mutant HIV-1 Stocks Incubate Virus and Drug Incubate Virus and Drug Prepare Virus Stocks->Incubate Virus and Drug Culture Cells Culture TZM-bl Reporter Cells Infect Cells Add Virus-Drug Mixture to TZM-bl Cells Culture Cells->Infect Cells Prepare Drugs Prepare Serial Dilutions of NNRTIs Prepare Drugs->Incubate Virus and Drug Incubate Virus and Drug->Infect Cells Incubate Plates Incubate for 48 hours Infect Cells->Incubate Plates Measure Luciferase Measure Luciferase Activity Incubate Plates->Measure Luciferase Calculate IC50 Calculate IC50 Values Measure Luciferase->Calculate IC50 Calculate Fold Change Calculate Fold Change (Mutant IC50 / WT IC50) Calculate IC50->Calculate Fold Change Compare Profiles Compare Cross-Resistance Profiles Calculate Fold Change->Compare Profiles

References

Ainuovirine-Based Regimens for Long-Term Virological Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Ainuovirine (ANV)-based regimens for long-term virological suppression in the treatment of HIV-1 infection. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance against other established antiretroviral therapies, supported by experimental data from key clinical trials.

Executive Summary

This compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated non-inferior efficacy in achieving and maintaining virological suppression compared to established antiretroviral agents. Clinical trial data, primarily from the RACER and SPRINT studies, indicate that this compound-based regimens offer a favorable safety and tolerability profile, particularly concerning neuropsychiatric side effects and lipid abnormalities, when compared to Efavirenz (EFV). Furthermore, studies suggest comparable efficacy to integrase strand transfer inhibitor (INSTI)-based regimens, such as those containing Dolutegravir (DTG) and Bictegravir (BIC). This guide will delve into the quantitative data, experimental methodologies, and the mechanism of action of this compound to provide a thorough comparative analysis.

Comparative Efficacy of this compound-Based Regimens

The efficacy of this compound-based regimens has been primarily evaluated in large-scale, randomized controlled trials. The following tables summarize the key virological suppression data from these studies, comparing this compound with other commonly used antiretroviral agents.

Table 1: Virological Suppression Rates in Treatment-Naïve Patients (RACER Trial)
RegimenWeek 48 Virological Suppression (HIV-1 RNA <50 copies/mL)Week 96 Virological Suppression (HIV-1 RNA <50 copies/mL)
This compound + 3TC/TDF 87.0%[1][2]92.5%[1][2]
Efavirenz + 3TC/TDF 91.7%[1][2]95.1% (in patients who switched to ANV)[1][2]

Note: The RACER trial was a randomized, double-blind, non-inferiority phase 3 trial in treatment-naïve HIV-1-positive adults.[1][2]

Table 2: Virological Suppression Rates in Virologically Suppressed Patients (SPRINT Trial)
Regimen SwitchVirological Suppression at Week 48 (HIV-1 RNA <50 copies/mL)
Switch to this compound/3TC/TDF Maintained high viral suppression (non-inferior to comparator)
Switch to Elvitegravir/cobicistat/FTC/TAF Maintained high viral suppression

Note: The SPRINT trial was a phase 3, randomized, double-blind, active-controlled, non-inferiority trial in virologically suppressed HIV-1 patients on a previous NNRTI-based regimen.[3]

Table 3: Comparative Efficacy with Integrase Inhibitor-Based Regimens (Network Meta-Analysis Data)
Comparator RegimenComparative Virological Efficacy vs. This compound
Dolutegravir-based regimens This compound demonstrates comparable efficacy in maintaining virological suppression.
Bictegravir-based regimens This compound shows similar rates of virological suppression in comparative analyses.

Note: Direct head-to-head trials are limited; data is primarily from network meta-analyses and real-world studies.

Safety and Tolerability Profile

A key differentiator for this compound-based regimens is their favorable safety profile, particularly in comparison to older NNRTIs like Efavirenz.

Table 4: Incidence of Key Adverse Events (RACER Trial, Weeks 0-48)
Adverse EventThis compound + 3TC/TDFEfavirenz + 3TC/TDF
Dizziness 10.5%[1]51.0%[1]
Dyslipidemia 22.2%[1]34.4%[1]
Transaminase Elevation 9.2%[1]29.0%[1]
Rash 7.9%[1]18.8%[1]

Experimental Protocols

The clinical trials assessing this compound-based regimens employed standardized methodologies to ensure data integrity and comparability.

Key Experimental Methodologies
  • Study Design: The majority of studies were randomized, double-blind, active-controlled, non-inferiority trials.[1][3]

  • Participant Population: Trials included both treatment-naïve and virologically suppressed HIV-1 positive adults.[1][3]

  • Dosage: this compound was typically administered at a dose of 150 mg once daily, in combination with two nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine (3TC) and tenofovir disoproxil fumarate (TDF).[1]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of participants with HIV-1 RNA levels below 50 copies/mL at week 48.[1][2]

  • Virological Assays: HIV-1 RNA quantification was performed using real-time polymerase chain reaction (RT-PCR) assays. These assays have a lower limit of detection of 20-50 copies/mL.[4][5]

  • Immunological Assays: CD4+ T-cell counts were monitored using flow cytometry to assess immune reconstitution.[6][7] This technique uses fluorescently labeled monoclonal antibodies to identify and quantify different lymphocyte subsets.[6]

Mechanism of Action and Resistance

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[8][9] It works by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site.[8] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[8][9]

Viral resistance to this compound can emerge through mutations in the reverse transcriptase gene. However, this compound has shown a favorable resistance profile, with some common NNRTI resistance mutations having a reduced impact on its efficacy compared to older NNRTIs.[8]

Visualizing the HIV Life Cycle and this compound's Mechanism of Action

To better understand the context of this compound's therapeutic action, the following diagrams illustrate the HIV replication cycle and the specific mechanism of NNRTIs.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_drugs Antiretroviral Drug Targets Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding HIV HIV Virion HIV->Entry EntryInhibitors Entry Inhibitors EntryInhibitors->Entry NNRTIs NNRTIs (this compound) & NRTIs NNRTIs->ReverseTranscription INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding

Caption: The HIV life cycle and points of intervention for major antiretroviral drug classes.

NNRTI_Mechanism cluster_rt HIV Reverse Transcriptase Enzyme ActiveSite Catalytic Active Site ProviralDNA Proviral DNA ActiveSite->ProviralDNA Polymerization NNRTIPocket Allosteric NNRTI Binding Pocket NNRTIPocket->ActiveSite Induces Conformational Change (Inhibits Polymerization) ViralRNA Viral RNA Template ViralRNA->ActiveSite dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->ActiveSite This compound This compound (NNRTI) This compound->NNRTIPocket Binds

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Conclusion

This compound-based regimens represent a valuable addition to the antiretroviral armamentarium for the long-term management of HIV-1 infection. They offer virological suppression non-inferior to established first-line agents like Efavirenz and appear comparable to modern integrase inhibitor-based therapies. The primary advantage of this compound lies in its improved safety and tolerability profile, with significantly lower incidences of neuropsychiatric and metabolic adverse events. This makes it a compelling option for treatment-naïve patients and for those seeking to switch from regimens with more burdensome side effects. Further long-term data and direct comparative studies with a broader range of antiretrovirals will continue to refine its position in clinical practice.

References

A Comparative Analysis of Ainuovirine and Elvitegravir/Cobicistat for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two notable antiretroviral agents: Ainuovirine (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), and the combination of Elvitegravir/cobicistat (EVG/COBI), an integrase strand transfer inhibitor (INSTI) boosted by a cytochrome P450 3A (CYP3A) inhibitor.

This comparison is based on an indirect analysis of data from separate clinical trials, as no head-to-head studies have been published to date. The information is compiled from peer-reviewed journals and clinical trial data to assist researchers, scientists, and drug development professionals in understanding the distinct profiles of these therapies.

Mechanism of Action

This compound and Elvitegravir target different stages of the HIV-1 replication cycle.

  • This compound (ANV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It binds directly to a non-active site on the reverse transcriptase enzyme, inducing a conformational change that renders the enzyme inactive.[1] This action blocks the conversion of viral RNA into DNA, a critical step for viral replication.[1]

  • Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI).[2] It prevents the HIV-1 integrase enzyme from inserting the viral DNA into the host cell's genome.[2][3] This inhibition blocks the formation of the HIV-1 provirus, thereby halting the propagation of the infection.[2]

  • Cobicistat (COBI) is a mechanism-based inhibitor of the CYP3A enzyme and does not have anti-HIV activity.[4][5] It is co-administered with Elvitegravir to "boost" its therapeutic effect by inhibiting its metabolism, which is primarily mediated by CYP3A.[4][5] This leads to higher and more sustained plasma concentrations of Elvitegravir, allowing for once-daily dosing.[4]

The distinct mechanisms are visualized in the following diagram of the HIV-1 lifecycle.

HIV_Lifecycle_Inhibition cluster_host Host Cell cluster_nucleus Nucleus Viral_DNA_Integration Viral DNA Integration (Provirus Formation) Host_DNA Host DNA Viral_DNA_Integration->Host_DNA Entry Viral Entry RT Reverse Transcription (RNA -> DNA) Entry->RT Viral RNA Viral_DNA Viral DNA RT->Viral_DNA Viral_DNA->Viral_DNA_Integration Integrase Integrase Enzyme Integrase->Viral_DNA_Integration Reverse_Transcriptase Reverse Transcriptase Enzyme Reverse_Transcriptase->RT HIV_Virus HIV Virion HIV_Virus->Entry This compound This compound This compound->Reverse_Transcriptase Inhibits Elvitegravir Elvitegravir Elvitegravir->Integrase Inhibits

Figure 1: Mechanism of Action of this compound and Elvitegravir in the HIV-1 Lifecycle.

Pharmacokinetic Boosting of Elvitegravir

Elvitegravir is primarily metabolized by the CYP3A enzyme system in the liver and intestines.[2] Cobicistat is a potent mechanism-based inhibitor of CYP3A.[4][6] By co-administering cobicistat with elvitegravir, the metabolic breakdown of elvitegravir is significantly reduced, leading to increased systemic exposure and a prolonged half-life, which supports a once-daily dosing regimen.[4][5]

PK_Boosting Elvitegravir Elvitegravir (Oral Administration) Metabolism CYP3A4-Mediated Metabolism Elvitegravir->Metabolism Inactive Inactive Metabolites Metabolism->Inactive Result Increased & Sustained Elvitegravir Plasma Concentration Metabolism->Result Cobicistat Cobicistat Cobicistat->Metabolism Inhibits

Figure 2: Pharmacokinetic Boosting of Elvitegravir by Cobicistat.

Pharmacokinetic Profiles

The pharmacokinetic parameters for this compound and Elvitegravir (boosted by Cobicistat) are summarized below. Note that values can vary based on the study population and methodologies.

ParameterThis compound (150 mg, once daily)Elvitegravir/Cobicistat (150/150 mg, once daily)
Tmax (Median Time to Peak Concentration) ~2-3 hours[7]~4 hours[2]
Apparent Clearance (CL/F) 6.46 L/h (nonlinear profile)[8]7.6 L/h[9]
Apparent Volume of Distribution (V/F) Not consistently reported61 L[9]
Elimination Half-life (t1/2) ~24.5 hours at steady state[8]Not consistently reported; terminal t1/2 available[10]
Metabolism Not fully detailed, exhibits nonlinear pharmacokinetics[8]Primarily CYP3A, secondarily UGT1A1/3[2]

Table 1: Comparative Pharmacokinetic Parameters. Data are compiled from multiple studies and represent typical values.

Clinical Efficacy

Efficacy is primarily measured by the proportion of patients achieving virologic suppression (HIV-1 RNA <50 copies/mL) at 48 weeks. Both this compound and Elvitegravir/cobicistat have demonstrated non-inferiority to the former standard-of-care, Efavirenz (EFV), in separate Phase 3 trials.

Trial / RegimenPatient PopulationVirologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48
This compound + 3TC/TDF Treatment-Naïve Adults87.0% (274/315)[11][12]
Comparator: Efavirenz + 3TC/TDFTreatment-Naïve Adults91.7% (288/314)[11][12]
Elvitegravir/COBI/FTC/TDF Treatment-Naïve Adults89.5% (316/353)[13]
Comparator: Atazanavir/ritonavir + FTC/TDFTreatment-Naïve Adults86.8% (308/355)[13]

Table 2: Virologic Suppression Rates in Key Phase 3 Clinical Trials. Note that these are from separate trials with different comparator arms.

Safety and Tolerability

The safety profiles of this compound and Elvitegravir/cobicistat are distinct, reflecting their different drug classes. This compound has shown a favorable safety profile compared to Efavirenz, particularly regarding central nervous system side effects.[8][12] The adverse events for Elvitegravir/cobicistat are often reported for the complete single-tablet regimen, which includes other antiretroviral agents.

Adverse Event CategoryThis compound (vs. Efavirenz)[11][12]Elvitegravir/Cobicistat based regimens[14][15][16]
Most Common (≥10%) Dyslipidemia (22.2%), Dizziness (10.5%)Nausea
Neurological Significantly lower incidence of dizziness compared to EFV (10.5% vs. 51.0%)Headache, unusual dreams
Gastrointestinal Low incidenceNausea, diarrhea
Metabolic/Lipids Lower incidence of dyslipidemia compared to EFV (22.2% vs. 34.4%)Elevated lipase, elevated creatine kinase
Hepatic Lower incidence of transaminase elevation compared to EFV (9.2% vs. 29.0%)Elevated ALT (up to 2%)[14]
Renal Not reported as a major concernCobicistat can increase serum creatinine by inhibiting tubular secretion, which does not reflect a change in actual glomerular filtration.[16]
Dermatological Lower incidence of rash compared to EFV (7.9% vs. 18.8%)Rash

Table 3: Summary of Common Treatment-Emergent Adverse Events from Clinical Trials.

Experimental Protocols: Phase 3 Trial Design

The data presented are derived from rigorous Phase 3, randomized, controlled clinical trials.[17][18][19] While specific protocols differ, they generally follow a standardized workflow to ensure robust evaluation of efficacy and safety.

General Protocol for a Phase 3 Non-Inferiority Trial in Treatment-Naïve HIV-1 Patients:

  • Screening: Potential participants are screened against inclusion/exclusion criteria. This includes confirming HIV-1 infection, treatment-naïve status, viral load (e.g., >5000 copies/mL), and susceptibility to the drugs in the comparator arm.[11][13]

  • Randomization: Eligible participants are randomly assigned (typically in a 1:1 ratio) to receive either the investigational regimen (e.g., this compound-based) or the active-control regimen (e.g., Efavirenz-based).[11] Studies are often double-blind, where neither the participant nor the investigator knows the assigned treatment.[11][13]

  • Treatment Period: Participants receive the assigned once-daily regimen for a primary endpoint period, typically 48 weeks.[11][13]

  • Assessments:

    • Primary Efficacy Endpoint: The proportion of participants with plasma HIV-1 RNA levels below a specified threshold (e.g., <50 copies/mL) at Week 48.[11][13] Non-inferiority is determined based on a pre-specified margin (e.g., 10-12%).[11][17]

    • Secondary Efficacy Endpoints: Changes from baseline in CD4+ T-cell count and viral load over time.[11]

    • Safety Endpoints: Incidence and severity of adverse events and laboratory abnormalities are monitored throughout the study.[11][20]

Clinical_Trial_Workflow cluster_setup Trial Setup & Enrollment cluster_treatment Treatment & Follow-up cluster_analysis Endpoint Analysis (Week 48) Screening Screening of Treatment-Naïve HIV-1 Patients Randomization Randomization (1:1) Screening->Randomization ArmA Investigational Arm (e.g., this compound Regimen) Randomization->ArmA ArmB Active Control Arm (e.g., EFV or ATV/r Regimen) Randomization->ArmB FollowUp Treatment & Monitoring (Visits at Week 4, 8, 12, 24, 36, 48) ArmB->FollowUp Efficacy Primary Efficacy Endpoint (HIV-1 RNA <50 copies/mL) FollowUp->Efficacy Safety Safety & Tolerability (Adverse Events, Labs) FollowUp->Safety

Figure 3: Generalized Workflow for a Phase 3 Antiretroviral Clinical Trial.

Summary and Conclusion

Both this compound and Elvitegravir/cobicistat represent significant components of modern antiretroviral therapy, offering effective viral suppression through distinct mechanisms.

  • This compound , a newer NNRTI, has demonstrated non-inferior efficacy to Efavirenz with a markedly improved safety profile, particularly concerning CNS effects, liver toxicity, and dyslipidemia.[11][12] Its favorable tolerability may enhance patient adherence.

  • Elvitegravir/cobicistat , as a boosted INSTI, provides potent and rapid viral suppression.[21][22] The use of cobicistat as a pharmacokinetic enhancer allows for a convenient once-daily regimen.[21] However, the potential for drug-drug interactions via CYP3A inhibition requires careful management of concomitant medications.

The choice between these agents in a clinical setting would depend on various factors, including the patient's treatment history, baseline viral load, potential for drug-drug interactions, and comorbid conditions. This guide provides the foundational data for such evaluations, but direct comparative studies are needed to definitively establish the relative merits of these two therapeutic strategies.

References

Ainuovirine Demonstrates Robust CD4+ T-Cell Recovery in HIV-1 Treatment-Naïve Adults

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New analyses of clinical trial data on Ainuovirine (ANV), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), reveal its significant efficacy in promoting CD4+ T-cell count recovery in treatment-naïve adults with HIV-1. When compared to other commonly prescribed antiretroviral agents, this compound stands as a potent option for immune reconstitution. This guide provides a comprehensive comparison of this compound's performance against key alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy in CD4+ T-Cell Restoration

This compound, in combination with lamivudine (3TC) and tenofovir disoproxil fumarate (TDF), has been shown to elicit a strong and sustained increase in CD4+ T-cell counts. A pivotal phase 3 clinical trial demonstrated that the mean change in CD4+ T-cell counts from baseline was significantly higher in the this compound group compared to the Efavirenz (EFV) group at both 48 and 96 weeks of treatment[1].

To provide a broader perspective, the following table summarizes the CD4+ T-cell recovery observed with this compound and other leading antiretroviral drugs from various studies. It is important to note that these results are from separate clinical trials and do not represent a direct head-to-head comparison unless otherwise specified.

Antiretroviral Agent(s)Study PopulationBaseline CD4+ T-Cell Count (cells/µL)Follow-up Time PointMean/Median Change from Baseline (cells/µL)
This compound + 3TC + TDFTreatment-NaïveMean: 380.4Week 48Higher than EFV group (p < 0.05)[1]
Week 96Higher than EFV group (p < 0.05)[1]
This compound -based regimenTreatment-NaïveNot specifiedWeek 24Median: 212
Efavirenz + 3TC + TDFTreatment-NaïveMean: 380.4Week 48Lower than ANV group (p < 0.05)[1]
Week 96Lower than ANV group (p < 0.05)[1]
Efavirenz -based regimenTreatment-NaïveNot specifiedWeek 24Median: 185
Dolutegravir -based regimenTreatment-NaïveMedian: 2093 MonthsMedian count increased to 291
6 MonthsMedian count increased to 378
Bictegravir /FTC/TAFTreatment-Naïve (≥50 years)Mean: 17624 MonthsMean count increased to 450[2]
Raltegravir -based regimenTreatment-NaïveNot specified30 MonthsMean increase of 247[3]
Efavirenz -based regimenTreatment-NaïveNot specified30 MonthsMean increase of 215[3]

Experimental Protocols

The assessment of CD4+ T-cell count recovery in the clinical trials cited involves standardized and validated methodologies.

This compound Phase 3 Clinical Trial Methodology

A randomized, double-blind, double-dummy, positive parallel group, non-inferiority phase 3 trial was conducted across multiple sites in China[1].

  • Participants: Eligible participants were antiretroviral therapy (ART)-naïve adults (18-65 years old) with HIV-1 infection.

  • Randomization: Participants were randomly assigned in a 1:1 ratio to receive either this compound or Efavirenz, both in combination with TDF and 3TC.

  • CD4+ T-Cell Count Measurement: CD4+ T-cell counts were measured at baseline and at specified follow-up intervals (e.g., weeks 48 and 96). The analysis of changes in CD4+ T-cell counts from baseline was conducted using an analysis of covariance (ANCOVA), with the treatment group and study center as fixed effects and the baseline value as a covariate[1].

Standard Laboratory Procedure for CD4+ T-Cell Count Determination

The enumeration of CD4+ T-lymphocytes is a critical component of monitoring immune status in HIV-infected individuals. The standard method employed in clinical trials is flow cytometry .

  • Specimen Collection and Handling: Whole blood is collected in tubes containing an anticoagulant, typically K3EDTA. Specimens should be processed within 30 hours of collection, and if delayed, stored at room temperature.

  • Immunophenotyping: The process involves staining whole blood with fluorochrome-labeled monoclonal antibodies that specifically bind to surface antigens on T-lymphocytes (e.g., CD3, CD4, CD8, and CD45).

  • Flow Cytometric Analysis: The stained sample is analyzed on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells. This allows for the identification and quantification of different lymphocyte subsets.

  • Absolute Count Calculation:

    • Dual-Platform Technology: This method requires two instruments: a hematology analyzer to determine the total white blood cell count and the lymphocyte percentage, and a flow cytometer to determine the percentage of lymphocytes that are CD4+. The absolute CD4+ T-cell count is calculated by multiplying these values.

    • Single-Platform Technology (SPT): This is the preferred method and uses a single instrument. It involves adding a known concentration of fluorescent beads to the blood sample. The flow cytometer counts both the beads and the cells, and the absolute CD4+ T-cell count is calculated based on the ratio of cells to beads[4]. This method reduces inter-laboratory variability[4].

  • Gating Strategy: A preferred method for identifying lymphocytes is using CD45 fluorescence and side-scatter characteristics, which provides accurate and reproducible results[4].

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing CD4+ T-cell count in a clinical trial setting.

Experimental_Workflow cluster_patient Patient Recruitment & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient HIV-1+ Treatment-Naïve Adult Participants Baseline Baseline Assessment (CD4+ Count, Viral Load) Patient->Baseline Randomization Randomization Baseline->Randomization Treatment_ANV This compound-based Regimen Randomization->Treatment_ANV Treatment_Comparator Comparator Regimen Randomization->Treatment_Comparator FollowUp Follow-up Visits (e.g., Week 48, Week 96) Treatment_ANV->FollowUp Treatment_Comparator->FollowUp Blood_Sample Blood Sample Collection FollowUp->Blood_Sample Flow_Cytometry Flow Cytometry Analysis (CD4+ Count) Blood_Sample->Flow_Cytometry Data_Analysis Statistical Analysis (e.g., ANCOVA) Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing CD4+ T-cell recovery in a clinical trial.

Conclusion

This compound has demonstrated a statistically significant and clinically meaningful improvement in CD4+ T-cell counts, outperforming Efavirenz in a head-to-head phase 3 trial[1]. The data presented in this guide, alongside findings for other leading antiretrovirals, position this compound as a compelling option for the initial treatment of HIV-1 infection, particularly for patients where robust immune reconstitution is a primary goal. The standardized and rigorous methodologies employed in these clinical trials provide a high degree of confidence in the validity of these findings. Further real-world studies will continue to delineate the long-term immunological benefits of this compound-based regimens.

References

Safety Operating Guide

Navigating the Safe Handling of Ainuovirine: A Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent pharmaceutical compounds like Ainuovirine. As a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), specific handling guidelines and a formal Safety Data Sheet (SDS) with a defined Occupational Exposure Limit (OEL) for this compound are not yet widely available. In the absence of this specific data, a conservative approach based on the principles of handling potent active pharmaceutical ingredients (APIs) is essential. This guide provides essential safety and logistical information, including personal protective equipment (PPE), operational plans, and disposal procedures, to minimize exposure and ensure a safe laboratory environment.

Understanding Potency and Containment

The primary goal when handling potent compounds is to prevent the release of the substance into the work environment and to minimize the potential for employee exposure.[1] The level of containment and the required PPE are determined by the compound's OEL, which is the airborne concentration to which nearly all workers may be repeatedly exposed day after day without adverse health effects. While a specific OEL for this compound is not publicly available, potent compounds are generally categorized into bands based on their OELs, which then dictates the necessary handling precautions.

Hazard Category Occupational Exposure Limit (OEL) Compound Properties Suggested Laboratory Control
1≥ 500 µg/m³Low pharmacological activityGeneral room ventilation, open bench with local exhaust
210 - 500 µg/m³Moderate toxicity and/or pharmacological activityVentilated enclosure, fume hood
30.03 - 10 µg/m³High toxicity and/or pharmacological activityVentilated balance enclosure, HEPA filtration, fume hood
4< 0.03 µg/m³Extremely high toxicity and/or pharmacological activityIsolation technology (glove box), vented balance safety enclosure
Table 1: General Classification of Potent Compounds and Corresponding Laboratory Controls.[2]

Given that this compound is a potent antiviral agent, it is prudent to handle it as a Category 3 or 4 compound until a specific OEL is established.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following PPE is recommended for all procedures involving the handling of this compound.

PPE Component Specification Purpose
Gloves Double-gloving with nitrile glovesProvides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Lab Coat Disposable, solid-front gown with tight-fitting cuffsProtects personal clothing and skin from contamination. The solid front provides a better barrier than traditional lab coats.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents splashes or aerosols from contacting the eyes.
Respiratory Protection A properly fitted N95 or higher-rated respiratorEssential for handling powdered this compound or when there is a risk of aerosol generation.
Shoe Covers Disposable shoe coversPrevents the tracking of contaminants out of the laboratory.
Table 2: Recommended Personal Protective Equipment for Handling this compound.

Operational Plan: A Step-by-Step Approach to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures consistent safe handling practices. All personnel must be thoroughly trained on these procedures before working with this compound.

Preparation and Weighing:
  • Controlled Environment: All handling of powdered this compound must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any airborne particles.[3]

  • Weighing: Use a dedicated and calibrated analytical balance within the containment device.

  • Surface Protection: Line the work surface with disposable bench paper to absorb any spills.

Solution Preparation:
  • Closed Systems: Whenever possible, use closed systems for dissolving and transferring this compound solutions.

  • Spill Containment: Perform all solution preparation within a secondary container to contain any potential spills.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

Experimental Procedures:
  • Minimize Aerosols: All procedures should be performed in a manner that minimizes the generation of aerosols.

  • Dedicated Equipment: Use dedicated laboratory equipment (e.g., pipettes, glassware) for handling this compound to prevent cross-contamination.

  • Constant Vigilance: Regularly inspect PPE for any signs of contamination or damage and replace as necessary.

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound waste is crucial to prevent environmental contamination and exposure to personnel outside the laboratory.

  • Solid Waste: All solid waste, including contaminated PPE, bench paper, and weighing papers, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A validated cleaning procedure should be in place.[4]

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.

Visualizing the Workflow: A Graphviz Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

AinuovirineHandlingWorkflow A Don PPE B Prepare Containment Area (Fume Hood/Glove Box) A->B C Weigh this compound Powder B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Package Waste (Solid & Liquid) F->G H Doff PPE G->H J Hazardous Waste Disposal G->J I Wash Hands Thoroughly H->I

A logical workflow for the safe handling of this compound.

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling the potent antiretroviral compound this compound, ensuring a safe and controlled laboratory environment. It is imperative to consult your institution's EHS department for specific guidance and to always seek out the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.